Azithromycin hydrate
Description
Structure
2D Structure
Properties
CAS No. |
117772-70-0; 83905-01-5 |
|---|---|
Molecular Formula |
C38H76N2O14 |
Molecular Weight |
785.026 |
IUPAC Name |
(2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate |
InChI |
InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22?,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 |
InChI Key |
SRMPHJKQVUDLQE-FHBXIABPSA-N |
SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Azithromycin Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of azithromycin dihydrate, a widely used macrolide antibiotic. Azithromycin is commercially available as a dihydrate, and its solid-state properties are critical for its stability, dissolution rate, and bioavailability.[1] Understanding the crystalline structure is paramount for formulation development, quality control, and ensuring therapeutic efficacy. This document details the key analytical techniques used for its characterization, presents collated crystallographic and thermal analysis data, and outlines the experimental protocols for each method.
Crystallographic Data of Azithromycin Dihydrate
The crystal structure of azithromycin dihydrate has been primarily elucidated using X-ray diffraction techniques. Recent studies indicate that at room temperature, azithromycin dihydrate crystallizes in an orthorhombic system.[2] However, upon heating, it can undergo phase transformations.[2] The fundamental crystallographic parameters are summarized below.
Unit Cell Parameters
The unit cell is the basic building block of a crystal. Its dimensions and angles are crucial identifiers of a specific crystalline form. Data from different studies show slight variations, which can be attributed to different refinement methods and experimental conditions.
| Parameter | Value (Study 1: Orthorhombic)[2] | Value (Study 2: Orthorhombic)[3] |
| a | Not specified | 8.80922 Å |
| b | Not specified | 20.04765 Å |
| c | Not specified | 23.88248 Å |
| α | 90° | 90° |
| β | 90° | 90° |
| γ | 90° | 90° |
| Space Group | Not specified | P2₁P2₁P2₁ |
| Volume (V) | Not specified | 4217.747 ų |
Note: A 2021 study identified a phase transformation from this orthorhombic symmetry to a new triclinic phase (P1̅ space group) in the temperature range of 388–395 K (115-122 °C).[2]
Powder X-ray Diffraction (PXRD) Data
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases. The resulting diffraction pattern serves as a fingerprint for a specific crystal structure. Azithromycin dihydrate exhibits a characteristic pattern with several distinct peaks at specific 2θ angles.
| Characteristic Peaks (2θ ±0.2°) |
| 7.17° |
| 9.34° |
| 9.88° (Intense) [4][5][6] |
| 18.77° |
The peak at approximately 9.9° is consistently reported as the most intense and is often used for quantifying the dihydrate form in the presence of amorphous azithromycin.[5][6]
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the stability of hydrates and their dehydration processes.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For azithromycin dihydrate, TGA confirms the presence of two water molecules.
| Parameter | Value |
| Description | Transition from dihydrate to anhydrous form.[7][8] |
| Stoichiometric Weight Loss | ~4.38% (corresponding to 2 moles of water).[7][8] |
| Temperature Range | Dehydration begins at room temperature under nitrogen flow and is complete by ~120 °C.[7] |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram for azithromycin dihydrate typically shows endothermic events corresponding to dehydration and melting. The exact temperatures can vary based on experimental conditions like heating rate and the type of pan used (open vs. sealed).[7]
| Event | Temperature Range (°C) | Enthalpy (J/g) | Notes |
| Endotherm 1 | 115 - 126 | Not always reported | Corresponds to the melting point of the pure drug.[9][10] |
| Endotherm 2 | 130 - 140 | ~62.03 | Corresponds to the dehydration step, which may occur simultaneously with melting.[1][7] |
| Endotherm 3 | ~224 - 243 | Not reported | May correspond to the degradation point of the molecule.[11] |
The thermal behavior can be complex, with some studies suggesting dehydration and melting occur concurrently.[1] The use of sealed pans in DSC can shift the dehydration to higher temperatures.
Experimental Protocols
Detailed and consistent methodologies are crucial for reproducible crystal structure analysis. The following sections outline the standard protocols for the key experiments cited.
Powder X-ray Diffraction (PXRD)
Objective: To obtain the diffraction pattern of the crystalline sample to confirm its phase identity and crystallinity.
Methodology:
-
Sample Preparation: A small amount of the azithromycin dihydrate powder is gently packed into a sample holder. The surface is carefully flattened to ensure a smooth, level plane for analysis.
-
Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range, for example, from 5° to 40°. The scan speed and step size are optimized to obtain a high-resolution pattern.
-
Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is analyzed. The peak positions, intensities, and shapes are compared against a reference pattern for azithromycin dihydrate to confirm its identity. The broadness of the peaks can provide information about crystallite size and strain.
Thermogravimetric Analysis (TGA)
Objective: To quantify the water content in the azithromycin hydrate crystal.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1–5 mg) of azithromycin dihydrate is placed into an aluminum TGA pan.[7]
-
Instrumentation: A thermogravimetric analyzer is calibrated for temperature and mass.
-
Data Collection: The sample is heated at a constant rate, for instance, 1°C/min, from ambient temperature up to 250°C.[7] An inert nitrogen purge (e.g., 40 mL/min) is maintained throughout the experiment to prevent oxidative degradation.[7]
-
Data Analysis: The resulting TGA curve (Weight % vs. Temperature) is analyzed. The weight loss step corresponding to the removal of water is identified. The percentage of weight loss is calculated and compared to the theoretical value for a dihydrate (4.57%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures of thermal events such as dehydration and melting.
Methodology:
-
Sample Preparation: A small sample (10–15 mg) of azithromycin dihydrate is weighed into an aluminum DSC pan.[7] The pan is then hermetically sealed (or left open, depending on the desired experimental conditions). An empty sealed pan is used as a reference.
-
Instrumentation: A differential scanning calorimeter is calibrated for temperature and enthalpy using a standard like indium.
-
Data Collection: The sample and reference pans are heated at a constant rate (e.g., 2°C/min) over a temperature range of 0–250°C under a nitrogen purge.[7]
-
Data Analysis: The DSC thermogram (Heat Flow vs. Temperature) is analyzed to identify endothermic or exothermic peaks. The onset temperature, peak maximum, and enthalpy (area under the peak) of each thermal event are determined.
Visualized Workflows and Relationships
Experimental Workflow for Analysis
The following diagram illustrates the typical workflow for the comprehensive solid-state analysis of azithromycin dihydrate.
Thermal Transformation Pathway
Thermal analysis reveals a distinct pathway for the transformation of azithromycin dihydrate upon heating. This process involves dehydration followed by further phase changes at higher temperatures.
References
- 1. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Azithromycin Monohydrate vs. Dihydrate: A Technical Guide to Solid-State Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the comparative stability of azithromycin monohydrate and dihydrate, two key crystalline forms of the widely-used macrolide antibiotic. A comprehensive understanding of their solid-state properties is critical for ensuring the quality, efficacy, and shelf-life of the final drug product. This document summarizes key stability findings, details relevant experimental protocols, and provides visual representations of analytical workflows.
Executive Summary
Azithromycin can exist in several solid forms, including a dihydrate, a monohydrate, and an amorphous/anhydrous state. The commercially available and most thermodynamically stable form under ambient conditions is the dihydrate . While the monohydrate is also a crystalline and relatively stable form, studies indicate it can convert to the dihydrate in the presence of moisture. The anhydrous form, typically generated through heating the dihydrate, is highly hygroscopic and readily reverts to the dihydrate form, highlighting the latter's stability. For drug development, the choice of the solid form has significant implications for processing, storage, and bioavailability.
Comparative Stability Profile
The stability of a pharmaceutical ingredient is a critical quality attribute. For azithromycin, the key stability concern is the interconversion between its hydrated forms and the potential for chemical degradation under stress conditions.
Qualitative Stability Assessment:
-
Azithromycin Dihydrate: Generally considered the most stable crystalline form, especially in environments with uncontrolled humidity. It is the form most commonly used in commercial formulations.[1][2]
-
Azithromycin Monohydrate: While crystalline, it has been shown to convert to the dihydrate form during solubility studies, suggesting it is less stable in aqueous environments.[2]
-
Anhydrous Azithromycin: This form is generated by heating the dihydrate but is physically unstable. It is highly hygroscopic and will readily absorb water to transform into the more stable dihydrate form.[1][2]
Thermal Stability:
Thermal analysis is crucial for understanding the dehydration and degradation processes of azithromycin hydrates.
-
Azithromycin Dihydrate: Upon heating, the dihydrate form undergoes dehydration to become anhydrous. One study showed this conversion occurring when heated to 80°C.[1] This dehydration can induce changes in the crystal habit, though the crystalline lattice may remain largely unchanged initially.[1]
-
Azithromycin Monohydrate: Dehydration of the monohydrate, for instance at temperatures of 60°C or higher, can lead to an amorphous form without a crystalline anhydrous intermediate.
Quantitative Data Summary
While direct, side-by-side quantitative stability data under ICH conditions is limited in publicly available literature, thermal analysis provides key quantitative insights into the hydration states.
Table 1: Thermogravimetric Analysis (TGA) Data for Azithromycin Dihydrate
| Parameter | Result | Reference |
| Dehydration Onset | 25°C (under nitrogen flow) | [3] |
| Dehydration Completion | 120°C | [3] |
| Weight Loss | ~4.38% | [3] |
This weight loss corresponds to the stoichiometric loss of two water molecules.
Experimental Protocols
Detailed methodologies are essential for reproducible stability and characterization studies. Below are protocols for key analytical techniques used in the assessment of azithromycin hydrates.
Characterization of Hydrate Forms
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the thermal transitions, such as melting and dehydration.
-
Methodology:
-
Accurately weigh 10-15 mg of the azithromycin sample into an aluminum pan. Both sealed and open pans can be used for comparison.
-
Use an empty pan as a reference.
-
Heat the sample at a constant rate, for example, 2°C/min, over a temperature range of 0–250°C.
-
Purge with nitrogen gas during the analysis.[3]
-
-
Typical Observation: For azithromycin dihydrate, an endotherm corresponding to dehydration and melting is observed.
Thermogravimetric Analysis (TGA):
-
Purpose: To quantify the water content in the hydrate.
-
Methodology:
-
Place 1-5 mg of the azithromycin sample in an aluminum pan.
-
Heat the sample to 250°C at a rate of 1°C/min.
-
Maintain a nitrogen purge at a flow rate of 40 ml/min.[3]
-
-
Typical Observation: A weight loss corresponding to the loss of water molecules is recorded.
Stability-Indicating Analytical Method
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate and quantify azithromycin from its degradation products and related substances.
-
Methodology Example:
-
Column: XTerra® RP C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water (25:15:1:59 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 43°C.
-
Detection: UV at 215 nm.
-
-
Sample Preparation (Bulk Drug):
-
Dissolve 50 mg of the azithromycin bulk sample in 25 mL of acetonitrile with sonication.
-
Dilute to 50 mL with distilled water.
-
Filter through a 0.45 µm membrane filter before injection.
-
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.
-
Acid Degradation:
-
Incubate a 5 mg/mL solution of azithromycin in 0.1 M H3PO4 at 37°C.
-
Monitor the degradation over time by HPLC.
-
-
Oxidative Degradation:
-
Incubate a 5 mg/mL solution of azithromycin in 0.0005% v/v H2O2 at 37°C.
-
Monitor the degradation over a period of several hours by HPLC.
-
Visualizations
Experimental Workflow for Characterization of Azithromycin Hydrates
Caption: Workflow for the characterization of azithromycin hydrate forms.
Logical Relationship of this compound Forms
References
synthesis and characterization of azithromycin hydrate polymorphs
An In-depth Technical Guide to the Synthesis and Characterization of Azithromycin Hydrate Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of various polymorphic and hydrated forms of azithromycin. Azithromycin, a macrolide antibiotic, can exist in several solid-state forms, including as a dihydrate, monohydrate, sesquihydrate, and in an amorphous state.[1][2] The specific polymorphic form of an active pharmaceutical ingredient (API) is critical as it can significantly influence key properties such as solubility, dissolution rate, stability, and bioavailability.[3] This document details the experimental protocols for preparing these forms and the analytical techniques used for their characterization, with quantitative data summarized for comparative analysis.
Synthesis and Preparation of Azithromycin Polymorphs
The commercially available form of azithromycin is typically the dihydrate.[1][3] Other forms, such as the monohydrate, sesquihydrate, and amorphous azithromycin, can be prepared through specific laboratory procedures.
Preparation of Azithromycin Monohydrate
Azithromycin monohydrate can be prepared from a commercial dihydrate sample using a mixture of water and ethanol.[1][3]
Experimental Protocol:
-
Suspend a commercial sample of azithromycin dihydrate in a 1:1 (v/v) mixture of water and ethanol.[1][3]
-
Stir the suspension to facilitate the conversion.
-
Isolate the resulting solid material.
-
Dry the isolated solid to obtain the azithromycin monohydrate.
Another method involves treating hygroscopic azithromycin monohydrate with acetone, followed by the addition of water at 35-40°C, stirring, optional seeding with polymorph crystals, and subsequent cooling to 5°C.[4][5]
Preparation of Azithromycin Dihydrate
Azithromycin dihydrate can be prepared from crude azithromycin by crystallization from an aqueous solution containing acetone.[6][7]
Experimental Protocol:
-
Dissolve 5g of crude azithromycin in a mixture of 22.6 ml of water and 2.4 ml of 6N hydrochloric acid at 20-25°C.[6]
-
To this solution, add 25 ml of acetone.[6]
-
Adjust the pH to 9.8 by adding 2.8 ml of a 20% (w/v) aqueous sodium hydroxide solution.[6]
-
Stir the resulting suspension for 5 hours at 20-25°C.[6]
-
Cool the suspension to 0-5°C and continue stirring for 1 hour.[6]
-
Collect the solid by filtration, wash with cold water (3 x 5 ml at 5°C), and dry at 35-40°C to yield azithromycin dihydrate.[6]
Prolonged stirring (6 to 30 hours) is crucial to ensure the complete conversion of any initially precipitated monohydrate to the more stable dihydrate form.[6][7]
Preparation of Azithromycin Sesquihydrate
Azithromycin sesquihydrate can be obtained through the dehydration of azithromycin dihydrate at elevated temperatures.[2]
Experimental Protocol:
-
Heat azithromycin dihydrate at a temperature of ≥80°C.[2]
-
This controlled dehydration process leads to the formation of azithromycin sesquihydrate.[2] Dehydration at temperatures below 80°C typically yields an isomorphic dehydrate.[2]
Preparation of Amorphous Azithromycin
Amorphous azithromycin can be prepared by various methods, including quench cooling of the melt and solvent evaporation.[8][9]
Experimental Protocol (Solvent Evaporation):
-
Dissolve azithromycin dihydrate in a suitable solvent.[8]
-
Prepare a solid dispersion with a polymer such as Eudragit L100 or S100.[8]
-
Evaporate the solvent at 60°C with stirring until complete evaporation is achieved.[8]
-
Dry the resulting solid dispersion in a static oven for 24 hours to obtain amorphous azithromycin.[8]
Experimental Protocol (Hot-Melt Extrusion):
-
Select a suitable polymer, such as Eudragit® RL PO, based on miscibility predictions (e.g., Hansen solubility parameter).[10][11]
-
Mix azithromycin with the polymer at a specific drug percentage (e.g., 25%).[10][12]
-
Process the mixture through a hot-melt extruder at optimized parameters (e.g., 150°C, 75 rpm screw speed).[10][12]
-
The extrudate contains azithromycin in its amorphous form.[10][12]
Characterization of Azithromycin Polymorphs
A variety of analytical techniques are employed to characterize the different solid-state forms of azithromycin.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the polymorphs, such as melting points and dehydration events.[3][13]
Experimental Protocol (DSC):
-
Accurately weigh 10-15 mg of the azithromycin sample into an aluminum pan, which can be sealed or left open.[13]
-
Use an empty pan as a reference.
-
Heat the sample at a constant rate, for example, 2°C/min, over a temperature range of 0–250°C under a nitrogen purge.[13]
Experimental Protocol (TGA):
-
Place an appropriate amount of the sample in an aluminum sample pan.[12]
-
Heat the sample from 30°C to 500°C at a rate of 10°C/min under a dry nitrogen environment (60 mL/min).[12]
-
Record the weight loss as a function of temperature.[12]
Table 1: Thermal Analysis Data for Azithromycin Hydrates
| Form | Technique | Key Findings | Reference |
| Dihydrate | TGA | 4.38% weight loss, corresponding to two water molecules. Dehydration completes at 120°C. | [13] |
| Monohydrate | TGA | Identified as a monohydrate based on water content. | [1][3] |
| Dihydrate | DSC | Endotherm at 139°C (open crucible, 20°C/min) or 143.7 ± 0.5°C (capillary crucible, 10°C/min). | [4][5] |
| Amorphous | DSC | A single broad endothermic peak is observed in extrudates, indicating a monophasic solid solution. | [14] |
Powder X-ray Diffraction (PXRD)
PXRD is a critical technique for distinguishing between different crystalline forms based on their unique diffraction patterns.[3][15]
Experimental Protocol:
-
Acquire powder X-ray diffractograms at room temperature (~20°C) and ~50% relative humidity.[16]
-
Use an X-ray diffractometer with Cu Kα radiation.[16]
-
Scan the samples over a suitable 2θ range.
Table 2: Characteristic PXRD Peaks for Azithromycin Polymorphs
| Form | Characteristic 2θ Peaks | Reference |
| Dihydrate | Intense peak at ~9.90°. Other peaks at 7.17°, 9.34°, 18.77°. | [15][17] |
| Monohydrate | Exhibits a distinct diffraction pattern from the dihydrate. | [18] |
| Amorphous | Displays no sharp 2θ peaks, but rather two broad rounded peaks, one between 4° and 13° and another between 13° and 25°. | [19] |
Spectroscopic Analysis (FTIR and Raman)
Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to investigate molecular vibrations and interactions, such as hydrogen bonding, which differ between polymorphs.[3][20]
Experimental Protocol (FTIR):
-
Prepare a KBr pellet of the azithromycin sample.[3]
-
Record the spectrum in a FT-IR spectrophotometer, typically in the region of 4000–400 cm⁻¹.[3]
Table 3: Spectroscopic Data for Azithromycin Polymorphs
| Form | Technique | Characteristic Peaks/Observations | Reference |
| Dihydrate | FTIR | O-H vibrational region at 3400 cm⁻¹, a peak at 3494 cm⁻¹ ("tightly bound" water), and a peak at 3560 cm⁻¹ (two crystalline water molecules). | [21] |
| Amorphous (in solid dispersion) | FTIR | The O-H stretching vibration peak at 3560 cm⁻¹ disappears, and a broad absorption peak appears around 3419 cm⁻¹, indicating the loss of crystal water and the formation of hydrogen bonds with the polymer. | [10][11][21] |
Other Characterization Techniques
-
Karl Fischer Titration (KFT): Used to accurately determine the water content of the hydrated forms.[3]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology and surface characteristics of the crystals.[3][8]
-
Hot-Stage Microscopy (HSM): Allows for the visual observation of thermal events like melting and dehydration.[3]
Interconversion and Stability of Polymorphs
The different forms of azithromycin can interconvert under certain conditions.
-
The anhydrous form is hygroscopic and tends to convert to the dihydrate when stored at room temperature.[1][3]
-
The monohydrate has been observed to convert to the dihydrate during solubility studies.[1][3]
-
Dehydration of the dihydrate at temperatures below 80°C yields an isomorphic dehydrate, while dehydration at or above 80°C results in the sesquihydrate.[2]
-
Dehydration of the monohydrate at or above 60°C leads to an amorphous form without a crystalline intermediate.[2]
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis and characterization workflows for azithromycin polymorphs.
Caption: Interconversion pathways of azithromycin polymorphs.
Caption: General workflow for polymorph characterization.
References
- 1. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin hydrates-implications of processing-induced phase transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2001087912A1 - Polymorphic form of azithromycin dihydrate and preparation method thereof - Google Patents [patents.google.com]
- 5. ES2162764B1 - POLYMORPHIC FORM OF AZITHROMYCIN DIHYDRATE, AND ITS DEOBTENTION PROCEDURE. - Google Patents [patents.google.com]
- 6. EP0941999A2 - Preparation of azithromycin dihydrate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Amorphous azithromycin with improved aqueous solubility and intestinal membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Azithromycin Amorphous Solid Dispersion by Hot-Melt Extrusion: An Advantageous Technology with Taste Masking and Solubilization Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Azithromycin Amorphous Solid Dispersion by Hot-Melt Extrusion: An Advantageous Technology with Taste Masking and Solubilization Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. WO2002094843A1 - Crystal forms of azithromycin - Google Patents [patents.google.com]
- 20. Qualitative and Quantitative Analysis of Azithromycin as Solid Dosage by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
azithromycin hydrate solubility profile in different solvents
An In-depth Technical Guide to the Solubility Profile of Azithromycin Hydrate
For researchers, scientists, and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) like this compound is fundamental to formulation development, bioavailability enhancement, and manufacturing process design. Azithromycin, a macrolide antibiotic, can exist in different hydrated forms, primarily as a monohydrate and a dihydrate, which influences its physicochemical properties, including solubility.[1] This guide provides a comprehensive overview of the solubility of this compound in various solvents, details the experimental protocols for its determination, and presents the data in a clear, comparative format.
Core Concept: Solubility of this compound
Azithromycin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2][3] Its poor aqueous solubility can be a limiting factor for oral absorption and bioavailability.[2][4] The solubility of azithromycin is not only dependent on the solvent but also on the specific hydrate form, temperature, and pH of the medium.[1][5][6]
Quantitative Solubility Data
The solubility of this compound has been investigated in a range of organic solvents and aqueous systems. The following tables summarize the quantitative data available from various studies.
Table 1: Solubility of Azithromycin Monohydrate in Pure Organic Solvents
The following data represents the mole fraction solubility (x) of azithromycin monohydrate at various temperatures.
| Temperature (K) | Ethanol | Propan-2-ol | Butan-1-ol | Ethyl Ethanoate | 2-Propanone |
| 278.15 | 0.00342 | 0.00215 | 0.00168 | 0.00456 | 0.00398 |
| 283.15 | 0.00418 | 0.00263 | 0.00206 | 0.00558 | 0.00487 |
| 288.15 | 0.00508 | 0.00321 | 0.00252 | 0.00683 | 0.00596 |
| 293.15 | 0.00618 | 0.00391 | 0.00308 | 0.00836 | 0.00730 |
| 298.15 | 0.00752 | 0.00476 | 0.00376 | 0.01024 | 0.00894 |
| 303.15 | 0.00915 | 0.00580 | 0.00459 | 0.01254 | 0.01095 |
| 308.15 | 0.01114 | 0.00706 | 0.00561 | 0.01535 | 0.01341 |
| 313.15 | 0.01356 | 0.00860 | 0.00685 | 0.01879 | 0.01642 |
| 318.15 | 0.01650 | 0.01047 | 0.00837 | 0.02299 | 0.02010 |
| 323.15 | 0.02008 | 0.01274 | 0.01022 | 0.02812 | 0.02460 |
Data sourced from Wang et al. (2012).[5][7]
At a constant temperature, the solubility of azithromycin monohydrate was found to be highest in ethyl ethanoate, followed by 2-propanone, ethanol, propan-2-ol, and butan-1-ol.[5] The dissolution process in these solvents is reported to be endothermic and spontaneous.[5]
Table 2: Solubility of Azithromycin (Unspecified/Dihydrate Form) in Common Solvents
This table provides a summary of solubility data from various sources, which may refer to different hydrate forms.
| Solvent | Solubility | Approximate Temperature |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (127.38 mM) | 25°C |
| Ethanol | ~16 mg/mL | Not Specified |
| Ethanol | 100 mg/mL (127.38 mM) | 25°C |
| Dimethylformamide (DMF) | ~16 mg/mL | Not Specified |
| Propylene Glycol | Highest among tested non-volatile solvents | Not Specified |
| Water | Insoluble / Sparingly Soluble | Not Specified |
| Water | 10 mg/mL (12.73 mM) | 25°C |
| Water (Aqueous Solubility) | 1.1 mg/mL | Room Temperature |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.50 mg/mL | Not Specified |
| 0.1 M Phosphate Buffer (pH 8.0) | 8 mg/mL | Not Specified |
Data compiled from multiple sources.[6][8][9][10][11]
It is important to note that solubility can vary between the monohydrate and dihydrate forms. However, one study suggested that the monohydrate may convert to the dihydrate during solubility studies, resulting in no significant difference in the equilibrium solubility between the two forms.[1]
Experimental Protocols
The determination of this compound solubility involves precise and well-controlled experimental procedures. The most common methods cited in the literature are detailed below.
Isothermal Shake-Flask Method
This is a conventional method for determining equilibrium solubility.
-
Principle: An excess amount of the solid drug is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved drug in the supernatant is then determined.
-
Apparatus:
-
Constant temperature water bath with a shaker.
-
Vials or flasks for the slurry.
-
Centrifuge or filtration apparatus (e.g., syringe filters).
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer).
-
-
Procedure:
-
Add an excess of this compound to a series of vials containing the different solvents to be tested.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 298.15 K).
-
Agitate the samples for a predetermined time (e.g., 48-72 hours) sufficient to reach equilibrium.
-
After reaching equilibrium, stop the agitation and allow the solid to settle.
-
Withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable solvent.
-
Analyze the concentration of azithromycin in the diluted filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry at a specific wavelength (e.g., 215 nm).[3][4]
-
Synthetic (Polythermal) Method
This method involves determining the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating.
-
Principle: A mixture of the solute and solvent of a known composition is heated slowly until all the solid dissolves. The temperature at which the last solid particle disappears is recorded as the equilibrium temperature for that specific concentration.
-
Apparatus:
-
Jacketed glass vessel (crystallizer) with a temperature control system (e.g., circulating water bath).[5]
-
Precision thermometer.
-
Magnetic stirrer.
-
-
Procedure:
-
A precisely weighed amount of this compound and solvent are added to the jacketed crystallizer.
-
The mixture is continuously stirred.
-
The temperature of the system is gradually increased at a controlled rate.
-
The mixture is visually observed, and the temperature at which the solution becomes clear (i.e., all solid has dissolved) is recorded.
-
This temperature corresponds to the solubility of the initial composition. The experiment is repeated for different compositions to generate a solubility curve over a range of temperatures.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the determination of this compound solubility using the isothermal shake-flask method.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
Physicochemical Properties of Azithromycin Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of azithromycin dihydrate, a widely used macrolide antibiotic. The following sections detail its structural characteristics, solubility profile, thermal behavior, solid-state properties, and stability, supported by experimental data and methodologies.
General Information
Azithromycin dihydrate is the hydrated form of azithromycin, an azalide subclass of macrolide antibiotics.[1] It is a white to almost white crystalline powder.[2] The chemical structure of azithromycin differs from erythromycin by the incorporation of a methyl-substituted nitrogen atom into the lactone ring, which enhances its stability in acidic environments.[3]
Table 1: General Properties of Azithromycin Dihydrate
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₇₂N₂O₁₂·2H₂O | [4] |
| Molecular Weight | 785.02 g/mol | [5] |
| CAS Number | 117772-70-0 | [5] |
| Appearance | White to almost white crystalline powder | [2] |
| pKa (Strongest Basic) | 9.57 | [6] |
| logP | 3.03 | [7] |
Solubility
The solubility of azithromycin dihydrate is a critical factor influencing its formulation and bioavailability. It is sparingly soluble in water and exhibits varying solubility in different organic solvents.
Table 2: Solubility of Azithromycin Dihydrate in Various Solvents
| Solvent | Solubility | Temperature | Reference(s) |
| Water | Insoluble (<1 mg/mL) | 25°C | [5] |
| Ethanol | 100 mg/mL (127.38 mM) | 25°C | [5] |
| DMSO | 100 mg/mL (127.38 mM) | 25°C | [5] |
| Propylene Glycol | Maximum solubility among tested non-volatile solvents | Not Specified | [8] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | Not Specified | [9] |
| Acetone + Water mixtures | Solubility increases with temperature and acetone content | 283.15 K to 323.15 K | [10] |
Experimental Protocol: Solubility Determination (Static Method)
The solubility of azithromycin dihydrate in binary solvent mixtures can be determined using a static equilibrium method.
-
Apparatus : A jacketed glass vessel equipped with a magnetic stirrer and a temperature controller.
-
Procedure :
-
An excess amount of azithromycin dihydrate is added to a known volume of the solvent mixture in the vessel.
-
The suspension is stirred at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After reaching equilibrium, the stirring is stopped, and the suspension is allowed to settle.
-
An aliquot of the supernatant is withdrawn, filtered through a suitable membrane filter (e.g., 0.45 µm), and diluted appropriately.
-
The concentration of azithromycin in the diluted solution is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Parameters :
-
Temperature Range : 283.15 K to 323.15 K.
-
Solvent Systems : e.g., acetone + water binary mixtures.
-
Thermal Properties
The thermal behavior of azithromycin dihydrate is crucial for understanding its stability during manufacturing and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for its characterization.
Table 3: Thermal Properties of Azithromycin Dihydrate
| Property | Value | Conditions | Reference(s) |
| Melting Point (DSC) | Endothermic peak at 115.77°C | - | [11] |
| Dehydration (TGA) | Weight loss of 4.38% (corresponds to two water molecules) | Heating up to 120°C | [4] |
| Dehydration and Melting | Occur simultaneously | Various thermal analysis conditions | [12] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument : A calibrated DSC instrument.
-
Sample Preparation : 10-15 mg of azithromycin dihydrate is accurately weighed into an aluminum pan. The pan can be sealed or left open depending on the desired measurement. An empty pan is used as a reference.
-
Analysis Conditions :
-
Heating Rate : A typical heating rate is 2°C/min.
-
Temperature Range : 0°C to 250°C.
-
Purge Gas : Nitrogen, at a constant flow rate.
-
Calibration : The instrument is calibrated for temperature and enthalpy using an indium standard.
-
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument : A calibrated TGA instrument.
-
Sample Preparation : 1-5 mg of azithromycin dihydrate is placed in an aluminum pan.
-
Analysis Conditions :
-
Heating Rate : A slow heating rate, such as 1°C/min, is used.
-
Temperature Range : Ambient to 250°C.
-
Purge Gas : Nitrogen, at a flow rate of 40 ml/min.
-
Solid-State Properties
The crystalline form of azithromycin dihydrate is important for its stability and pharmaceutical processing. X-ray Powder Diffraction (XRPD) and Fourier-Transform Infrared (FTIR) Spectroscopy are fundamental for its solid-state characterization.
X-ray Powder Diffraction (XRPD)
XRPD is used to identify the crystalline structure of azithromycin dihydrate. The dihydrate form has a characteristic diffraction pattern with intense peaks at specific 2θ angles. A prominent peak is observed around 9.90º 2θ.[13]
Experimental Protocol: X-ray Powder Diffraction (XRPD)
-
Instrument : A powder X-ray diffractometer.
-
Sample Preparation : A sufficient amount of the powdered sample is placed on a sample holder.
-
Analysis Conditions :
-
Radiation : Cu Kα radiation is commonly used.
-
Voltage and Current : The tube is typically operated at 45 kV and 40 mA.
-
Scan Range : Data is collected over an angular range of 5° to 50° 2θ.
-
Temperature and Humidity : Analysis is performed at room temperature and controlled relative humidity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the azithromycin molecule and the presence of water of hydration. The FTIR spectrum of azithromycin dihydrate shows characteristic absorption bands.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument : An FTIR spectrometer.
-
Sample Preparation :
-
KBr Pellet Method : A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Attenuated Total Reflectance (ATR) : The sample is placed directly on the ATR crystal.
-
-
Analysis Conditions :
-
Spectral Range : Typically 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : An average of multiple scans (e.g., 50) is taken to improve the signal-to-noise ratio.
-
Stability
Azithromycin dihydrate is a stable form, but it can be affected by temperature and humidity. The anhydrous form of azithromycin is hygroscopic and tends to convert back to the dihydrate form in the presence of moisture.[12][14] Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: Stability Testing (ICH Guidelines)
-
Storage Conditions :
-
Testing Frequency :
-
Analytical Methods : Validated stability-indicating analytical methods are used to monitor the drug substance for any changes in its physicochemical properties, purity, and potency.
Mechanism of Action Visualization
Azithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This process involves the binding of the drug to the 50S ribosomal subunit. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Azithromycin.
Physicochemical Characterization Workflow
The comprehensive characterization of azithromycin dihydrate involves a series of analytical techniques to determine its key properties. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for physicochemical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 4. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of azithromycin hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. droracle.ai [droracle.ai]
- 15. purple-diamond.com [purple-diamond.com]
investigating the antibacterial spectrum of azithromycin hydrate
An In-depth Technical Guide to the Antibacterial Spectrum of Azithromycin Hydrate
Executive Summary
Azithromycin, an azalide subclass of macrolide antibiotics, is distinguished by its broad antibacterial spectrum, unique pharmacokinetic properties, and immunomodulatory effects.[1][2] It functions by inhibiting bacterial protein synthesis, binding to the 50S ribosomal subunit, which makes it effective against a wide array of Gram-positive, Gram-negative, and atypical bacteria.[3][4] Its ability to achieve high concentrations in tissues and phagocytic cells allows for effective targeting of intracellular pathogens and contributes to its clinical efficacy in respiratory, urogenital, and skin infections.[1][2][5] This guide provides a detailed overview of azithromycin's mechanism of action, its spectrum of activity with corresponding quantitative susceptibility data, and the standardized experimental protocols used to determine its antibacterial efficacy.
Mechanism of Action
Azithromycin exerts its bacteriostatic effect by arresting bacterial protein synthesis.[3][6] As a macrolide, it binds reversibly to the 23S rRNA portion of the large 50S subunit of the bacterial ribosome.[5][7] This binding action physically blocks the polypeptide exit tunnel, interfering with the translocation step of protein synthesis.[3] Specifically, it prevents the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome, which halts the elongation of the nascent peptide chain.[3][6] This disruption ultimately leads to the cessation of bacterial growth and replication.[3] Unlike some antibiotics, nucleic acid synthesis is not affected by azithromycin.[8] At high concentrations or with prolonged exposure, its action can become bactericidal for certain bacterial species.[1][3]
Caption: Mechanism of action of Azithromycin in a bacterial cell.
Antibacterial Spectrum
Azithromycin possesses a broad spectrum of activity, though it is described as relatively shallow.[9] Its efficacy encompasses many common pathogens responsible for a variety of clinical infections.[7][8]
Gram-Positive Bacteria
Azithromycin is effective against several Gram-positive cocci. However, rising resistance, particularly in Staphylococcus aureus, is a growing concern.[10]
-
Staphylococcus aureus (Methicillin-susceptible strains only)[7][8]
-
Other Beta-hemolytic streptococci (Groups C, F, G)[7]
-
Viridans group streptococci[7]
Gram-Negative Bacteria
A key advantage of azithromycin over older macrolides is its enhanced activity against certain Gram-negative organisms.[1][5]
Atypical Bacteria
Azithromycin is highly effective against clinically significant intracellular pathogens, which are common causes of atypical pneumonia.[1][11] This is facilitated by its ability to achieve high intracellular concentrations.[5]
Anaerobic Bacteria
Azithromycin shows activity against some anaerobic species.[8]
Quantitative Susceptibility Data
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC₅₀ (concentration inhibiting 50% of isolates) and MIC₉₀ (concentration inhibiting 90% of isolates) values for azithromycin against various pathogens. Values can vary based on geographic location and testing methodology.
Table 1: MIC Data for Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Haemophilus influenzae | - | 1.34[12] |
| Moraxella catarrhalis | - | <0.1[12] |
| Neisseria gonorrhoeae | - | 0.25[12] |
| Bordetella spp. | - | 0.03-0.24[12] |
| Pseudomonas spp. | >64.0 | >64.0[13] |
| Shigella spp. | >64.0 | >64.0[13] |
| Escherichia coli | >64.0 | >64.0[13] |
Table 2: MIC Data for Gram-Positive and Other Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Streptococcus strains | - | 0.35[12] |
| Bacillus pumilus | 1.0 | 2.0[13] |
| Mycobacterium avium complex | 16 | >64[14] |
| Anaerobic Gram-positive cocci | - | 2.3[12] |
| Propionibacterium acnes | - | 0.03[12] |
Experimental Protocols for Susceptibility Testing
Determining the in vitro susceptibility of bacterial isolates to azithromycin is critical for guiding clinical therapy and monitoring resistance. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method involves challenging a standardized bacterial inoculum with serial dilutions of azithromycin in a liquid growth medium.
Protocol:
-
Preparation of Azithromycin Stock Solution: A stock solution of azithromycin is prepared in a suitable solvent. Subsequent serial two-fold dilutions are made using cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired final concentration range (e.g., 0.06–64 µg/mL).[14]
-
Inoculum Preparation: Several morphologically similar colonies of the test organism are selected from an agar plate after 18-24 hours of incubation. The colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation of Microtiter Plate: A 96-well microtiter plate is used. Each well receives 100 µL of the standardized bacterial suspension. The wells will contain the serially diluted azithromycin concentrations. A positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only) must be included.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of azithromycin that completely inhibits visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination
To determine if an antibiotic is bactericidal, an MBC test can be performed following an MIC test.
Protocol:
-
Subculturing: Following MIC determination, a small aliquot (e.g., 10-100 µL) is taken from all wells showing no visible growth in the MIC test.
-
Plating: The aliquot is spread onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: The number of surviving organisms (CFU/plate) is counted. The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum count.
References
- 1. Clinical microbiology of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Azithromycin Hydrochloride? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. drugs.com [drugs.com]
- 8. Azithromycin | 500 mg | Tablet | Pharmik Laboratories Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 9. Azithromycin - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. semanticscholar.org [semanticscholar.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Effects of Azithromycin Hydrate
Audience: Researchers, scientists, and drug development professionals.
Abstract: Azithromycin, a macrolide antibiotic, is widely recognized for its efficacy against a variety of bacterial infections by inhibiting protein synthesis.[1][2] Beyond its antimicrobial properties, a substantial body of evidence has illuminated its potent immunomodulatory and anti-inflammatory effects.[3] These non-antibiotic actions are clinically significant in the management of chronic inflammatory diseases such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying azithromycin's immunomodulatory activity, focusing on its effects on key immune cells, modulation of critical signaling pathways, and regulation of cytokine production. It includes quantitative data summaries, detailed experimental protocols, and visual diagrams of molecular pathways and workflows to serve as a resource for research and development professionals.
Core Immunomodulatory Mechanisms
Azithromycin exerts its influence on the immune system through a multi-faceted approach rather than complete immunosuppression. It modulates the function of key innate immune cells, primarily neutrophils and macrophages, and interferes with pro-inflammatory signaling cascades.[4][5]
Effects on Neutrophil Function
Neutrophils are first responders to infection and injury, but their excessive activation can contribute to tissue damage. Azithromycin modulates several aspects of neutrophil behavior:
-
Inhibition of Neutrophil Influx: Azithromycin has been shown to reduce the recruitment and infiltration of neutrophils to sites of inflammation.[4][5][6] In a murine model of Pseudomonas aeruginosa infection, azithromycin-treated mice exhibited a significant reduction in lung cellular infiltrate.[7] This is partly achieved by decreasing the production of potent neutrophil chemoattractants like Interleukin-8 (IL-8) and leukotriene B4.[3][8]
-
Modulation of Oxidative Burst: The drug can attenuate the neutrophil oxidative burst, a process that generates reactive oxygen species (ROS) to kill pathogens but can also cause host cell damage.[3][9] This effect appears to be dependent on the concentration and exposure time.[9][10]
-
Induction of Apoptosis: Azithromycin can promote neutrophil apoptosis (programmed cell death), which is a crucial step in the resolution of inflammation.[8][11] This facilitates the clearance of neutrophils from inflamed tissues, preventing the release of their damaging contents.
-
Reduction of NETs Release: Studies have shown that pre-treating neutrophils with azithromycin decreases the release of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA and proteins that can trap pathogens but also contribute to thrombosis and inflammation.[10]
Alteration of Macrophage Phenotype
Macrophages are highly plastic cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2). Azithromycin plays a critical role in shifting this balance.
-
Polarization towards M2 Phenotype: Azithromycin promotes the polarization of macrophages from the classical M1 phenotype towards the alternative M2 phenotype.[5][12][13] M2 macrophages are involved in resolving inflammation and promoting tissue repair.[14] This shift is characterized by a distinct profile of cytokine and surface receptor expression.[13]
-
Mechanism of Polarization: This phenotypic shift is achieved by inhibiting key signaling pathways that drive M1 activation, such as NF-κB and STAT1, while promoting M2-associated effectors like arginase-1.[12][13][15]
Modulation of Intracellular Signaling Pathways
Azithromycin's effects on immune cells are mediated by its interference with critical intracellular signaling pathways that regulate inflammation.
Inhibition of NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master transcription factor for a vast array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[2]
-
Mechanism: Azithromycin inhibits the NF-κB signaling pathway by preventing the nuclear translocation of the p65 subunit.[5][12] It appears to achieve this by blunting the degradation of IκBα, the inhibitor of NF-κB, partly through reducing the kinase activity of IKKβ.[12][15] By blocking NF-κB activation, azithromycin effectively downregulates the expression of numerous inflammatory mediators.[2][5]
Modulation of MAPK and STAT1 Pathways
-
MAPK Pathway: Azithromycin has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the ERK1/2 and JNK pathways.[5][16] Inhibition of ERK1/2 activation by azithromycin is linked to the reduction of neutrophil chemotaxis.[7]
-
STAT1 Pathway: Signal Transducer and Activator of Transcription 1 (STAT1) is a key signaling molecule for the pro-inflammatory M1 macrophage polarization induced by IFN-γ. Azithromycin treatment decreases the phosphorylation of STAT1 in a concentration-dependent manner, further contributing to the suppression of the M1 phenotype.[15] Interestingly, this effect appears to be linked to IKKβ, suggesting a crosstalk between the NF-κB and STAT1 pathways.[15][17]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from key studies, illustrating the impact of azithromycin on various immunological parameters.
Table 1: Effect of Azithromycin on Cytokine Production in a Murine Sepsis Model (Data sourced from a study on sepsis induced by lipopolysaccharide (LPS) in mice.[18])
| Cytokine | Control Group (pg/mL) | LPS Treated Group (pg/mL) | Note on Azithromycin Effect |
| IL-6 | 18.47 ± 3.5 | 344.44 ± 20.8 | Dose-dependent inhibition[18] |
| IL-1β | 8.28 ± 0.6 | 983.33 ± 72.7 | Dose-dependent inhibition[18] |
| TNF-α | 11.15 ± 0.5 | 113.0 ± 12.4 | Dose-dependent inhibition[18] |
Table 2: Effect of Azithromycin on Macrophage Phenotype Markers (J774 Cell Line) (Data sourced from a study on in vitro macrophage polarization.[13])
| Parameter | Stimulus | Control | Azithromycin Treated |
| IL-12 / IL-10 Ratio | IFN-γ + LPS | Baseline | 60% decrease[13] |
| Arginase Activity | IFN-γ + LPS | Baseline | 10-fold increase[13] |
| CCR7 Expression (M1) | IFN-γ + LPS | Upregulated | Inhibited[13] |
| Mannose Receptor (M2) | - | Baseline | Increased[13] |
Table 3: Effect of Azithromycin on Human Monocyte Marker Release (Data sourced from a study on classically activated (IFN-γ/LPS) human blood monocytes.[19])
| Marker | Phenotype | Effect of Azithromycin (1.5–50 µM) |
| IL-12p70 | M1 | Dose-dependent inhibition[19] |
| CXCL11 | M1 | Dose-dependent inhibition[19] |
| IL-10 | M2 | Enhanced release[19] |
| CCL18 | M2 | Enhanced release[19] |
| TNF-α / IL-6 | M1 | No alteration[19] |
Key Experimental Protocols
This section details common methodologies used to investigate the immunomodulatory effects of azithromycin.
Protocol: In Vitro Macrophage Polarization Assay
-
Objective: To determine the effect of azithromycin on macrophage polarization into M1 or M2 phenotypes.
-
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., J774) or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media (e.g., DMEM with 10% FBS).[12][13]
-
Treatment: Cells are pre-incubated with varying concentrations of azithromycin (e.g., 1-50 µM) for a specified period (e.g., 2 hours) before polarization.[13][19]
-
Polarization & Stimulation:
-
Analysis:
-
Cytokine Measurement: Supernatants are collected, and concentrations of cytokines (IL-12, IL-6, TNF-α, IL-10) are measured using ELISA.[13]
-
Surface Marker Expression: Cells are analyzed by flow cytometry for M1 (e.g., CCR7) and M2 (e.g., Mannose Receptor, CD23) surface markers.[13]
-
Enzyme Activity: Cell lysates are used to measure the activity of M1 effector iNOS (via nitrite measurement) or M2 effector Arginase (via urea production assay).[13]
-
Signaling Pathway Analysis: Cell lysates are analyzed via Western Blot to assess the phosphorylation status and total protein levels of key signaling molecules like p65 (NF-κB), IκBα, and STAT1.[12][15]
-
-
Protocol: Neutrophil Chemotaxis Assay
-
Objective: To assess the effect of azithromycin on neutrophil migration towards a chemoattractant.
-
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood or murine bone marrow using density-gradient centrifugation.[7][10]
-
Treatment: Isolated neutrophils are incubated with azithromycin at various concentrations for 1-2 hours.
-
Chemotaxis Assay: A Boyden chamber or a similar transwell migration system is used.
-
The lower chamber is filled with a chemoattractant (e.g., IL-8, fMLP, or KC).[7]
-
Azithromycin-treated neutrophils are placed in the upper chamber, separated by a porous membrane.
-
-
Quantification: After incubation (e.g., 1-3 hours), the number of neutrophils that have migrated through the membrane to the lower chamber is quantified by cell counting using a hemocytometer or flow cytometry.
-
Conclusion and Implications for Drug Development
Azithromycin hydrate possesses robust and complex immunomodulatory properties that are distinct from its antibacterial action. Its ability to suppress neutrophil-mediated inflammation, drive macrophage polarization towards a reparative M2 phenotype, and inhibit key pro-inflammatory signaling pathways like NF-κB and STAT1, provides a strong mechanistic basis for its clinical efficacy in chronic inflammatory diseases.[2][5][12]
For drug development professionals, these insights offer several opportunities:
-
Repurposing: Azithromycin serves as a prime example of drug repurposing, where a well-established antibiotic can be leveraged for non-antibiotic, host-directed therapy.
-
Analogue Development: The molecular structures of azithromycin responsible for its immunomodulatory effects could be identified and optimized to develop new non-antibiotic macrolides ("disassociated macrolides") that retain potent anti-inflammatory properties while minimizing the risk of promoting antibiotic resistance.
-
Combination Therapies: Understanding these mechanisms can inform the rational design of combination therapies, where azithromycin could be used to temper excessive inflammation associated with infections or other inflammatory conditions, potentially improving patient outcomes.[18]
Further research into the precise molecular interactions and downstream effects of azithromycin will continue to uncover new therapeutic possibilities and refine its use as a powerful immunomodulatory agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azithromycin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 6. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azithromycin blocks neutrophil recruitment in Pseudomonas endobronchial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azithromycin impact on neutrophil oxidative metabolism depends on exposure time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Azithromycin modulates neutrophil function and circulating inflammatory mediators in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azithromycin alters macrophage phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. "Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition o" by Dalia Haydar, Theodore J. Cory et al. [uknowledge.uky.edu]
- 16. Azithromycin: Immunomodulatory and antiviral properties for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Researcher discovers immunomodulatory mechanisms of azithromycin [sciencex.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Azithromycin distinctively modulates classical activation of human monocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways of Azithromycin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the degradation pathways of azithromycin hydrate, a widely used macrolide antibiotic. Understanding the stability of azithromycin is critical for the development of robust pharmaceutical formulations and for ensuring drug safety and efficacy. This document details the degradation of azithromycin under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress, supported by quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.
Overview of Azithromycin Stability
Azithromycin, a semi-synthetic macrolide antibiotic, is known to be susceptible to degradation under various environmental conditions. Its chemical structure, which includes a 15-membered macrocyclic lactone ring with two sugar moieties, desosamine and cladinose, presents several sites for potential chemical reactions. The primary degradation pathways involve the hydrolysis of the glycosidic bonds and the opening of the lactone ring.[1][2] The stability of azithromycin in aqueous solutions is highly pH-dependent, with maximum stability observed at approximately pH 6.3.[1] Both acidic and alkaline conditions can catalyze its degradation.[1]
Degradation Pathways and Mechanisms
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. The following sections detail the degradation of azithromycin under different stress conditions.
Acidic Degradation
Under acidic conditions, the primary degradation pathway for azithromycin is the acid-catalyzed hydrolysis of the ether bond connecting the cladinose sugar to the aglycone ring.[3] This results in the formation of the major degradation product, desosaminylazithromycin, which is microbiologically inactive.[1][2] This rapid degradation in acidic media is a key characteristic of azithromycin.[3] In a solution at 37°C and pH 2, azithromycin has been shown to degrade by 10% in just over 20 minutes.[3] At lower pH values, the degradation is even more pronounced, with studies showing about 90% degradation within 10 minutes in 0.1 M phosphoric acid at 37°C.[4]
dot
Caption: Acid-catalyzed hydrolysis of azithromycin.
Alkaline Degradation
In alkaline conditions, azithromycin also undergoes degradation. The base-catalyzed hydrolysis can lead to the opening of the macrocyclic lactone ring.[1][2] This pathway is a common transformation mechanism for macrolide antibiotics.[1] Two previously unreported degradation products resulting from the opening of the lactone ring have been identified and characterized using MS and NMR spectroscopy in the pH range of 6.0-7.2.[1]
dot
Caption: Base-catalyzed hydrolysis of azithromycin.
Oxidative Degradation
Azithromycin is susceptible to oxidative degradation, which can occur in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen.[5] One identified pathway involves the oxidation of the exocyclic amine group.[5][6] Forced degradation studies using 0.0005% v/v H₂O₂ have shown that the degradation follows second-order kinetics with a half-life of 13 minutes.[4] Several oxidative degradation products have been identified by their relative retention times in HPLC analysis.[5][7]
dot
Caption: Oxidative degradation pathways of azithromycin.
Photolytic Degradation
The photodegradation of azithromycin is influenced by pH and the presence of photosensitizers. Studies have shown that degradation is more significant under basic conditions.[8] For instance, complete degradation was achieved at pH 9 with UV irradiation in the presence of H₂O₂ within 60 minutes.[8] The degradation mechanism is believed to proceed via the formation of hydroxyl radicals.[8] The degradation can involve the cleavage of the amino sugars from the lactone ring, followed by further degradation of the ring itself.[9]
Thermal Degradation
Thermal stress can also lead to the degradation of azithromycin. Heating a sample of azithromycin at 55°C for two months has been used to generate degradation products for identification.[10] Another study showed that azithromycin is stable when heated at 80°C for up to 2 hours.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from various forced degradation studies on azithromycin.
Table 1: Degradation of Azithromycin under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Temperature | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M H₃PO₄ (pH 1.60) | 37°C | 10 min | ~90% | [4] |
| 0.05 M H₃PO₄ (pH 1.68) | 37°C | 10 min | ~90% | [4] | |
| pH 2 (aqueous) | 37°C | 20.1 min | 10% (t₁₀) | ||
| 27 N H₂SO₄ | 40°C | 60 min | >93% | [12] | |
| Alkali Hydrolysis | 0.1 N NaOH | 60°C | 10 min | Unstable | [13] |
| 100 mmolL⁻¹ NaOH | - | 24 h | 5.99% | [11] | |
| Oxidative | 0.0005% v/v H₂O₂ | 37°C | 13 min | 50% (t₁/₂) | [4] |
| 3% H₂O₂ | Room Temp | 24 h | 100% | [11] | |
| Photolytic | UV light + 3 mL 30% H₂O₂ (pH 9) | - | 60 min | 100% | [8] |
| UV light (pH 4) | - | 120 min | 82.6% | ||
| Thermal | Dry Heat | 70°C | 48 h | - | [14] |
| Dry Heat | 80°C | 2 h | ~0% | [11] |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies on this compound.
General Sample Preparation
-
Bulk Drug: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to a known concentration (e.g., 5 mg/mL).[4]
-
Pharmaceutical Formulations (Tablets/Suspensions): For tablets, weigh and finely powder a representative number of tablets. For suspensions, use a well-mixed sample. Disperse an amount equivalent to a target concentration of azithromycin in a suitable solvent mixture (e.g., acetonitrile and water), sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to the final volume. Filter the solution through a 0.45 µm membrane filter before analysis.[4]
Forced Degradation Procedures
dot
Caption: General workflow for forced degradation studies.
-
Acid Hydrolysis:
-
To a specific volume of the azithromycin stock solution, add an equal volume of an acid solution (e.g., 0.1 N HCl or 0.1 M H₃PO₄).[4][14]
-
Incubate the mixture at a controlled temperature (e.g., 37°C or 60°C) for a specified duration (e.g., 10 minutes to 90 minutes).[4][14]
-
At defined time points, withdraw samples and neutralize them with an equivalent amount of a base (e.g., 0.1 N NaOH).[14]
-
Dilute the neutralized sample to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To a specific volume of the azithromycin stock solution, add an equal volume of a base solution (e.g., 0.1 N NaOH).[14]
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified duration.[13]
-
Withdraw samples at intervals and neutralize with an equivalent amount of an acid (e.g., 0.1 N HCl).
-
Dilute the neutralized sample for analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
For solid-state studies, place the azithromycin powder in a petri dish and expose it to a high temperature (e.g., 70°C) in an oven for an extended period (e.g., 48 hours).[14]
-
For solution studies, heat the azithromycin solution at a specified temperature (e.g., 80°C) for a defined duration.[11]
-
After the stress period, dissolve the solid sample or dilute the solution sample for analysis.
-
-
Photolytic Degradation:
-
Expose the azithromycin solution in a quartz cuvette to a UV light source (e.g., 365 nm) for a specified duration.[11]
-
Prepare a control sample and keep it in the dark to exclude the effect of temperature.
-
Analyze the samples at different time intervals.
-
Analytical Method: Stability-Indicating RP-HPLC
A robust stability-indicating method is crucial to separate the intact drug from its degradation products.
-
Chromatographic System: A typical HPLC system equipped with a UV detector is used.
-
Column: A reverse-phase column, such as an XTerra® RP18 (250 mm × 4.6 mm, 5 µm) or a Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm), is commonly employed.[4][11]
-
Mobile Phase: An isocratic mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) at a specific pH (typically around 6.5-7.5).[4][15] A common composition is acetonitrile and 0.1 M KH₂PO₄ at pH 6.5, sometimes with the addition of tetrabutyl ammonium hydroxide.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: Detection is usually performed at 210 nm or 215 nm.[4][15]
-
Column Temperature: The column temperature is often maintained at around 43°C or 60°C to ensure reproducible retention times.[4][11]
Conclusion
The degradation of this compound is a complex process influenced by pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways include acid-catalyzed hydrolysis leading to the loss of the cladinose sugar, and base-catalyzed hydrolysis resulting in the opening of the lactone ring. Oxidative conditions can also lead to the formation of several degradation products. A thorough understanding of these degradation pathways, facilitated by robust stability-indicating analytical methods, is paramount for the development of stable and effective azithromycin formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 6. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 7. CA2520192A1 - Degradation products of azithromycin, and methods for their identification - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 11. japsonline.com [japsonline.com]
- 12. pjps.pk [pjps.pk]
- 13. researchgate.net [researchgate.net]
- 14. japsr.in [japsr.in]
- 15. academic.oup.com [academic.oup.com]
Methodological & Application
Standard Protocol for In Vitro Susceptibility Testing of Azithromycin Hydrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azithromycin is a macrolide antibiotic effective against a wide range of bacteria by inhibiting protein synthesis.[1][2][3] Accurate in vitro susceptibility testing is crucial for clinical decision-making, epidemiological surveillance, and drug development. This document provides detailed protocols for determining the minimum inhibitory concentration (MIC) of azithromycin hydrate against clinically relevant bacteria using standardized methods, primarily based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action and Resistance
Azithromycin exerts its bacteriostatic effect by binding to the 50S ribosomal subunit of bacteria, which in turn inhibits the synthesis of proteins.[1][2][3]
Bacterial resistance to azithromycin primarily occurs through two main mechanisms:
-
Target Site Modification: Alterations in the 23S rRNA, a component of the 50S ribosomal subunit, can prevent azithromycin from binding effectively. This is often mediated by erm genes.
-
Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which actively transport azithromycin out of the cell, preventing it from reaching its ribosomal target.[1]
Data Presentation: Azithromycin MIC Distributions
The following tables summarize the Minimum Inhibitory Concentration (MIC) distributions of azithromycin against various common pathogens. These values are essential for interpreting susceptibility test results and understanding resistance patterns.
Table 1: Azithromycin MIC Distribution for Gram-Positive Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 0.125[4] | 0.25[4] | ≤0.125 - >8[4] |
| Staphylococcus aureus | 1 | >256 | 0.5 - >256[5][6] |
Table 2: Azithromycin MIC Distribution for Gram-Negative Bacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Haemophilus influenzae | 1-2 | 2 | 1 - 8[7] |
| Escherichia coli | 8[8] | 128[8] | 0.06 - >256[8] |
| Salmonella enterica serovar Typhi | 6[9] | 12[9] | 4 - 16[10] |
| Neisseria gonorrhoeae | 0.125-0.19 | Shifted to higher values over time | 1 - ≥512[11][12] |
Experimental Protocols
The following are standardized protocols for determining the in vitro susceptibility of bacteria to this compound. Adherence to these protocols is critical for obtaining accurate and reproducible results.
Broth Microdilution Method (Based on CLSI M07)
This method determines the MIC of azithromycin in a liquid broth medium.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
Procedure:
-
Prepare Azithromycin Stock Solution: Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the azithromycin stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum: From a pure, 18-24 hour culture, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculate Microtiter Plates: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Inoculate each well of the microtiter plate containing the azithromycin dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of azithromycin that completely inhibits visible growth.
Disk Diffusion Method (Kirby-Bauer - Based on CLSI M02)
This method assesses bacterial susceptibility to azithromycin by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.
Materials:
-
15-µg azithromycin disks
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers for measuring zone diameters
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923)
Procedure:
-
Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Apply Azithromycin Disk: Aseptically place a 15-µg azithromycin disk onto the surface of the inoculated agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI M100 guidelines.[13]
Quality Control
Regular quality control is essential to ensure the accuracy of susceptibility testing.[14]
Table 3: Quality Control Ranges for Azithromycin Susceptibility Testing
| QC Strain | Method | Acceptable Range |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion (15 µg) | 21 - 26 mm |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.25 - 1.0 µg/mL |
| Escherichia coli ATCC 25922 | Broth Microdilution | 2.0 - 8.0 µg/mL |
Visualizations
The following diagrams illustrate key concepts related to azithromycin's mechanism of action and the experimental workflow for susceptibility testing.
References
- 1. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Genomic investigation of Staphylococcus aureus recovered from Gambian women and newborns following an oral dose of intra-partum azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of azithromycin, clarithromycin and beta-lactam agents against experimentally induced bronchopneumonia caused by Haemophilus influenzae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azithromycin resistance levels and mechanisms in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antimicrobial Susceptibility to Azithromycin among Salmonella enterica Isolates from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edoc.rki.de [edoc.rki.de]
- 12. Increasing Azithromycin Resistance in Neisseria gonorrhoeae Due to NG-MAST 12302 Clonal Spread in Canada, 2015 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacld.com [iacld.com]
- 14. asm.org [asm.org]
Application Notes and Protocols: Azithromycin Hydrate in Eukaryotic Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, is increasingly recognized for its immunomodulatory, anti-inflammatory, and anti-proliferative properties, extending its utility beyond its antimicrobial functions.[1][2][3] In eukaryotic cell culture, azithromycin serves as a valuable tool to investigate a variety of cellular processes, including inflammatory responses, cell signaling, and autophagy.[2][4][5] These application notes provide detailed protocols and quantitative data for the use of azithromycin hydrate in in vitro experiments, offering a guide for researchers exploring its non-antibiotic effects.
Mechanism of Action in Eukaryotic Cells
Unlike its well-defined antibacterial mechanism of inhibiting protein synthesis by binding to the 50S ribosomal subunit, the effects of azithromycin on eukaryotic cells are more complex and multifaceted.[6][7] Key mechanisms include:
-
Immunomodulation and Anti-inflammatory Effects: Azithromycin can modulate the host immune response by accumulating in phagocytes and being delivered to sites of inflammation.[1][8] It has been shown to suppress the activation of key inflammatory transcription factors such as NF-κB and AP-1, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-8.[1][2][3][9]
-
Modulation of Autophagy: Azithromycin has been identified as an inhibitor of autophagy.[4][5][10] It can block autophagic flux by impairing lysosomal function and acidification, leading to the accumulation of autophagosomes.[4][5][11] This has implications for studying cellular homeostasis and its role in diseases such as cancer and cystic fibrosis.[4][5]
-
Effects on Cell Signaling: Azithromycin can influence various signaling pathways. It has been observed to interact with phospholipids and modulate the Erk1/2 pathway.[1] Furthermore, it can alter macrophage polarization, shifting them towards an anti-inflammatory M2 phenotype.[2][3]
Data Presentation: Quantitative Effects of Azithromycin in Cell Culture
The following tables summarize the effective concentrations and observed effects of azithromycin in various eukaryotic cell culture experiments.
Table 1: Anti-inflammatory and Immunomodulatory Effects
| Cell Line/Type | Concentration | Incubation Time | Key Findings | Reference |
| Cystic Fibrosis (CF) cells | Not Specified | Not Specified | ~40% reduction in IL-8 mRNA and protein expression. | [9] |
| Cystic Fibrosis (CF) cells | Not Specified | Not Specified | 50% reduction in NF-κB and 70% reduction in AP-1 DNA binding. | [9] |
| Dendritic Cells (DCs) | Not Specified | Not Specified | Significantly increased IL-10 production. | [9] |
| J774 mouse macrophages | Not Specified | Not Specified | Selectively inhibited fluid-phase endocytosis. | [9] |
| Human Monocytes | Not Specified | Not Specified | Distinctively modulates classical activation. | [2] |
| Bronchial Epithelial Cells | Biologically achievable concentrations | 24 and 48 hours | Significantly increased rhinovirus-induced interferons and reduced virus replication. | [2] |
Table 2: Effects on Autophagy and Cell Proliferation
| Cell Line/Type | Concentration | Incubation Time | Key Findings | Reference |
| A549 cells | >5 µM | Not Specified | Increased levels of LC3B-II and p62, indicating autophagy inhibition. | [4] |
| Rabbit Tracheal Smooth Muscle Cells | 10⁻⁵ to 10⁻⁶ M | 72 hours | Reduced proliferation and viability in a dose-dependent manner; induced autophagy. | [12] |
| PC12 cells | 4.5 µg/ml (EC₅₀) | Not Specified | Dose-dependent increase in LC3⁺ vesicles and LC3-II protein, suggesting autophagosome accumulation. | [11] |
| Primary Human Macrophages | Therapeutic Dosing Concentrations | Not Specified | Blocked autophagosome clearance by preventing lysosomal acidification. | [5] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Effects of Azithromycin
Objective: To determine the effect of azithromycin on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (powder, cell culture grade)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Azithromycin Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and dilute it in a complete medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and add the medium containing different concentrations of azithromycin. Include a vehicle control (medium with the solvent at the same final concentration). Incubate for 2-4 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of the desired cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
(Optional) Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) on the remaining cells in the wells.
Protocol 2: Analysis of Autophagy Inhibition by Azithromycin
Objective: To assess the effect of azithromycin on autophagic flux by monitoring LC3B-II and p62 levels using Western blotting.
Materials:
-
Eukaryotic cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (optional, as a positive control for blocking autophagic flux)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with various concentrations of azithromycin (e.g., 10, 25, 50 µM) for 24 hours. Include a vehicle control. For a positive control for autophagic flux blockage, treat a set of cells with Bafilomycin A1 (e.g., 100 nM) for the last 4 hours of the experiment.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against LC3B, p62, and β-actin overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities. An accumulation of the lipidated form of LC3 (LC3-II) and an increase in p62 levels in azithromycin-treated cells compared to the control indicate inhibition of autophagic flux.
Visualizations
Caption: Azithromycin's impact on inflammatory signaling pathways.
Caption: Workflow for assessing azithromycin's effect on autophagy.
References
- 1. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin, a potent autophagy inhibitor for cancer therapy, perturbs cytoskeletal protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. urology-textbook.com [urology-textbook.com]
- 7. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 8. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Azithromycin blocks autophagy and may predispose cystic fibrosis patients to mycobacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azithromycin has an antiproliferative and autophagic effect on airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Azithromycin Hydrate Formulations for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, an azalide subclass of macrolide antibiotics, is a widely used therapeutic agent in both human and veterinary medicine due to its broad-spectrum activity and favorable pharmacokinetic profile.[1] Effective preclinical evaluation of azithromycin in animal models necessitates the development of appropriate and well-characterized formulations. The choice of formulation can significantly impact drug exposure, therapeutic efficacy, and tolerability in animal studies. These application notes provide detailed protocols for preparing common formulations of azithromycin hydrate for use in animal models, along with methods for their characterization and relevant in vivo data.
Data Presentation
Solubility of Azithromycin Dihydrate
The solubility of azithromycin dihydrate is a critical parameter for developing liquid dosage forms. The following table summarizes its solubility in various solvents.
| Solvent | Solubility | Reference |
| Propylene Glycol | High (Maximum solubility among tested non-volatile solvents) | [2] |
| DMSO | 100 mg/mL | [3] |
| Ethanol | 100 mg/mL | [3] |
| Water | Insoluble | [3] |
| Water (pH 4.0-6.0) | Soluble (but unstable, prone to precipitation) | [4] |
Pharmacokinetic Parameters of Azithromycin in Animal Models
Understanding the pharmacokinetic profile of azithromycin in different species is crucial for designing meaningful preclinical studies.
| Animal Model | Formulation | Dose | Key Pharmacokinetic Parameters | Reference |
| Pigs | Long-acting injection | 10 mg/kg | Cmax: 1.4 µg/mL, Tmax: 3.1 h, AUC0-∞: 27.3 µg·h/mL | [5] |
| Pigs | Long-acting injection | 20 mg/kg | Cmax: 2.5 µg/mL, Tmax: 3.4 h, AUC0-∞: 47.4 µg·h/mL | [5] |
| Rabbits | Dispersible tablets | - | Not specified |
Experimental Protocols
Protocol 1: Preparation of a Simple Oral Suspension for Rodents
This protocol describes the preparation of a basic oral suspension of azithromycin dihydrate suitable for administration to rodents.
Materials:
-
Azithromycin dihydrate powder
-
Vehicle: 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Weigh the required amount of CMC-Na.
-
Slowly add the CMC-Na to the purified water while stirring continuously with a magnetic stirrer until a clear, homogeneous solution is formed.
-
-
Suspension Preparation:
-
Calculate the required amount of azithromycin dihydrate based on the desired concentration and final volume.
-
Weigh the calculated amount of azithromycin dihydrate powder.
-
Triturate the powder in a mortar and pestle to ensure a fine and uniform particle size.
-
Add a small amount of the prepared CMC-Na vehicle to the mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the contents to a beaker and stir with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.
-
Store the suspension in a tightly sealed, light-resistant container at 2-8°C. Shake well before each use.
-
Protocol 2: Preparation of an Intravenous (IV) Solution for Injection
This protocol outlines the steps for preparing a sterile this compound solution for intravenous administration in animal models. This procedure should be performed under aseptic conditions in a laminar flow hood.
Materials:
-
Azithromycin dihydrate powder for injection (sterile)
-
Sterile Water for Injection (SWFI)
-
Citric acid (anhydrous), USP
-
Sodium hydroxide, 10% solution
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile filter
-
pH meter
Procedure:
-
Reconstitution of Azithromycin:
-
In a sterile beaker, dissolve the required amount of citric acid in SWFI.
-
Add the sterile azithromycin dihydrate powder to the citric acid solution and stir until completely dissolved. The pH will be acidic at this stage.[4]
-
-
pH Adjustment:
-
Final Volume and Sterilization:
-
Add SWFI to reach the final desired volume.
-
Aseptically filter the solution through a 0.22 µm sterile filter into a sterile container.
-
-
Storage:
-
Dispense the sterile solution into single-dose sterile vials.
-
Store the vials at controlled room temperature or as specified by stability studies. Reconstituted solutions are typically stable for 24 hours.[7]
-
Protocol 3: Taste Masking for Oral Formulations
The bitter taste of azithromycin can be a significant challenge for oral administration in animals, potentially leading to incomplete dosing.[8] One common approach is the use of sweeteners and flavors.
Materials:
-
Azithromycin dihydrate oral suspension (prepared as in Protocol 1)
Procedure:
-
Prepare the azithromycin oral suspension as described in Protocol 1.
-
Add the desired sweetener and flavoring agent to the suspension. The exact amounts may need to be optimized based on the specific animal species and their taste preferences.
-
Stir the mixture thoroughly to ensure uniform distribution of the taste-masking agents.
-
A pilot study in a small number of animals is recommended to assess the palatability of the flavored formulation before use in a larger study.
Mandatory Visualizations
Caption: Experimental workflow for developing and testing azithromycin formulations.
Caption: Azithromycin's inhibition of pro-inflammatory signaling pathways.[12]
References
- 1. Azithromycin – Rat Guide [ratguide.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. WO2002007736A1 - The process for manufacturing of clear liquid pharmaceutical composition of azithromycin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medisca.net [medisca.net]
- 7. sterimaxinc.com [sterimaxinc.com]
- 8. impactfactor.org [impactfactor.org]
- 9. media.neliti.com [media.neliti.com]
- 10. medisca.net [medisca.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Azithromycin: Immunomodulatory and antiviral properties for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Storage of Azithromycin Dihydrate Stock Solutions
Introduction
Azithromycin is a broad-spectrum macrolide antibiotic belonging to the azalide subclass.[1][2] It is a derivative of erythromycin and functions by inhibiting protein synthesis in susceptible bacteria.[3] Specifically, azithromycin binds to the 50S ribosomal subunit of the 70S ribosome, preventing the translocation step of protein synthesis.[1][4][5] Resistance can arise from mutations in the 50S rRNA, which prevents the binding of the antibiotic.[4] In research and clinical settings, it is often used as the dihydrate form, a white crystalline powder.[3][4][6]
Proper preparation and storage of azithromycin dihydrate stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's stability and efficacy. These notes provide detailed protocols and data for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
Understanding the fundamental properties of azithromycin dihydrate is the first step in preparing stable and accurate stock solutions.
Table 1: Chemical and Physical Properties of Azithromycin Dihydrate
| Property | Value | Reference |
|---|---|---|
| CAS Number | 117772-70-0 | [4][7][8] |
| Molecular Formula | C₃₈H₇₂N₂O₁₂·2H₂O | [3][4][8] |
| Molecular Weight | 785.02 g/mol | [4][5][7] |
| Appearance | White to off-white crystalline powder |[4][9] |
The solubility of azithromycin dihydrate varies significantly across different solvents. It is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[4][10] For applications requiring aqueous buffers, a two-step dissolution process is recommended.[11]
Table 2: Solubility of Azithromycin Dihydrate in Common Laboratory Solvents
| Solvent | Reported Solubility | Notes | Reference |
|---|---|---|---|
| DMSO | ~100 mg/mL (127.38 mM) | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. | [7][10] |
| ~5 mg/mL | A different source reports lower solubility. Users should test solubility for their specific application. | [11] | |
| Ethanol | ~100 mg/mL (127.38 mM) | --- | [4][10] |
| ~16 mg/mL | A different source reports lower solubility. | [11] | |
| Aqueous Buffers | Sparingly soluble / Insoluble | For aqueous solutions, first dissolve in an organic solvent like ethanol before diluting with buffer. | [4][11] |
| Ethanol:PBS (pH 7.2) (1:1) | ~0.50 mg/mL | Achieved by first dissolving in ethanol, then diluting with PBS. | [11] |
| Propylene Glycol | High Solubility | Identified as a non-volatile solvent showing maximum solubility in one study. | [12] |
| Methanol | Soluble | Used as a solvent for preparing solid dispersions. |[6] |
Experimental Workflows and Protocols
Workflow for Stock Solution Preparation
The choice of workflow depends on the final desired solvent system (organic vs. aqueous).
Caption: Workflows for preparing non-aqueous and aqueous solutions.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 20 mg/mL stock solution, which can be further diluted for various applications.
Materials:
-
Azithromycin Dihydrate powder (MW: 785.02 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the required mass of azithromycin dihydrate based on the desired final concentration and volume. For example, to prepare 10 mL of a 20 mg/mL stock solution, 200 mg (0.20 g) is needed.[13]
-
Weighing: Accurately weigh the calculated amount of azithromycin dihydrate powder in a sterile environment.
-
Dissolution: Transfer the powder to a sterile container. Add the calculated volume of anhydrous DMSO (e.g., 10 mL).[13]
-
Mixing: Cap the container securely and vortex or sonicate at room temperature until the powder is completely dissolved.[13] Gentle warming in a water bath may be used to aid dissolution, but temperature stability should be considered.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile cryovials to minimize contamination and avoid repeated freeze-thaw cycles.[7] Store the aliquots as recommended in Table 3.
Protocol 2: Preparation of Working Solution in Aqueous Buffer
This protocol is for applications requiring an aqueous medium. Due to the poor water solubility of azithromycin, a two-step process is necessary.[11]
Materials:
-
High-concentration stock solution of azithromycin in Ethanol (from Protocol 1, substituting ethanol for DMSO)
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.2)
-
Sterile conical tubes
Procedure:
-
Primary Stock: Prepare a concentrated stock solution in ethanol (e.g., 10-20 mg/mL) following Protocol 1.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the ethanolic stock solution dropwise to the buffer. This gradual addition helps prevent precipitation.
-
Final Concentration: Adjust to the final desired volume with the aqueous buffer. For example, to achieve a 0.5 mg/mL solution in 10 mL of PBS, add 0.5 mL of a 10 mg/mL ethanolic stock to 9.5 mL of PBS.
-
Usage: Use the freshly prepared aqueous solution immediately. Storage for more than one day is not recommended due to potential precipitation and degradation.[11]
Mechanism of Action
Azithromycin inhibits bacterial growth by interfering with protein synthesis.
Caption: Azithromycin's mechanism of action on bacterial ribosomes.
Storage and Stability
Proper storage is crucial to prevent degradation and ensure the potency of azithromycin dihydrate. The dihydrate form is generally stable, but it can be affected by temperature, humidity, and light.[14][15]
Table 3: Recommended Storage Conditions for Azithromycin Dihydrate
| Form | Solvent | Temperature | Duration | Reference |
|---|---|---|---|---|
| Powder | N/A | -20°C | 3 years | [7] |
| N/A | 15°C to 30°C | See manufacturer's date | [16][17] | |
| Stock Solution | DMSO / Ethanol | -80°C | 1 year | [7] |
| DMSO / Ethanol | -20°C | 1 month | [7] | |
| Reconstituted Suspension | Aqueous | 5°C to 30°C | Up to 10 days | [16][17] |
| Diluted for Injection | Aqueous | ≤ 30°C | 24 hours | [16] |
| | Aqueous | 2°C to 8°C (Refrigerated) | 72 hours |[16] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: To maintain the stability of stock solutions, it is highly recommended to aliquot them into single-use volumes to avoid repeated freezing and thawing.[7]
-
Moisture: The anhydrous form of azithromycin is hygroscopic and will readily convert to the more stable dihydrate form in the presence of moisture.[14][18] It is important to control moisture levels during storage and handling of the powder.[14]
-
Light and pH: Azithromycin is known to degrade upon exposure to UV light, solar luminosity, and both acidic and basic conditions.[15] Protect solutions from light by using amber vials or wrapping containers in foil. Prepare solutions in buffers close to neutral pH unless the experimental design requires otherwise, and be aware of accelerated degradation.
-
Aqueous Stability: Aqueous solutions are significantly less stable than those in organic solvents. It is best practice to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day.[11]
References
- 1. Azithromycin dihydrate | 117772-70-0 [chemicalbook.com]
- 2. CAS 117772-70-0: Azithromycin Dihydrate | CymitQuimica [cymitquimica.com]
- 3. drugs.com [drugs.com]
- 4. toku-e.com [toku-e.com]
- 5. Azithromycin Dihydrate | C38H76N2O14 | CID 3033819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. schd-shimadzu.com [schd-shimadzu.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. goldbio.com [goldbio.com]
- 14. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]
- 15. scielo.br [scielo.br]
- 16. ZITHROMAX (azithromycin dihydrate) 11 Storage, Stability And Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 17. pfizermedical.com [pfizermedical.com]
- 18. daneshyari.com [daneshyari.com]
Application of Azithromycin Hydrate in Bacterial Biofilm Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Azithromycin, a macrolide antibiotic, has garnered significant interest in bacterial biofilm research beyond its conventional bacteriostatic or bactericidal activities. At sub-inhibitory concentrations, azithromycin exhibits profound effects on biofilm formation and virulence of a wide range of bacteria, including clinically significant pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Haemophilus influenzae.[1][2][3] Its mechanisms of action are multifaceted, primarily involving the inhibition of bacterial protein synthesis and interference with quorum sensing (QS) signaling pathways.[3][4] This unique profile makes azithromycin a valuable tool for studying biofilm biology and developing novel anti-biofilm strategies. These notes provide an overview of its applications, quantitative data on its efficacy, and detailed protocols for relevant in vitro assays.
Key Applications in Biofilm Research
-
Inhibition of Biofilm Formation: Azithromycin, often at concentrations well below the minimum inhibitory concentration (MIC), can prevent the initial stages of biofilm development.[5] This includes inhibiting bacterial attachment to surfaces and the subsequent formation of microcolonies.[6] This effect has been observed in numerous bacterial species, including P. aeruginosa, S. aureus, and Nontypeable Haemophilus influenzae (NTHi).[2][7][8]
-
Disruption of Established Biofilms: While less effective against mature biofilms than against forming ones, azithromycin can still diminish the biomass and thickness of established biofilms.[7] It can alter the biofilm matrix composition, for instance by decreasing the production of polysaccharides in Acinetobacter baumannii and alginate in P. aeruginosa.[5][9]
-
Inhibition of Quorum Sensing: A primary mechanism for azithromycin's anti-biofilm activity is its ability to interfere with bacterial cell-to-cell communication, or quorum sensing.[4][10] In P. aeruginosa, azithromycin has been shown to suppress the las and rhl QS systems, leading to a reduction in the production of virulence factors and biofilm matrix components.[4][11] It can reduce the synthesis of QS signal molecules like 3-oxo-C12-HSL and C4-HSL.[11]
-
Combination Therapy: Azithromycin can act synergistically with other antibiotics to enhance their efficacy against biofilm-associated infections. For example, it has been shown to potentiate the activity of colistin, levofloxacin, and ceftazidime against P. aeruginosa and Klebsiella pneumoniae biofilms.[12][13][14] This suggests its potential use as an adjuvant in treating chronic, biofilm-related infections.
-
Research in Cystic Fibrosis: Chronic P. aeruginosa lung infections are a major cause of morbidity and mortality in cystic fibrosis (CF) patients, largely due to biofilm formation.[6] Long-term, low-dose azithromycin therapy has shown clinical benefits in CF patients, which is attributed to its anti-biofilm and immunomodulatory properties.[8][15][16]
Quantitative Data on Azithromycin's Anti-Biofilm Activity
The efficacy of azithromycin against bacterial biofilms varies depending on the bacterial species, strain, and experimental conditions. The following tables summarize key quantitative data from the literature.
Table 1: Anti-Biofilm Activity of Azithromycin against Pseudomonas aeruginosa
| Strain | Parameter | Concentration (µg/mL) | Comments | Reference |
| PAO1 | BPC₅₀ | 0.122 | Biofilm Preventive Concentration | [6] |
| PAO1 | MBEC₅₀ | 7.49 | Minimum Biofilm Eradication Concentration | [6] |
| Clinical Isolates (CF) | MBIC | 8 - 64 | Minimum Biofilm Inhibitory Concentration (Sub-MIC) | [8] |
| PAO1 | MBIC₉₀ (Young Biofilm) | 16 | In LB medium | [17] |
| PAO1 | MBIC₉₀ (Young Biofilm) | 4 | In RPMI 1640 medium | [17] |
| PAO1 | MBIC₉₀ (Mature Biofilm) | 256 | In LB medium | [17] |
| PAO1 | MBIC₉₀ (Mature Biofilm) | 2 | In RPMI 1640 medium | [17] |
| Mucoid Strain | Alginate Inhibition | ≥ 1/256 MIC | Significant inhibition of alginic acid production | [5] |
| Non-mucoid Strain | Exopolysaccharide Inhibition | ≥ 1/16 MIC | Significant inhibition of exopolysaccharide production | [5] |
Table 2: Anti-Biofilm Activity of Azithromycin against Other Bacterial Species
| Bacterium | Strain | Parameter | Concentration (µg/mL) | Comments | Reference |
| Nontypeable H. influenzae | Laboratory Strain | Sub-MIC | 0.125 | Significantly decreased biomass and thickness | [7] |
| Staphylococcus aureus (MRSA) | Clinical Isolates | Sub-MIC | 1/16 - 1/8 MIC | Markedly reduced biofilm formation | [2][18] |
| Staphylococcus xylosus | ATCC 700404 | MIC | 0.5 | Sub-inhibitory concentrations significantly reduced biofilm | [19] |
| Acinetobacter baumannii | Clinical Isolates | Sub-inhibitory | 0.125 - 0.5 | Reduced Biofilm Index (BI) | [9] |
| Klebsiella pneumoniae | ATCC 10031 | Inhibitory | 3 - 9 | High levels of biofilm inhibition | [12] |
Experimental Protocols
Protocol 1: Static Biofilm Formation Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation in a 96-well microtiter plate.
Materials:
-
Flat-bottom 96-well polystyrene plates
-
Bacterial culture in mid-log phase
-
Appropriate growth medium (e.g., TSB, LB)
-
Azithromycin hydrate stock solution
-
Phosphate-buffered saline (PBS) or saline
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the overnight culture 1:100 in fresh medium.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate. Include wells with sterile medium as a negative control.
-
Treatment: Add desired concentrations of azithromycin (typically sub-MIC) to the test wells. Ensure a set of wells with bacteria but no drug serves as a positive control.
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours.
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells three times with 200 µL of PBS to remove loosely attached cells. After the final wash, remove excess liquid by tapping the plate on a paper towel.[20]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[20]
-
Washing: Remove the crystal violet solution and wash the plate again three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[20] Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate.[20] Measure the absorbance at a wavelength between 570-595 nm using a microplate reader.[21]
-
Analysis: The absorbance is proportional to the biofilm biomass. Calculate the percentage of biofilm inhibition compared to the positive control.
Protocol 2: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to assess the synergistic effect of azithromycin with another antimicrobial agent against biofilms.
Materials:
-
96-well microtiter plate
-
Bacterial culture in mid-log phase
-
Appropriate growth medium
-
Stock solutions of Azithromycin (Drug A) and the second antimicrobial (Drug B)
-
Reagents for biofilm quantification (as in Protocol 1)
Procedure:
-
Plate Setup: Prepare a 96-well plate with a two-dimensional array of antibiotic concentrations. Along the x-axis, prepare serial dilutions of Drug A (Azithromycin). Along the y-axis, prepare serial dilutions of Drug B. The top-left well will have the highest concentration of both drugs, while the bottom-right well will have the lowest (or no drug).
-
Inoculation: Add 100 µL of a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under conditions that allow for biofilm formation (e.g., 37°C for 24 hours).
-
Biofilm Quantification: After incubation, quantify the biofilm in each well using the Crystal Violet Method (as described in Protocol 1, steps 5-9).
-
Data Analysis: Determine the Minimum Biofilm Inhibitory Concentration (MBIC) for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for the biofilm (FBICI) using the formula: FBICI = (MBIC of Drug A in combination / MBIC of Drug A alone) + (MBIC of Drug B in combination / MBIC of Drug B alone)
-
Interpretation:
-
FBICI ≤ 0.5: Synergy
-
0.5 < FBICI ≤ 4: No interaction (additive or indifferent)
-
FBICI > 4: Antagonism
-
Visualizations
Signaling Pathway: Inhibition of Pseudomonas aeruginosa Quorum Sensing
Caption: Azithromycin inhibits P. aeruginosa quorum sensing by downregulating autoinducer synthases.
Experimental Workflow: Crystal Violet Biofilm Assay
Caption: Workflow for quantifying biofilm formation and inhibition using the crystal violet method.
Logical Relationship: Azithromycin in Combination Therapy
Caption: Synergistic effect of azithromycin with conventional antibiotics against bacterial biofilms.
References
- 1. Azithromycin Retards Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quorum-Sensing Antagonistic Activities of Azithromycin in Pseudomonas aeruginosa PAO1: a Global Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The influence of azithromycin on the biofilm formation of Pseudomonas aeruginosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Azithromycin Exhibits Activity Against Pseudomonas aeruginosa in Chronic Rat Lung Infection Model [frontiersin.org]
- 7. Subinhibitory Concentrations of Azithromycin Decrease Nontypeable Haemophilus influenzae Biofilm Formation and Diminish Established Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Azithromycin Inhibits Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Azithromycin possesses biofilm–inhibitory activity and potentiates non-bactericidal colistin methanesulfonate (CMS) and polymyxin B against Klebsiella pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potentiation Activity of Azithromycin in Combination with Colistin or Levofloxacin Against Pseudomonas aeruginosa Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased therapeutic efficacy of combination of azithromycin and ceftazidime on Pseudomonas aeruginosa biofilm in an animal model of ureteral stent infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chronic Azithromycin Use in Cystic Fibrosis and Risk of Treatment-Emergent Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azithromycin for Early Pseudomonas Infection in Cystic Fibrosis. The OPTIMIZE Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased susceptibility to azithromycin of Pseudomonas aeruginosa biofilms using RPMI 1640 testing media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Azithromycin Inhibits Biofilm Formation by Staphylococcus xylosus and Affects Histidine Biosynthesis Pathway [frontiersin.org]
- 20. static.igem.org [static.igem.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: TLC-Densitometric Determination of Azithromycin
These application notes provide a comprehensive overview and detailed protocols for the quantitative determination of azithromycin in pharmaceutical samples using Thin-Layer Chromatography (TLC) with densitometric detection. This method offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for routine quality control analysis.
Principle
The TLC-densitometric method involves the chromatographic separation of azithromycin from other components in a sample on a high-performance TLC (HPTLC) plate coated with silica gel. The separated analyte is then visualized by a derivatization agent, and the resulting spots are quantified by measuring their absorbance or fluorescence using a densitometer. The concentration of azithromycin in the sample is determined by comparing the peak area of the sample spot to a calibration curve prepared from standard solutions of azithromycin.
Experimental Protocols
Standard and Sample Preparation
2.1.1. Standard Solution Preparation:
-
Accurately weigh 20.0 mg of azithromycin reference standard.
-
Dissolve the standard in ethanol in a 100 mL volumetric flask and make up to the mark with the same solvent to obtain a stock solution of 200 µg/mL.
-
From the stock solution, prepare a series of working standard solutions of desired concentrations by appropriate dilution with ethanol.
2.1.2. Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets equivalent to approximately 10.0 mg of azithromycin.
-
Transfer the powdered tablets to a 50 mL volumetric flask.
-
Add 30 mL of ethanol, sonicate for 15 minutes, and then shake for 30 minutes.
-
Dilute to the mark with ethanol and mix well.
-
Centrifuge the solution, and use the supernatant for analysis. The final concentration should be adjusted to fall within the linear range of the method.
Chromatographic Conditions
A summary of validated chromatographic conditions from different studies is presented below. Researchers may choose the most suitable method based on their specific requirements and available resources.
Method 1:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (20 cm x 10 cm).
-
Mobile Phase: Chloroform : Ethanol : 25% Ammonia (6:14:0.2, v/v/v).[1][2][3][4][5][6]
-
Chamber Saturation: Saturate the chromatographic chamber with the mobile phase vapor for at least 10 minutes at room temperature (25 ± 2°C).[3]
-
Application: Apply the standard and sample solutions as bands of appropriate length using a suitable applicator.
-
Development: Develop the plate in the saturated chamber up to a distance of 85 mm.[3]
-
Drying: Dry the developed plate completely with a hair dryer.[3]
Method 2:
-
Stationary Phase: Pre-coated silica gel F254 TLC aluminum plates.
-
Mobile Phase: Isopropanol : n-Hexane : 25% Ammonia (8:12:3, v/v/v).[7]
-
Chamber Saturation: Saturate the chromatographic chamber with the mobile phase vapor for 10 minutes at room temperature.[8]
-
Development: Develop the plate up to a distance of 145 mm.[8]
-
Drying: Dry the plate at room temperature.[8]
Method 3 (Stability-Indicating):
-
Stationary Phase: Pre-coated silica gel F254 TLC aluminum plates.
-
Mobile Phase: Methanol : Acetone : 25% Ammonia (2:13:0.1, v/v/v).[9][10]
Visualization and Densitometric Analysis
-
Visualization Reagent: A freshly prepared mixture of Sulfuric Acid and Ethanol (1:4, v/v).[2][4][7][9]
-
Procedure:
-
Densitometric Scanning:
-
Scan the plate using a TLC scanner in reflectance-absorbance mode.
-
Wavelength: The optimal wavelength for scanning azithromycin spots is approximately 483 nm.[1][2][3][4][6][9][10] A wavelength of 478 nm has also been reported.[7]
-
Slit Dimensions: Use appropriate slit dimensions as recommended by the instrument manufacturer (e.g., 8 mm x 0.6 mm).[3]
-
Scanning Speed: A scanning speed of 20 mm/s is commonly used.[3]
-
Data Presentation
The following tables summarize the quantitative data from various validated TLC-densitometric methods for azithromycin determination.
Table 1: Chromatographic Parameters
| Parameter | Method 1 | Method 2 | Method 3 (Stability-Indicating) |
| Mobile Phase | Chloroform : Ethanol : 25% Ammonia (6:14:0.2, v/v/v)[1][2][3][4][5][6] | Isopropanol : n-Hexane : 25% Ammonia (8:12:3, v/v/v)[7] | Methanol : Acetone : 25% Ammonia (2:13:0.1, v/v/v)[9][10] |
| Rf Value | 0.53[1][2][3][4][5] | 0.65[7] | 0.39[9][10] |
| Detection Wavelength | 483 nm[1][2][3][4][5][6] | 478 nm[7] | 483 nm[9][10] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.08 - 1.2 µ g/zone [2][3][4] | 2 - 15 µ g/spot [7] |
| Correlation Coefficient (r) | 0.9965[2][3][4] | > 0.99[7] |
| LOD (Limit of Detection) | 40 ng/zone[2][3][4] | Not explicitly stated for Azithromycin alone |
| LOQ (Limit of Quantitation) | 80 ng/zone[2][3][4] | Not explicitly stated for Azithromycin alone |
| Mean % Recovery | 102.73%[2][3][4] | Not explicitly stated |
| Precision (%RSD) | 2.30%[3] | 1.49% - 4.14%[7] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for TLC-Densitometric Analysis of Azithromycin.
Conclusion
The described TLC-densitometric methods are demonstrated to be sensitive, accurate, and precise for the determination of azithromycin in pharmaceutical dosage forms. These protocols can be readily implemented in a quality control laboratory for routine analysis. The stability-indicating method is particularly useful for assessing the degradation of azithromycin under various stress conditions. Researchers should perform method validation according to ICH guidelines to ensure the suitability of the chosen method for their specific application.
References
- 1. Azithromycin assay in drug formulations: Validation of a HPTLC method with a quadratic polynomial calibration model using the accuracy profile approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. akjournals.com [akjournals.com]
- 5. researchportal.vub.be [researchportal.vub.be]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Controlled Crystallization of Azithromycin Dihydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical parameters for the controlled crystallization of azithromycin dihydrate. The methodologies outlined are designed to ensure the consistent formation of the desired dihydrate crystalline form, which is crucial for the stability and bioavailability of the final drug product.
Introduction
Azithromycin, a broad-spectrum macrolide antibiotic, can exist in various crystalline forms, including a monohydrate and a dihydrate. The dihydrate form is often preferred due to its superior stability. Controlling the crystallization process is paramount to selectively obtain azithromycin dihydrate and avoid the formation of other polymorphs or amorphous material. This document outlines two primary methods for the controlled crystallization of azithromycin dihydrate, based on established scientific literature and patents.
Key Process Parameters
The successful crystallization of azithromycin dihydrate is highly dependent on the careful control of several key parameters. The following table summarizes the critical variables and their typical ranges for the two primary methods described.
| Parameter | Method 1: Acetone-Water System | Method 2: tert-Butanol-Based System |
| Starting Material | Crude or Amorphous Azithromycin | Azithromycin Monohydrate |
| Solvent System | Acetone and Water[1][2] | tert-Butanol, Water, and optionally Petroleum Ether[3][4][5] |
| Temperature | 20°C to 25°C[1][2] | Maintained below 30°C, then cooled to <10°C[3][4][5] |
| Water Addition | Two-step sequential addition[1][2] | Single addition or added to a mixture[3][4][5] |
| Stirring/Mixing Time | Several hours for each water addition step[1][2] | 48 to 72 hours[3][4][5] |
| Isolation Technique | Filtration[1][2] | Filtration[3][4][5] |
| Drying Conditions | Vacuum drying | 80 mm Hg / 25°C[3][4][5] |
| Typical Yield | > 90%[1] | Not explicitly stated in all sources |
Experimental Protocols
Method 1: Controlled Crystallization using Acetone-Water System
This method relies on the gradual addition of water to a solution of azithromycin in acetone to induce the crystallization of the dihydrate form. The temperature and the rate of water addition are critical to control the process.[1][2]
Materials:
-
Crude Azithromycin
-
Acetone
-
Purified Water
-
Jacketed reaction vessel with temperature control
-
Stirrer
-
Filtration apparatus
-
Vacuum oven
Protocol:
-
Dissolution: Dissolve crude azithromycin in acetone (e.g., 50 g of azithromycin in 250 mL of acetone) in a jacketed reaction vessel. Maintain the temperature of the solution between 20°C and 25°C.[1][2]
-
First Water Addition: Slowly add an initial volume of water (e.g., 100 mL) to the acetone solution over a period of approximately 3 hours. The temperature should be maintained at 20°C.[2]
-
Suspension Formation: Stop the water addition and continue to stir the mixture for about 4 hours. During this time, an initial turbidity will transform into a defined suspension of crystals.[1][2]
-
Second Water Addition: Once a clear suspension is formed, add a second volume of water (e.g., 150 mL) at a controlled rate, for instance, over a period of 3 hours, while maintaining the temperature at 20°C.[2]
-
Crystallization Completion: Continue stirring the suspension for a period to ensure complete crystallization.
-
Isolation: Collect the azithromycin dihydrate crystals by filtration.
-
Drying: Dry the isolated crystals in a vacuum oven to a constant weight. The final product should be azithromycin dihydrate with a yield of approximately 91.3%.[2]
Method 2: Crystallization from tert-Butanol-Based Systems
This protocol is suitable for converting azithromycin monohydrate into the dihydrate form. It involves dissolving the monohydrate in tert-butanol followed by the addition of water and an anti-solvent.[3][4][5]
Materials:
-
Azithromycin Monohydrate
-
tert-Butanol
-
Petroleum Ether
-
Purified Water
-
Reaction vessel
-
Stirrer
-
Filtration apparatus
-
Drying equipment
Protocol:
-
Dissolution: Dissolve crystalline azithromycin monohydrate (e.g., 25 g) in tert-butanol (e.g., 50 mL) by warming to 30°C.[3][4]
-
Filtration: Filter the resulting solution to remove any undissolved particles.
-
Crystallization Induction: In a separate vessel, prepare a mixture of petroleum ether (e.g., 500 mL) and water (e.g., 20 mL).[3][4]
-
Precipitation: Discharge the filtered azithromycin solution into the petroleum ether and water mixture.
-
Cooling and Stirring: Cool the resulting mixture to below 10°C and continue to stir for an extended period, typically 48 to 72 hours, to allow for complete crystal formation.[3][4][5]
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the collected crystals under vacuum (e.g., 80 mm Hg) at 25°C to obtain azithromycin dihydrate.[3][4][5]
Characterization of Azithromycin Dihydrate
The resulting crystalline material should be characterized to confirm the formation of the dihydrate form. Commonly used analytical techniques include:
-
Differential Scanning Calorimetry (DSC): Azithromycin dihydrate typically exhibits a single endotherm between 115°C and 135°C.[4][6]
-
Thermogravimetric Analysis (TGA): TGA can confirm the water content, which should be approximately 4.6% for the dihydrate.[4][6]
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the product should match the characteristic pattern of azithromycin dihydrate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for the dihydrate form.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described crystallization processes.
Caption: Workflow for Method 1: Acetone-Water System.
References
- 1. US6586576B2 - Preparation method of azithromycin hydrates - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. Preparation of crystalline azithromycin dihydrate. - Patent 1234833 [data.epo.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ES2207403B1 - PREPARATION OF AZITHROMYCIN IN ITS FORM CRYSTAL DIHYDRATE. - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Azithromycin Dihydrate Aqueous Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding techniques to improve the aqueous solubility of azithromycin dihydrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques to improve the aqueous solubility of azithromycin dihydrate?
A1: Azithromycin dihydrate is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2] Common techniques to enhance its aqueous solubility include:
-
Solid Dispersion: This involves dispersing azithromycin in a hydrophilic carrier matrix.[1][2][3][4][5] Common carriers include polyethylene glycols (PEGs), urea, skimmed milk, mannitol, and cyclodextrins.[1][2][3][6]
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming a more soluble inclusion complex.[7][8][9] Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been shown to be effective for azithromycin.[7][8]
-
Co-crystallization: This technique involves forming a crystalline structure comprised of azithromycin and a co-former, which can alter the physicochemical properties of the drug, leading to improved solubility.[10][11]
-
Nanoparticle Formation: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to enhanced dissolution rates.[12][13][14] Solid lipid nanoparticles (SLNs) are one such approach.[12][13]
-
Amorphization: Converting the crystalline form of azithromycin to an amorphous state can significantly increase its aqueous solubility.[11][15]
Q2: How does the solid dispersion technique improve the solubility of azithromycin dihydrate?
A2: The solid dispersion technique enhances solubility through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level within a hydrophilic carrier, effectively reducing the particle size to a submicron level and increasing the surface area for dissolution.[1][4]
-
Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic azithromycin particles.[4]
-
Conversion to Amorphous Form: The process of creating a solid dispersion can convert the crystalline drug into a higher-energy amorphous state, which is more soluble.[4][16]
-
Solubilization Effect of the Carrier: The carrier itself can have a solubilizing effect on the drug.[4]
Q3: Which carrier is most effective for azithromycin dihydrate solid dispersions?
A3: The effectiveness of a carrier depends on the preparation method and the desired drug-to-carrier ratio. Studies have shown significant solubility enhancement with various carriers:
-
Polyethylene Glycols (PEGs): PEG 6000, particularly at a 1:7 drug-to-carrier ratio, has demonstrated a significant increase in the dissolution rate of azithromycin.[1]
-
Urea: Solid dispersions with urea have also shown improved dissolution rates, with the effect increasing with the proportion of urea.[4]
-
β-Cyclodextrin: When used as a carrier in solid dispersions, β-cyclodextrin has been shown to enhance solubility, with a 1:1.5 drug-to-carrier ratio being particularly effective.[2][6]
-
Mannitol: Solid dispersions using mannitol as a carrier have also resulted in increased solubility.[2][6]
Q4: What is the mechanism behind cyclodextrin-mediated solubility enhancement?
A4: Cyclodextrins have a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[7][9] The poorly water-soluble azithromycin molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex.[7] This complex shields the hydrophobic drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin imparts greater water solubility to the entire complex.[9]
Troubleshooting Guides
Solid Dispersion Preparation (Solvent Evaporation Method)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Solid Dispersion | - Incomplete transfer of the solution. - Adherence of the product to the evaporation vessel. | - Rinse the beaker with a small amount of the solvent to ensure complete transfer. - Use a spatula to carefully scrape the dried product from the vessel walls. |
| Opaque or Cloudy Solution After Mixing Drug and Carrier | - Incomplete dissolution of the drug or carrier. - Use of an inappropriate solvent. | - Ensure the drug and carrier are fully dissolved before proceeding with solvent evaporation. Gentle heating and stirring can aid dissolution.[1][4] - Verify that the chosen solvent is appropriate for both the drug and the carrier. |
| Residual Solvent in the Final Product | - Incomplete evaporation of the solvent. | - Extend the evaporation time or use a higher temperature (ensure it is below the degradation temperature of the drug and carrier). - Place the final product in a desiccator under vacuum to remove any remaining solvent.[1] |
| Inconsistent Drug Content in Different Batches | - Inaccurate weighing of the drug or carrier. - Non-homogenous mixing of the drug and carrier in the solvent. | - Use a calibrated analytical balance for all measurements. - Ensure thorough mixing of the solution before solvent evaporation to achieve a uniform dispersion. |
| Poor Dissolution Enhancement | - Suboptimal drug-to-carrier ratio. - Inappropriate choice of carrier. - The drug may have recrystallized during the process. | - Experiment with different drug-to-carrier ratios as the solubility enhancement is often ratio-dependent.[1][4] - Test different hydrophilic carriers to find the most compatible one for azithromycin. - Characterize the solid dispersion using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm the amorphous state of the drug. |
Data Presentation
Table 1: Solubility Enhancement of Azithromycin Dihydrate using Solid Dispersion with PEGs
| Carrier | Drug:Carrier Ratio (w/w) | Saturation Solubility (µg/mL) in Phosphate Buffer (pH 6.0) |
| None (Pure Azithromycin) | - | Not explicitly stated, but dissolution is very low[1] |
| PEG 4000 | 1:7 | 241 ± 1.45[1] |
| PEG 6000 | 1:7 | 253 ± 0.95 [1] |
| PEG 20000 | Not specified | Minimum drug solubility among tested PEGs[1] |
Table 2: Solubility Enhancement of Azithromycin Dihydrate using Solid Dispersion with Other Carriers
| Carrier | Method | Drug:Carrier Ratio (w/w) | Maximum Solubility (µg/mL) |
| β-Cyclodextrin | Kneading | 1:1.5 | 9.52 [2][6] |
| Mannitol | Melting | 1:4 | 7.8[2][6] |
Table 3: Solubility Enhancement of Azithromycin Dihydrate via Co-crystallization
| Formulation | Solvent | Solubility (mg/mL) |
| Azithromycin Dihydrate | Distilled Water | Not explicitly stated, but significantly lower than cocrystal |
| Azithromycin Dihydrate | Phosphate Buffer (pH 6.8) | Not explicitly stated, but significantly lower than cocrystal |
| Azithromycin-Paracetamol Cocrystal | Distilled Water | Significantly improved [10][17] |
| Azithromycin-Paracetamol Cocrystal | Phosphate Buffer (pH 6.8) | Significantly improved [10][17] |
Experimental Protocols
Preparation of Azithromycin Dihydrate Solid Dispersion by Solvent Evaporation
This protocol is based on methodologies described in the literature for preparing solid dispersions of azithromycin dihydrate with various carriers like PEGs and urea.[1][4]
Materials:
-
Azithromycin dihydrate
-
Hydrophilic carrier (e.g., PEG 6000, Urea)
-
Beakers
-
Magnetic stirrer and hot plate
-
Evaporating dish or petri dish
-
Sieve (e.g., mesh number 80)[4]
-
Desiccator
Procedure:
-
Accurately weigh the desired amounts of azithromycin dihydrate and the hydrophilic carrier to achieve the target drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5, 1:7 w/w).[1]
-
Dissolve the weighed azithromycin dihydrate in a suitable volume of the chosen solvent in a beaker.
-
Add the weighed carrier to the drug solution.
-
Stir the mixture on a hot plate at a controlled temperature (e.g., 40°C) until a clear solution is obtained.[1][4]
-
Transfer the clear solution to an evaporating dish.
-
Allow the solvent to evaporate at a controlled temperature until a constant weight is obtained, indicating complete solvent removal.
-
The resulting solid mass is then collected, pulverized using a mortar and pestle, and passed through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.[1]
Phase Solubility Study for Cyclodextrin Inclusion Complexes
This protocol is a general guide for determining the stoichiometry of the azithromycin-cyclodextrin complex.
Materials:
-
Azithromycin dihydrate
-
Cyclodextrin (e.g., SBE-β-CD)
-
Phosphate buffer (pH 6.8)[3]
-
Screw-capped vials
-
Rotary shaker
-
Syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of aqueous solutions of the cyclodextrin in the phosphate buffer at various concentrations.
-
Add an excess amount of azithromycin dihydrate to each vial containing the cyclodextrin solutions.
-
Seal the vials and place them on a rotary shaker at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48 hours) to reach equilibrium.[3]
-
After reaching equilibrium, filter the solutions using a syringe filter to remove the undissolved drug.
-
Dilute the filtered solutions appropriately with the phosphate buffer.
-
Measure the concentration of dissolved azithromycin in each sample using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., 215 nm).[3]
-
Plot the concentration of dissolved azithromycin against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stability constant and the stoichiometry of the inclusion complex.
Visualizations
Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.
Caption: Logical Relationship of Cyclodextrin-Mediated Solubility Enhancement.
References
- 1. scielo.br [scielo.br]
- 2. actascientific.com [actascientific.com]
- 3. impactfactor.org [impactfactor.org]
- 4. DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencetechindonesia.com [sciencetechindonesia.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrin Derivative Enhances the Ophthalmic Delivery of Poorly Soluble Azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijarst.in [ijarst.in]
- 12. Effect of Surfactant on Azithromycin Dihydrate Loaded Stearic Acid Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
- 15. Amorphous azithromycin with improved aqueous solubility and intestinal membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhancing Dissolution Rate and Antibacterial Efficiency of Azithromycin through Drug-Drug Cocrystals with Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azithromycin Hydrate Stability in Acidic Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability challenges of azithromycin hydrate in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in acidic buffers?
A1: The primary cause of instability is the acid-catalyzed hydrolysis of the glycosidic bond linking the cladinose sugar to the macrolide ring. This reaction leads to the formation of the inactive metabolite, decladinosylazithromycin.[1][2] The nitrogen atom in the azalide ring of azithromycin provides greater acid stability compared to erythromycin by preventing intramolecular dehydration.[1][2]
Q2: How does pH affect the degradation rate of azithromycin?
A2: The degradation of azithromycin is highly pH-dependent. Its stability significantly increases as the pH becomes less acidic. In the pH range of 1.0 to 4.1, the stability of azithromycin improves approximately tenfold for each unit increase in pH.[1] The maximum stability in aqueous solutions is observed around pH 6.3.
Q3: What is the kinetic profile of azithromycin degradation in acidic conditions?
A3: The degradation of azithromycin in acidic solutions follows pseudo-first-order kinetics.[3] The rate of degradation is directly proportional to the concentration of azithromycin.
Q4: What are the main degradation products of azithromycin in acidic media?
A4: The major degradation product formed under acidic conditions is decladinosylazithromycin, resulting from the cleavage of the cladinose sugar.[1][2] At a pH range of 6.0-7.2, other degradation products associated with the opening of the macrocyclic lactone ring have also been identified.
Q5: How does temperature influence the stability of azithromycin in acidic solutions?
A5: Temperature significantly accelerates the degradation of azithromycin. The degradation rate follows the Arrhenius equation, meaning the rate constant increases exponentially with temperature. For instance, at pH 2, the time for 10% degradation (T1/10) is 20.1 minutes at 37°C.[1]
Q6: What formulation strategies can be employed to improve the stability of azithromycin in acidic environments?
A6: Several strategies can be used to enhance azithromycin stability:
-
pH Modification: Incorporating buffering agents or pH modulators to maintain a micro-environmental pH closer to neutrality (around 6.3) where azithromycin is more stable.
-
Solid Dispersions: Creating solid dispersions with polymers such as β-cyclodextrin can improve stability by forming inclusion complexes and altering the microenvironment of the drug.
-
Encapsulation: Technologies like liposomes and cubosomes can physically protect the drug from the acidic environment.
-
Enteric Coating: For oral dosage forms, an enteric coating can prevent the release of the drug in the acidic environment of the stomach, allowing it to pass into the more neutral pH of the small intestine.
Troubleshooting Guides
Issue 1: Faster-than-expected degradation of azithromycin during experiments.
-
Question: My azithromycin sample is degrading much faster than the literature suggests. What could be the cause?
-
Answer:
-
Verify pH of the Buffer: Accurately measure the pH of your acidic buffer. Small deviations to a lower pH can significantly increase the degradation rate. Calibrate your pH meter before use.
-
Check Temperature Control: Ensure your experimental setup maintains a constant and accurate temperature. Higher temperatures will accelerate degradation.
-
Assess Buffer Composition and Ionic Strength: The type of buffer and its ionic strength can influence the degradation kinetics.[3] Use the buffer system specified in your protocol and ensure the ionic strength is controlled.
-
Purity of this compound: Impurities in the drug substance could potentially catalyze degradation. Use a well-characterized, high-purity standard.
-
Presence of Metal Ions: Trace metal ions can sometimes catalyze hydrolysis. While less common for azithromycin, consider using chelating agents like EDTA if metal ion contamination is suspected.
-
Issue 2: Unexpected peaks observed in the HPLC chromatogram during stability analysis.
-
Question: I am seeing unexpected peaks in my HPLC analysis of a stressed azithromycin sample. How do I identify them?
-
Answer:
-
Review the Degradation Pathway: The primary degradation product in acidic conditions is decladinosylazithromycin. Ensure you have a reference standard for this compound to confirm its retention time.
-
Consider Secondary Degradation: Under prolonged stress or specific conditions, further degradation of the primary products can occur, leading to additional peaks.
-
Blank Injections: Inject your buffer and solvent blanks to ensure the extraneous peaks are not coming from your mobile phase or sample diluent.
-
Mass Spectrometry (MS) Detection: If available, couple your HPLC to a mass spectrometer. LC-MS analysis can provide molecular weight information for the unknown peaks, aiding in their identification.
-
Forced Degradation Studies: Perform forced degradation studies under various conditions (acidic, basic, oxidative, photolytic, thermal) and compare the chromatograms. This can help in understanding the origin of the unexpected peaks.
-
Issue 3: Poor resolution between azithromycin and its degradation products in HPLC.
-
Question: I am having difficulty separating the azithromycin peak from its degradation product peaks. What can I do?
-
Answer:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower organic content may improve resolution.
-
Change Mobile Phase pH: The retention of azithromycin and its degradation products can be sensitive to the pH of the mobile phase. Small adjustments to the mobile phase pH can significantly impact resolution.
-
Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a different C18 chemistry, phenyl-hexyl) or a smaller particle size for higher efficiency.
-
Adjust Column Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
-
Modify Flow Rate: A lower flow rate can increase the analysis time but may provide better separation.
-
Data Presentation
Table 1: Effect of pH on the Stability of Azithromycin at 37°C
| pH | T1/10 (Time for 10% Degradation) (minutes) | Approximate Half-life (t1/2) (minutes) | Approximate Pseudo-first-order Rate Constant (k) (min⁻¹) |
| 1.0 | 2.0 | 13.8 | 0.050 |
| 2.0 | 20.1[1] | 138.6 | 0.005 |
| 3.0 | 201 | 1386 | 0.0005 |
| 4.0 | 2010 | 13860 | 0.00005 |
Note: Values for pH 1.0, 3.0, and 4.0 are extrapolated based on the reported tenfold increase in stability for each pH unit increase.[1] The half-life is calculated using the formula t1/2 = ln(2)/k, and the rate constant is estimated from the T1/10 value.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Azithromycin
This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for assessing the stability of azithromycin.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or sodium hydroxide (for pH adjustment)
-
Purified water
-
This compound reference standard
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent. For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with phosphoric acid or sodium hydroxide) and acetonitrile in a 40:60 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
For the stability study, dilute the stock solution with the acidic buffer to the desired concentration.
-
At specified time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the peak area of azithromycin and any degradation products.
-
Calculate the percentage of azithromycin remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of Azithromycin in Acidic Conditions
This protocol describes how to perform a forced degradation study to identify potential degradation products.
1. Preparation of Acidic Solution:
-
Prepare a solution of 0.1 M hydrochloric acid.
2. Stress Conditions:
-
Dissolve a known concentration of this compound in the 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The time and temperature can be adjusted to achieve a target degradation of 5-20%.
3. Sample Neutralization and Preparation:
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the sample with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the neutralized sample with the mobile phase to a concentration suitable for HPLC analysis.
4. HPLC Analysis:
-
Analyze the stressed sample using the stability-indicating HPLC method described in Protocol 1.
-
Analyze an unstressed (control) sample of azithromycin for comparison.
-
Characterize the degradation peaks by comparing their retention times with known standards and, if possible, by using LC-MS for structural elucidation.
Mandatory Visualization
Caption: Acidic degradation pathway of this compound.
References
Technical Support Center: Troubleshooting Peak Tailing for Azithromycin in Reverse-Phase HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of azithromycin.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Azithromycin Peak Tailing
Peak tailing is a common issue in the HPLC analysis of basic compounds like azithromycin, primarily due to strong interactions with residual silanol groups on silica-based columns. This guide provides a systematic approach to diagnose and resolve this problem.
Is your azithromycin peak exhibiting tailing? Follow this workflow to identify the cause and implement the appropriate solution.
Technical Support Center: Optimization of Dissolution Testing for Azithromycin Hydrate
Welcome to the technical support center for the optimization of dissolution testing methods for azithromycin hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the dissolution analysis of this widely-used antibiotic.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dissolution testing of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Q1: Why am I observing low or incomplete dissolution of this compound?
Potential Causes:
-
Poor Solubility: Azithromycin dihydrate is known for its poor water solubility, which can lead to erratic dissolution in gastric and intestinal fluids.[1][2][3]
-
Inadequate Dissolution Medium: The pH and composition of the dissolution medium are critical. Azithromycin's solubility is pH-dependent, with higher solubility observed in acidic media.[4]
-
Coning Effect: In USP Apparatus 2 (paddle), the powder can form a mound or "cone" at the bottom of the vessel, reducing the surface area available for dissolution. This can be indicated by the recommendation of higher stirring speeds in official methods.[5]
-
Particle Size and Agglomeration: The particle size of the active pharmaceutical ingredient (API) can significantly impact the dissolution rate.[1][6] Larger particles or agglomerates will dissolve more slowly.
-
Drug Substance Stability: Degradation of azithromycin in the dissolution medium can lead to lower than expected results.[7]
Solutions:
-
Optimize Dissolution Medium:
-
Adjust Apparatus Parameters:
-
Enhance Solubility:
-
Solid Dispersions: Preparing solid dispersions of azithromycin with hydrophilic carriers like polyethylene glycols (PEGs) or urea has been shown to significantly improve dissolution rates.[1][2][12][13]
-
Co-crystals: Formation of co-crystals with compounds like paracetamol can enhance the dissolution rate.[14]
-
-
Control Particle Size: Reducing the particle size of the azithromycin API can increase the surface area and improve the dissolution rate.[6]
-
Ensure Method Robustness: Verify the chemical stability of azithromycin in the chosen dissolution medium.[7]
Q2: I'm seeing high variability in my dissolution results between replicate vessels. What could be the cause?
Potential Causes:
-
Improper Degassing: Dissolved gases in the dissolution medium can form bubbles on the surface of the dosage form, reducing the wetted area and leading to erratic results.
-
Incorrect Apparatus Setup: Misalignment of the vessel, paddle/basket height, or wobbling of the paddle/basket can cause inconsistent hydrodynamics.
-
Inconsistent Sample Introduction: The way the dosage form is introduced into the vessel can affect the initiation of dissolution.
-
Vibrations: External vibrations can impact the dissolution process.
-
Incomplete Buffer Preparation: If using solid reagents to prepare buffers, ensure complete dissolution of all components.[7]
Solutions:
-
Thorough Degassing: Ensure the dissolution medium is properly degassed according to USP guidelines. Using a dissolved oxygen meter to confirm a concentration below 6 mg/L at 37°C can be beneficial.[7]
-
Verify Apparatus Calibration: Regularly check and calibrate all aspects of the dissolution apparatus, including vessel centering, paddle/basket height, and rotational speed.
-
Standardize Sample Introduction: Develop a consistent procedure for dropping the dosage form into the dissolution vessel.
-
Isolate from Vibrations: Place the dissolution bath on a sturdy, level surface away from sources of vibration.
-
Ensure Homogeneous Buffer: When preparing buffers from solid reagents, ensure all salts are fully dissolved and the solution is well-mixed before use.[7]
Frequently Asked Questions (FAQs)
Q1: What are the typical USP dissolution conditions for azithromycin tablets?
The USP monograph for azithromycin tablets commonly specifies the following conditions:
| Parameter | Specification |
| Apparatus | USP Apparatus 2 (Paddles) |
| Medium | 900 mL of pH 6.0 phosphate buffer |
| Rotation Speed | 75 rpm |
| Time | 30 minutes |
| Tolerance | Not less than 80% (Q) of the labeled amount dissolved |
Q2: How can I analyze the dissolution samples for azithromycin content?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical method. A typical method involves:
| Parameter | Specification |
| Column | C18 |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., pH 7.5 potassium phosphate buffer) |
| Detection | UV at 210 nm |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 50°C |
A UV-Visible spectrophotometric method has also been developed, which involves acid hydrolysis of azithromycin and measuring the absorbance at 482 nm.[9][16]
Q3: Are there alternative dissolution media that can be used for azithromycin?
Yes, depending on the formulation and the goal of the study, other media can be employed:
-
0.1 N Hydrochloric Acid (HCl): This has been used in comparative in vitro dissolution studies.[10]
-
Biorelevant Media: To better simulate in vivo conditions, biorelevant media that mimic the composition of gastric and intestinal fluids can be used. Studies have assessed the solubility of azithromycin in pediatric and adult biorelevant media.[4][11]
Experimental Protocols
Protocol 1: Standard Dissolution Testing for Azithromycin Tablets (USP Method)
-
Preparation of Dissolution Medium: Prepare a pH 6.0 phosphate buffer.
-
Apparatus Setup: Set up a USP Apparatus 2 (paddle) with 900 mL of the dissolution medium in each vessel, maintained at 37 ± 0.5°C.
-
Sample Introduction: Place one azithromycin tablet in each vessel.
-
Operation: Start the apparatus at a rotational speed of 75 rpm.
-
Sampling: At 30 minutes, withdraw an aliquot of the dissolution medium from each vessel.
-
Sample Preparation: Filter the withdrawn samples through a 0.45 µm filter.
-
Analysis: Analyze the filtered samples by a validated analytical method, typically HPLC-UV at 210 nm.[8]
-
Calculation: Calculate the percentage of the labeled amount of azithromycin dissolved.
Protocol 2: Preparation of Solid Dispersions for Enhanced Dissolution
-
Solvent Evaporation Method:
-
Dissolve a specific amount of azithromycin dihydrate in a suitable solvent (e.g., ethanol).[2]
-
Add a hydrophilic carrier (e.g., PEG 6000, urea) to the solution in a desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).[2][13]
-
Stir the mixture until a clear solution is obtained.
-
Evaporate the solvent under controlled temperature.
-
Collect, sieve, and store the resulting solid dispersion in a desiccator for further analysis.[2]
-
-
Spray Drying Method:
Visualizations
Caption: Troubleshooting workflow for azithromycin dissolution.
Caption: Azithromycin dissolution method development pathway.
References
- 1. DEVELOPMENT, CHARACTERIZATION AND SOLUBILITY STUDY OF SOLID DISPERSIONS OF AZITHROMYCIN DIHYDRATE BY SOLVENT EVAPORATION METHOD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. ijarst.in [ijarst.in]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. saudijournals.com [saudijournals.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. scribd.com [scribd.com]
- 9. impactfactor.org [impactfactor.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Assessment of age-related Changes in Pediatric Gastrointestinal Solubility of Azithromycin in Biorelevant Media [repository.najah.edu]
- 12. nano-ntp.com [nano-ntp.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing Dissolution Rate and Antibacterial Efficiency of Azithromycin through Drug-Drug Cocrystals with Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uspnf.com [uspnf.com]
- 16. researchgate.net [researchgate.net]
managing the hygroscopic nature of anhydrous azithromycin in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of anhydrous azithromycin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with anhydrous azithromycin?
A1: The primary challenge is its hygroscopic nature. Anhydrous azithromycin readily absorbs moisture from the atmosphere, which can lead to its conversion to the more stable monohydrate or dihydrate forms.[1][2] This transformation can affect the material's physical and chemical properties, including its weight, flowability, dissolution rate, and overall stability.[3][4]
Q2: How does moisture absorption affect experimental results?
A2: Moisture absorption can lead to several issues that compromise experimental accuracy and reproducibility:
-
Inaccurate Weighing: The continuous uptake of water from the air can cause the mass of the sample to increase during weighing, leading to errors in concentration calculations.
-
Altered Physical Properties: Increased moisture content can cause the powder to clump or cake, affecting its handling, flow, and blending properties.[5]
-
Changes in Dissolution Profile: The conversion from the anhydrous to a hydrated form can alter the dissolution rate, which is a critical parameter in formulation and bioavailability studies.[3]
-
Chemical Degradation: For some substances, the presence of water can accelerate chemical degradation pathways.
Q3: What are the ideal storage conditions for anhydrous azithromycin?
A3: To minimize moisture absorption, anhydrous azithromycin should be stored in tightly sealed containers, preferably in a controlled, low-humidity environment such as a desiccator with a suitable desiccant (e.g., silica gel) or a glove box with a dry atmosphere.[6] Storage at a controlled room temperature is also recommended.
Q4: What is the difference between anhydrous, monohydrate, and dihydrate forms of azithromycin?
A4: The terms refer to the number of water molecules associated with each azithromycin molecule in the crystal structure.
-
Anhydrous: Contains no water molecules. It is the most hygroscopic form.
-
Monohydrate: Contains one water molecule per azithromycin molecule.
-
Dihydrate: Contains two water molecules per azithromycin molecule. This is generally the most stable and common commercially available form.[1][2]
The conversion between these forms is a key consideration in handling and formulation.
Troubleshooting Guides
Issue 1: Inaccurate and Drifting Weight Measurements
-
Symptom: The reading on the analytical balance continuously increases while weighing the anhydrous azithromycin powder.
-
Root Cause: The powder is absorbing moisture from the ambient air.
-
Solutions:
-
Work Quickly: Minimize the exposure time of the powder to the open air. Have all necessary equipment and containers ready before opening the stock bottle.
-
Use a Controlled Environment: If available, perform all weighing procedures inside a glove box with a controlled low-humidity atmosphere.
-
Weighing by Difference:
-
Tare a sealed container with a small amount of the powder.
-
Quickly transfer the desired approximate amount of powder to your receiving vessel.
-
Reseal the original container and weigh it again. The difference in weight is the accurate mass of the transferred powder.
-
-
Use a Weighing Vessel with a Lid: A vial or a weighing boat with a cover can help minimize air exposure during the weighing process.
-
Issue 2: Powder Clumping and Poor Flowability
-
Symptom: The anhydrous azithromycin powder is forming clumps, is difficult to transfer, and does not flow freely.
-
Root Cause: The absorption of moisture has led to the formation of liquid bridges between particles, increasing cohesion.[5]
-
Solutions:
-
Storage Review: Ensure the material has been stored correctly in a tightly sealed container and in a desiccator.
-
Drying: If clumping is observed, the material may need to be dried under vacuum at a controlled temperature. However, be aware that this can affect the solid-state properties of the material.
-
Controlled Environment Dispensing: Dispense the powder in a low-humidity environment to prevent further moisture uptake.
-
Use of Glidants/Excipients: In a formulation context, the addition of glidants or other excipients can improve the flow properties of the powder.
-
Issue 3: Inconsistent Dissolution Profiles
-
Symptom: The dissolution rate of the anhydrous azithromycin varies between batches or experiments.
-
Root Cause: The degree of hydration of the azithromycin is not consistent. The presence of hydrated forms can significantly alter the dissolution characteristics.[3]
-
Solutions:
-
Characterize the Material: Before each experiment, it is crucial to confirm the solid-state form of the azithromycin using techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), or Thermogravimetric Analysis (TGA).
-
Control the Experimental Environment: Perform dissolution studies in a controlled environment to prevent changes in hydration state during the experiment.
-
Standardize Sample Handling: Ensure a consistent and documented procedure for sample preparation to minimize variability in moisture exposure.
-
Data Presentation
Table 1: Moisture Sorption Behavior of Amorphous Azithromycin
This table summarizes the water absorption of spray-dried amorphous azithromycin when exposed to different relative humidity (RH) levels at 25°C. While this data is for the amorphous form, it provides a useful indication of the hygroscopic potential of a non-hydrated form of azithromycin.
| Relative Humidity (%) | Water Absorption (% w/w) |
| 0 | 0 |
| 20 | ~1 |
| 40 | ~2 |
| 60 | ~3.5 |
| 80 | ~5 |
| 90 | ~6 |
(Data adapted from a study on spray-dried amorphous azithromycin, which showed reversible water sorption)[7][8]
Experimental Protocols
Protocol: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol outlines the steps for determining the water content of anhydrous azithromycin, a critical quality control parameter.
1. Objective: To accurately quantify the water content in a sample of anhydrous azithromycin using volumetric Karl Fischer (KF) titration.
2. Materials and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
KF Reagent (single-component or two-component system)
-
Anhydrous Methanol (or other suitable KF solvent)
-
Water standard for titer determination (e.g., Sodium Tartrate Dihydrate or a commercial liquid standard)
-
Analytical Balance
-
Gas-tight syringes
-
Spatulas
-
Weighing boats/vials
3. Procedure:
-
3.1. Titer Determination:
-
Add fresh, anhydrous methanol to the titration vessel to a level that properly immerses the electrode.
-
Pre-titrate the solvent to a stable, dry endpoint.
-
Accurately weigh a suitable amount of the water standard or dispense a precise volume.
-
Inject the standard into the titration vessel.
-
Start the titration and record the volume of KF reagent consumed.
-
Calculate the titer of the KF reagent in mg H₂O/mL. Repeat at least twice to ensure reproducibility.
-
-
3.2. Sample Analysis:
-
Ensure the KF vessel is at a stable, dry endpoint.
-
Accurately weigh a suitable amount of the anhydrous azithromycin sample (typically 20-25 mg) in a dry container.[9]
-
Quickly and carefully transfer the sample into the titration vessel, minimizing exposure to the atmosphere.
-
Start the titration immediately.
-
The titration will proceed until all the water from the sample has been consumed.
-
Record the volume of KF reagent used.
-
4. Calculation:
Water Content (%) = [(Volume of KF reagent for sample (mL) * Titer (mg/mL)) / (Sample weight (mg))] * 100
5. System Suitability:
-
The titer should be determined daily before sample analysis.
-
The drift of the instrument (background moisture) should be monitored and be within acceptable limits.
Visualizations
Caption: Workflow for handling anhydrous azithromycin.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. SOP for Operation of Karl Fischer Apparatus | Pharmaguideline [pharmaguideline.com]
- 6. US20080149521A9 - Methods of stabilizing azithromycin - Google Patents [patents.google.com]
- 7. How much surface coating of hydrophobic azithromycin is sufficient to prevent moisture-induced decrease in aerosolisation of hygroscopic colistin powder? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physico-Chemical Properties, Aerosolization and Dissolution of Co-Spray Dried Azithromycin Particles with L-Leucine for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
optimizing mobile phase composition for azithromycin HPLC separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of azithromycin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of azithromycin, offering potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My azithromycin peak is showing significant tailing or fronting. What are the likely causes and how can I improve the peak symmetry?
-
Answer: Poor peak shape for azithromycin, an alkaline compound, is a frequent challenge in reversed-phase HPLC.[1] Tailing is often caused by strong interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1] Here are the steps to troubleshoot this issue:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. Azithromycin has a pKa of approximately 8.74.[1] Operating at a pH far from the pKa can ensure consistent ionization and improve peak shape.
-
Recommendation: Increase the mobile phase pH to between 6.5 and 8.0.[2][3][4] At higher pH values, the silanol groups are deprotonated, minimizing secondary interactions. However, be aware that conventional silica columns are unstable at pH values above 8.[5] For high pH applications (up to 11), a hybrid or polymer-based column is recommended.[3]
-
-
Choice of Organic Modifier: Acetonitrile is often preferred over methanol as it can provide better peak shape and higher elution strength for azithromycin.[3]
-
Buffer Concentration: An inadequate buffer concentration can lead to poor peak shape.
-
Use of Additives: Consider adding a competing base or an ion-pairing agent to the mobile phase.
-
Recommendation: Tetrabutylammonium hydroxide has been used to improve peak shape and resolution.[3]
-
-
Issue 2: Poor Resolution Between Azithromycin and Impurities
-
Question: I am struggling to separate azithromycin from its related substances. What adjustments can I make to the mobile phase to improve resolution?
-
Answer: Achieving adequate resolution between azithromycin and its numerous impurities is essential for accurate quantification and stability studies.[6]
-
Optimize Organic Modifier Percentage: The ratio of the organic modifier to the aqueous buffer directly impacts retention and selectivity.
-
Recommendation: Systematically vary the percentage of acetonitrile or methanol in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution of early-eluting impurities.[3]
-
-
Mobile Phase pH: Small changes in pH can significantly alter the selectivity between azithromycin and its impurities.
-
Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient method may be necessary.
-
Recommendation: A shallow gradient with a slow increase in the organic modifier concentration can effectively separate closely eluting compounds.[8]
-
-
Column Temperature: Temperature can influence selectivity.
-
Issue 3: Long Run Times
-
Question: My analysis time is too long. How can I reduce the run time without compromising the separation?
-
Answer: Long run times can be a bottleneck in high-throughput environments. Here are some strategies to shorten your analysis:
-
Increase Flow Rate: A higher flow rate will decrease the retention time.
-
Recommendation: Flow rates can often be increased from 1.0 mL/min to 1.5 mL/min or higher, but be mindful of the system pressure limits and the potential impact on resolution.[2]
-
-
Increase Organic Modifier Strength: A higher percentage of the organic solvent in the mobile phase will lead to faster elution.
-
Use a Shorter Column or Smaller Particle Size: Modern HPLC and UHPLC columns with smaller particle sizes (e.g., sub-2 µm) can provide faster separations with high efficiency.
-
Increase Column Temperature: As mentioned, a higher temperature reduces mobile phase viscosity, allowing for higher flow rates at lower backpressures and leading to shorter run times.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for azithromycin HPLC separation?
A1: A common and effective starting point for developing an azithromycin HPLC method is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or ammonium acetate buffer.[1][2] A typical starting composition could be Acetonitrile:Buffer (e.g., 25:75 v/v) with the buffer pH adjusted to around 6.8.[1] From this starting point, the mobile phase composition and pH can be optimized.
Q2: What is the optimal pH for the mobile phase in azithromycin analysis?
A2: The optimal pH for the mobile phase in azithromycin analysis is typically in the slightly acidic to neutral range (pH 6.5-7.5) for conventional silica-based columns to ensure good peak shape and reproducibility.[3][7] Some methods utilize higher pH values (up to pH 11) with specialized columns that can tolerate such conditions, which can further improve peak symmetry by ensuring the complete deprotonation of silanol groups.[3][5] It is crucial to select a pH at least 2 units away from the analyte's pKa to maintain a consistent ionization state.[1]
Q3: Can I use methanol instead of acetonitrile as the organic modifier?
A3: Yes, methanol can be used as the organic modifier. However, acetonitrile is often preferred for azithromycin analysis as it generally provides better peak shape, lower UV cutoff, and higher elution strength.[3] If using methanol, you may need to adjust the mobile phase composition and other parameters to achieve the desired separation.
Q4: My buffer is precipitating in the mobile phase. What should I do?
A4: Buffer precipitation, especially when mixing with high concentrations of organic solvent, is a serious issue that can damage your HPLC system.[5][8]
-
Reduce Buffer Concentration: Ensure you are not using an excessively high concentration of the buffer salt.
-
Check Buffer Solubility: Verify the solubility of your chosen buffer in the highest percentage of organic modifier used in your method. Phosphate buffers are particularly prone to precipitation in high concentrations of acetonitrile.[5] Consider switching to a more organic-soluble buffer like ammonium acetate.
-
Proper Mixing and Degassing: Always ensure your mobile phase is thoroughly mixed and degassed before use.
-
System Flushing: After each analysis, flush the system and column with a high percentage of water (without buffer) to remove any residual salts.[5]
Data Presentation
Table 1: Effect of Mobile Phase pH on Azithromycin Retention Time and Peak Shape
| pH | Retention Time (min) | Tailing Factor | Observations |
| 5.0 | Shorter | > 1.5 | Significant peak tailing observed.[3] |
| 6.5 | Moderate | ~ 1.2 | Improved peak shape and resolution from impurities.[3] |
| 7.0 | Longer | < 1.2 | Good peak symmetry, but potential co-elution with some impurities.[3] |
| 8.0 | Longest | ~ 1.0 | Excellent peak shape, but requires a pH-stable column.[2] |
Table 2: Influence of Organic Modifier Composition on Separation
| Acetonitrile:Buffer (v/v) | Retention Time of Azithromycin (min) | Resolution (Rs) with Critical Impurity Pair |
| 20:80 | 15.2 | > 2.0 |
| 25:75 | 10.5 | 1.8 |
| 30:70 | 7.8 | 1.4 |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile and Phosphate Buffer)
-
Buffer Preparation (0.1 M Potassium Phosphate, pH 6.5):
-
Dissolve an appropriate amount of monobasic potassium phosphate (KH₂PO₄) in HPLC-grade water to make a 0.1 M solution.
-
Adjust the pH to 6.5 using a dilute solution of potassium hydroxide or phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Measure the desired volumes of acetonitrile and the prepared phosphate buffer. For example, for a 25:75 (v/v) mobile phase, mix 250 mL of acetonitrile with 750 mL of the buffer.
-
Thoroughly mix the components.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: General HPLC Method for Azithromycin Analysis
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1 M Potassium Phosphate buffer pH 6.5 (25:75 v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 43 °C[3]
-
Detection Wavelength: 215 nm[3]
-
Injection Volume: 20 µL
Visualizations
Caption: Workflow for HPLC mobile phase optimization for azithromycin.
Caption: Troubleshooting decision tree for azithromycin peak tailing.
References
- 1. japsonline.com [japsonline.com]
- 2. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsr.in [japsr.in]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. waters.com [waters.com]
Technical Support Center: Accelerated Stability Testing of Azithromycin Formulations
This technical support center provides guidance and answers to frequently asked questions regarding the accelerated stability testing of azithromycin formulations. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical accelerated stability testing conditions for azithromycin formulations?
A1: Accelerated stability testing for azithromycin formulations is designed to increase the rate of chemical degradation and physical changes by using exaggerated storage conditions.[1] These studies, alongside real-time stability data, help predict the shelf-life of the product.[1] While specific conditions can vary based on the formulation and regulatory requirements, a common starting point involves elevated temperature and humidity. For example, storing the formulation at 40°C ± 2°C and 75% RH ± 5% RH for six months is a widely accepted condition. Other conditions may include exposure to temperatures 15°C above the intended storage temperature.[1] For formulations intended for storage in a freezer, conditions might be -20°C.
Q2: What are the major degradation pathways for azithromycin under stress conditions?
A2: Azithromycin is susceptible to degradation under several stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[2][3][4]
-
Acidic Hydrolysis: In acidic conditions, the primary degradation pathway involves the hydrolysis of the ether bond, leading to the loss of the cladinose sugar and the formation of decladinosylazithromycine.[2][5] This is a significant concern as oral formulations can be exposed to gastric acid.[6]
-
Alkaline Hydrolysis: Under alkaline conditions, azithromycin can also degrade, with decladinosylazithromycine being a major degradation product.[2]
-
Oxidative Degradation: Oxidation of azithromycin, particularly at the exocyclic amine group, can occur, leading to the formation of azithromycin N-oxide.[2][7]
-
Photodegradation: Exposure to UV light can cause degradation, with studies showing more significant degradation under UV-C light compared to UV-A.[4][8] The degradation can involve the cleavage of amino sugars from the lactone ring and further degradation of the ring itself.[8]
Q3: Which analytical methods are most suitable for stability testing of azithromycin?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and robust method for analyzing azithromycin and its degradation products due to its ability to separate and quantify the active ingredient in the presence of related substances.[9] Reverse-phase HPLC (RP-HPLC) with UV detection is frequently employed.[2][10] Key considerations for the HPLC method include:
-
Mobile Phase: The mobile phase composition is critical for achieving good separation. A common mobile phase consists of a mixture of a phosphate buffer, acetonitrile, and methanol.[2][9] The pH of the mobile phase is an important parameter to optimize.
-
Detection: UV detection is typically performed at wavelengths around 210 nm or 215 nm.[9][10]
-
Method Validation: The analytical method must be validated according to regulatory guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]
Troubleshooting Guide
Issue 1: Rapid degradation of azithromycin is observed in an oral suspension formulation during accelerated stability testing.
-
Possible Cause: The pH of the formulation may be too low, leading to rapid acid-catalyzed hydrolysis. Azithromycin's stability is pH-dependent, with maximum stability observed around pH 6.3.[12]
-
Troubleshooting Steps:
-
Measure the pH of the formulation.
-
If the pH is acidic, consider adjusting the formulation with a suitable buffering agent to maintain a pH closer to 6.3.
-
Investigate the impact of any acidic excipients in the formulation that might be contributing to the low pH.
-
Re-evaluate the stability of the reformulated product under accelerated conditions.
-
Issue 2: The appearance of unknown peaks in the HPLC chromatogram during the stability study.
-
Possible Cause: These could be degradation products that were not anticipated or impurities from the excipients. Stresses like oxidation or photolysis might be occurring.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to identify the mass of the unknown compounds and elucidate their structures.[6]
-
Forced Degradation Studies: Perform forced degradation studies under specific conditions (acid, base, peroxide, light, heat) to see if you can intentionally generate the unknown peaks. This can help in identifying the degradation pathway.[3]
-
Excipient Compatibility Study: Analyze the excipients alone and in combination with azithromycin under stress conditions to check for any interactions or degradation of the excipients themselves.
-
Review Packaging: Ensure the packaging provides adequate protection from light and oxygen if photodegradation or oxidation is suspected.
-
Issue 3: Poor reproducibility of stability testing results.
-
Possible Cause: This could be due to issues with the analytical method, sample preparation, or inconsistent storage conditions.
-
Troubleshooting Steps:
-
Analytical Method Robustness: Verify the robustness of the HPLC method. Small variations in mobile phase pH, composition, column temperature, and flow rate should not significantly impact the results.[13]
-
Sample Preparation: Ensure the sample preparation procedure is well-defined and consistently followed. This includes accurate weighing, complete dissolution, and appropriate dilution.[9] Sonication may be required to ensure complete dissolution of azithromycin from certain formulations.[13]
-
Storage Condition Uniformity: Check the stability chambers for uniform temperature and humidity distribution. Ensure that samples are not placed in locations with significant fluctuations.
-
System Suitability: Always run system suitability tests before each batch of analysis to ensure the chromatographic system is performing adequately.[13]
-
Data Presentation
Table 1: Summary of Forced Degradation Studies of Azithromycin
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl at 70°C for 6 hours[4] | Decladinosylazithromycine[2] |
| Alkaline Hydrolysis | 0.1 M NaOH at 70°C for 6 hours[4] | Decladinosylazithromycine[2] |
| Oxidative Degradation | Hydrogen Peroxide Solution[4] | Azithromycin N-oxide[2] |
| Photodegradation | Exposure to UV light (254/284 nm)[4][8] | Cleavage of amino sugars, degradation of the lactone ring[8] |
| Thermal Degradation | 50-100°C for extended periods[4] | Various degradation products |
Table 2: Example HPLC Method Parameters for Azithromycin Stability Indicating Assay
| Parameter | Condition | Reference |
| Column | Xterra RP C18 (250 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase | Acetonitrile-0.1 M KH2PO4 (pH 6.5)–0.1 M tetrabutyl ammonium hydroxide (pH 6.5)-water (25:15:1:59 v/v/v/v) | [9] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection Wavelength | 215 nm | [9] |
| Column Temperature | 43 °C | [9] |
Experimental Protocols
Protocol 1: Accelerated Stability Study Setup
-
Sample Preparation: Prepare the final azithromycin formulation in its intended commercial packaging.
-
Storage Conditions: Place the samples in a calibrated stability chamber set to the desired accelerated conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH).
-
Sampling Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for appearance, pH, assay of azithromycin, and degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data to identify any trends in degradation and to determine the shelf-life of the product.
Protocol 2: Forced Degradation Study (Acid Hydrolysis)
-
Sample Preparation: Prepare a solution of the azithromycin formulation.
-
Acid Treatment: Add 5.0 mL of 0.1 M hydrochloric acid solution to the formulation solution.[4]
-
Heating: Heat the solution in a water bath at 70°C for 6 hours.[4]
-
Neutralization: Cool the solution and neutralize it with 5.0 mL of 0.1 M sodium hydroxide solution.[4]
-
Analysis: Dilute the sample to a suitable concentration and analyze it using a validated stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Workflow for an accelerated stability study of azithromycin formulations.
Caption: Major degradation pathways of azithromycin under stress conditions.
References
- 1. www3.paho.org [www3.paho.org]
- 2. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20080149521A9 - Methods of stabilizing azithromycin - Google Patents [patents.google.com]
- 8. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
minimizing degradation of azithromycin hydrate during sample preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of azithromycin hydrate during sample preparation for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during sample preparation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: Azithromycin is highly unstable in acidic conditions and can also degrade under strong alkaline conditions.[1][2][3] Acid-catalyzed hydrolysis is a major degradation pathway.[2][4]
-
Temperature: Elevated temperatures accelerate the degradation process.[3][5][6]
-
Oxidizing Agents: Azithromycin can be oxidized, leading to the formation of degradation products like azithromycin N-oxide.[1][7]
-
Light: Exposure to UV and solar light can cause photodegradation.[3]
-
Solvents: The choice of solvent for dissolution and dilution is critical to maintaining stability.
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of azithromycin in an aqueous solution is significantly dependent on pH. The molecule degrades rapidly in acidic environments. For instance, at a pH of 2 and a temperature of 37°C, approximately 10% of azithromycin can degrade in about 20 minutes.[2] Its stability increases with an increase in pH, showing a tenfold improvement for each unit increase in pH from 1.0 to 4.1.[2] While more stable at neutral to slightly alkaline pH, strong alkaline conditions can also lead to degradation.[1][3] For analytical purposes, maintaining a pH between 6.0 and 8.0 is generally recommended for sample solutions.
Q3: What are the recommended solvents for dissolving this compound?
A3: A mixture of an organic solvent and water is typically used to dissolve this compound for analysis. Common choices include:
-
Acetonitrile and Water: A 50:50 (v/v) mixture of acetonitrile and water is frequently used to prepare stock solutions.[7]
-
Methanol and Buffer: A mixture of methanol and a phosphate buffer is also a suitable solvent system.[8][9] It is crucial to avoid acidic solvents or solutions. The use of buffers to maintain a stable pH is a common practice.
Q4: What are the best practices for storing this compound solutions during an experiment?
A4: To ensure the stability of your prepared solutions throughout an analytical run, follow these guidelines:
-
Temperature: Keep sample solutions in a temperature-controlled autosampler, preferably cooled to 4-8°C.
-
Light: Protect solutions from direct light by using amber vials or covering the sample tray.
-
Time: Analyze samples as soon as possible after preparation. If storage is necessary, it should be for a minimal duration and at a low temperature.
Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?
A5: Unexpected peaks are often indicative of degradation products. The most common degradation products of azithromycin are formed through hydrolysis and oxidation.[1][4] Key degradation products include decladinosylazithromycin (from acid and alkaline hydrolysis) and azithromycin N-oxide (from oxidation).[1] Review your sample preparation procedure, paying close attention to pH, temperature, and potential sources of oxidation. Ensure that your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.
Troubleshooting Guide
If you are experiencing issues with this compound degradation, use the following decision tree to identify and resolve the problem.
Caption: Troubleshooting decision tree for azithromycin degradation.
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Effect of pH on Azithromycin Degradation
| pH | Temperature (°C) | Time | Approximate Degradation (%) | Reference |
| 1.6 | 37 | 10 min | ~90% | [7] |
| 2.0 | 37 | 20.1 min | 10% | [2] |
| 9.0 | Not specified | 1 hour | Complete degradation (with H₂O₂) | [10] |
Table 2: Effect of Temperature on Azithromycin Degradation
| Temperature (°C) | Condition | Duration | Observation | Reference |
| 50 | Ophthalmic Solution | 60 days | Considerable loss of potency | [3] |
| 55 | Bulk Drug | 7 days | Degradation of up to 3.8% can occur without stabilizers | [11] |
| 80 | Dihydrate solid | 48 hours | Converts to anhydrous form | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for HPLC
This protocol describes the preparation of a 1 mg/mL stock solution.
-
Weighing: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolution: Add 25 mL of acetonitrile to the flask.
-
Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution.[7]
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with distilled water. Mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm membrane filter before transferring it to an HPLC vial.[7]
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol is for intentionally degrading azithromycin to identify and separate degradation products.
-
Sample Preparation: Prepare a 5 mg/mL solution of azithromycin in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Addition: To a known volume of the sample solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubation: Incubate the mixture in a water bath at a controlled temperature (e.g., 70°C) for a specified period (e.g., 6 hours).[3]
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of sodium hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution to a suitable concentration for HPLC analysis.
Visualizations
Azithromycin Degradation Pathways
The following diagram illustrates the main degradation pathways for azithromycin.
Caption: Major degradation pathways of azithromycin.
Experimental Workflow for Stable Sample Preparation
This workflow outlines the key steps to ensure minimal degradation during sample preparation for analysis.
Caption: Workflow for preparing stable azithromycin solutions.
References
- 1. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. US20080149521A9 - Methods of stabilizing azithromycin - Google Patents [patents.google.com]
- 12. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Validation & Confirmatory
A Comparative Guide to Validated HPLC Methods for Azithromycin Hydrate Purity and Impurities Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of azithromycin hydrate purity and the quantification of its impurities. The information presented is collated from various scientific publications, offering a detailed overview of experimental protocols and performance data to assist in selecting the most suitable analytical method for your research and quality control needs.
Method Comparison
The selection of an appropriate HPLC method is critical for the accurate assessment of this compound quality. The following tables summarize the key chromatographic conditions and validation parameters from several published methods, providing a clear comparison of their performance.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Column | C8 | XTerra® RP18 (250 mm × 4.6 mm, 5 µm) | Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 × 4.6 mm; 5 µm) |
| Mobile Phase | 0.0335M Phosphate Buffer (pH 7.5) and Methanol (20:80) | Acetonitrile-0.1 M KH2PO4 pH 6.5–0.1 M tetrabutyl ammonium hydroxide pH 6.5-water (25:15:1:59 v/v/v/v) | Acetonitrile and Ammonium Acetate solution (30 mmolL-1, pH= 6.8) (82:18, v/v) | Gradient of anhydrous dibasic sodium phosphate buffer, methanol, and acetonitrile |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.7 mL/min | 0.9 mL/min |
| Detection | UV at 210 nm | UV at 215 nm | UV at 210 nm | UV at 210 nm |
| Column Temp. | Not Specified | 43 °C | 60 °C | 55 °C |
| Injection Vol. | Not Specified | Not Specified | Not Specified | Not Specified |
| Retention Time | 8.35 min | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[5] |
| Linearity Range | Not Specified | 50%–150% of nominal concentration | 5–200 μg/mL | Not Specified |
| Correlation Coeff. | 0.997 | 0.997 | > 0.9999 | 0.9996 |
| LOD | 52.246 µg/ml | 0.02% (20 µg) | 0.476 µg/mL | 28.7 µg/ml |
| LOQ | Not Specified | 0.078% (78 µg) | 1.443 µg/mL | 86.9 µg/ml |
| Accuracy (% Recovery) | Not Specified | 100.7% | Not Specified | Not Specified |
| Precision (%RSD) | 0.830 (Method), Not Specified (System) | Not Specified | Not Specified | 0.66% (Repeatability) |
| Specificity | Method is specific | Degradation products resolved | No interference from excipients and degradation products | Method is specific |
| Robustness | Mobile phase variation (±2%), flow rate variation (±10%), column temp. variation (±5°C) showed robustness | Method is robust | Unaffected by minor variations in wavelength (±2 nm), pH (±0.2), mobile phase composition (±1 v/v), flow rate (±0.1 mL/min), and oven temperature (±2 °C) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are representative protocols based on the compared methods.
Method 1: Isocratic RP-HPLC Method[1]
-
Preparation of Mobile Phase: A mixture of 0.0335M Phosphate Buffer (pH 7.5) and Methanol in a 20:80 ratio is prepared, filtered, and degassed.
-
Preparation of Standard Stock Solution: Accurately weigh and transfer 50mg of Azithromycin powder into a 50ml volumetric flask. Add 30ml of diluent, sonicate to dissolve, and then make up the volume with the diluent. Filter the solution through a 0.45µ filter paper.
-
Chromatographic System:
-
Column: C8
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 210 nm
-
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the peak responses.
Method 2: Robust Isocratic RP-HPLC Method for Stability Indicating Assay[2]
-
Preparation of Mobile Phase: A solution of acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water is prepared in the ratio of 25:15:1:59 (v/v/v/v).
-
Preparation of Standard and Sample Solutions:
-
Bulk Sample: Dissolve 50 mg of azithromycin in 25 mL of acetonitrile with sonication, then dilute to 50 mL with distilled water.
-
Suspensions: Weigh a quantity of suspension equivalent to 40 mg/mL into a 5 mL volumetric flask, dissolve in 2.5 mL of acetonitrile with sonication for 15 minutes, and then make up to volume with distilled water. Filter through a 0.45 µm membrane filter.
-
-
Chromatographic System:
-
Column: XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 43 °C
-
Detection: UV at 215 nm
-
-
Procedure: Inject the prepared solutions and analyze the chromatograms.
Method 3: Stability-Indicating RP-HPLC Method[3]
-
Preparation of Mobile Phase: A mixture of acetonitrile and 30 mmolL-1 ammonium acetate solution (pH 6.8) in an 82:18 (v/v) ratio is used.
-
Chromatographic System:
-
Column: Hypersil GOLD C18 (250 mm x 4.6 mm ID x 5 µm)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 60 °C
-
Detection: UV at 210 nm
-
-
Procedure: The method was validated for system suitability, specificity, linearity, precision, and accuracy. Forced degradation studies were also performed.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound analysis, as guided by regulatory standards.
Caption: Workflow for HPLC Method Validation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. scielo.br [scielo.br]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Confirming the Crystal Structure of Azithromycin Hydrate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of a drug's solid-state form is a critical aspect of ensuring its quality, stability, and bioavailability. This guide provides a detailed comparison of X-ray crystallography with other key analytical methods for confirming the crystal structure of azithromycin hydrate, a widely used macrolide antibiotic.
Azithromycin is known to exist in various crystalline forms, including a dihydrate and several monohydrate solvates.[1][2] The specific hydrate form can significantly impact the drug's physicochemical properties. Therefore, robust analytical methods are essential to unequivocally identify and characterize the crystal structure.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction (SCXRD) is considered the definitive method for determining the three-dimensional atomic arrangement within a crystal.[3] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, offering unambiguous confirmation of the crystal structure. For azithromycin hydrates, SCXRD has been instrumental in identifying various polymorphic and pseudopolymorphic forms.[4][5][6]
Powder X-ray diffraction (PXRD) is a more commonly used technique for routine analysis and quality control.[3] It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. While it doesn't provide the same level of structural detail as SCXRD, it is highly effective for identifying known crystal forms and assessing sample purity.[7]
Experimental Protocol: X-ray Powder Diffraction (PXRD)
A typical experimental setup for PXRD analysis of this compound would involve the following steps:
-
Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder.
-
Instrument Setup: The sample is placed in a diffractometer. The X-ray source, commonly a copper anode (Cu Kα radiation), is activated.
-
Data Collection: The sample is irradiated with the X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is recorded by a detector. The instrument scans through a predefined range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns of known this compound forms to confirm its identity.
Comparative Analysis of Analytical Techniques
While X-ray crystallography is central to crystal structure confirmation, a multi-faceted approach employing complementary techniques provides a more comprehensive understanding of the material's properties. The following table summarizes the key techniques and their respective strengths in characterizing this compound.
| Analytical Technique | Information Provided | Key Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration. | Unambiguous structure determination. | Requires a suitable single crystal of sufficient size and quality.[3] |
| Powder X-ray Diffraction (PXRD) | Characteristic diffraction pattern for a specific crystalline form, lattice parameters. | Rapid and non-destructive, suitable for routine analysis and quality control.[3] | Provides less structural detail than SCXRD, preferred orientation can affect results. |
| Solid-State NMR (ssNMR) | Information about the local chemical environment of specific nuclei (e.g., 13C). | Sensitive to subtle changes in crystal packing and conformation, can distinguish between different polymorphic forms.[4][5][7] | Less direct structural information compared to X-ray diffraction. |
| Thermal Analysis (DSC/TGA) | Information on melting points, phase transitions, and water content. | Provides information on the thermal stability and hydration state of the crystal.[2][7] | Does not provide direct structural information. |
| Raman Spectroscopy | Vibrational modes of molecules, providing a characteristic spectral fingerprint. | Non-destructive, can be used for in-situ monitoring of phase transformations.[8] | Interpretation can be complex, may not be as sensitive as PXRD for quantitative analysis. |
Experimental Workflow for Crystal Structure Confirmation
The following diagram illustrates a typical workflow for the comprehensive characterization of an this compound sample, integrating multiple analytical techniques for a robust confirmation of its crystal structure.
Caption: A flowchart illustrating the integrated analytical approach for confirming the crystal structure of this compound.
Quantitative Data Summary
The following tables present exemplary quantitative data obtained from various analytical techniques for different forms of this compound.
Table 1: Representative Powder X-ray Diffraction Peaks (2θ) for Azithromycin Hydrates
| Form | 2θ Peak 1 | 2θ Peak 2 | 2θ Peak 3 | 2θ Peak 4 | 2θ Peak 5 |
| Azithromycin Dihydrate | 9.3 | 11.7 | 13.0 | 16.5 | 18.6 |
| Azithromycin Monohydrate | 6.4 | 9.2 | 11.5 | 12.8 | 15.7 |
| Note: Peak positions can vary slightly depending on the instrument and experimental conditions. |
Table 2: 13C Solid-State NMR Chemical Shifts (ppm) for Azithromycin Forms
| Form | Carbonyl Carbon (C=O) | C1 | C1'' |
| Azithromycin Monohydrate (Form D) | 178.1 ± 0.2 | 103.9 ± 0.2 | 95.1 ± 0.2 |
| Azithromycin Monohydrate (Form F) | 179.5 ± 0.2, 178.6 ± 0.2 | - | - |
| Note: Chemical shifts are relative to a standard reference.[4][5] |
Table 3: Thermal Analysis Data for Azithromycin Hydrates
| Form | Dehydration Onset (°C) | Weight Loss (%) |
| Azithromycin Dihydrate | ~90 | ~4.6 |
| Azithromycin Monohydrate | Varies with solvate | ~2-6 |
| Note: Values can be influenced by heating rate and atmospheric conditions.[2] |
Conclusion
Confirming the crystal structure of this compound requires a comprehensive analytical strategy. While X-ray crystallography, particularly SCXRD, remains the cornerstone for definitive structure elucidation, complementary techniques such as PXRD, ssNMR, thermal analysis, and Raman spectroscopy provide crucial supporting data. By integrating these methods, researchers and drug development professionals can achieve a thorough understanding of the solid-state properties of azithromycin hydrates, ensuring the development of safe, stable, and effective pharmaceutical products.
References
- 1. Enhancing Dissolution Rate and Antibacterial Efficiency of Azithromycin through Drug-Drug Cocrystals with Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2006152002A - Crystal form of azithromycin - Google Patents [patents.google.com]
- 5. US6977243B2 - Crystal forms of azithromycin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing atomic scale structural details and nuclear spin dynamics of four macrolide antibiotics: erythromycin, clarithromycin, azithromycin, and roxithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Stability-Indicating Analytical Methods for Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating analytical methods for the quantification of azithromycin in bulk drug and pharmaceutical formulations. The focus is on High-Performance Liquid Chromatography (HPLC) methods, which are predominantly used for their specificity, accuracy, and precision in separating azithromycin from its degradation products and related substances. The information presented is collated from several published research articles to aid in the selection and implementation of a suitable analytical method for quality control and stability studies.
Comparative Performance of Analytical Methods
The following tables summarize the key performance characteristics of different stability-indicating HPLC methods developed for azithromycin analysis. These parameters are crucial for evaluating the suitability of a method for a specific application.
Table 1: Chromatographic Conditions of Various Stability-Indicating HPLC Methods for Azithromycin
| Method | Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Method A | Xterra RP C18 (temperature controlled at 50°C) | 14 mM Disodium hydrogen phosphate (pH 10.5), Methanol, Acetonitrile, Tetrahydrofuran (40:30:30:0.1 v/v/v/v) | Not Specified | 215 | [1] |
| Method B | XTerra® RP18 (250 mm × 4.6 mm i.d., 5 µm) | Acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M Tetrabutyl ammonium hydroxide (pH 6.5), Water (25:15:1:59 v/v/v/v) | 1.0 | 215 | [2] |
| Method C | Phenomenex C18 (150 x 4.6 mm i.d., 5µ) | Acetonitrile, 0.5% Formic acid (40:60 v/v) | 1.0 | 215 | [3] |
| Method D | C18 | Phosphate buffer, Methanol (20:80 v/v) | Not Specified | 210 | [4] |
| Method E | Hypersil GOLD C-18 (250 mm x 4.6 mm ID x 5 µm) | Ammonium acetate solution (30 mmolL-1, pH= 6.8), Acetonitrile (18:82, v/v) | 0.7 | 210 | [5] |
Table 2: Comparison of Validation Parameters for Different HPLC Methods
| Parameter | Method A | Method B | Method C | Method D | Method E |
| Linearity Range (µg/mL) | 2 - 1800 | 50% - 150% of nominal concentration | 20 - 600 (ng/mL) | 300 - 2000 | 5 - 200 |
| Correlation Coefficient (r²) | 0.9999 | 0.997 | Not Specified | >0.999 | >0.9999 |
| Accuracy (% Recovery) | Not Specified | 100.7% | 98.75% - 99.44% | 100.5% | Intra-day: 0.03% - 0.06% |
| Precision (%RSD) | Not Specified | <1.5% | Not Specified | 0.2% | Intra-day: 0.12% - 0.2% |
| LOD (µg/mL) | Not Specified | 0.02% (20 µg) | Not Specified | 0.5 | 0.476 |
| LOQ (µg/mL) | Not Specified | 0.078% (78 µg) | Not Specified | Not Specified | 1.443 |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for forced degradation studies and chromatographic validation.
Forced Degradation Studies Protocol
Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: A solution of azithromycin (e.g., 5 mg/mL) is incubated in an acidic medium (e.g., 0.1 M to 1 M HCl or H₃PO₄) at a specified temperature (e.g., 37°C or 60°C) for a defined period.[2][6] Samples are withdrawn at intervals, neutralized, and analyzed.
-
Alkaline Hydrolysis: A similar procedure to acid hydrolysis is followed, but using an alkaline medium (e.g., 0.1 M to 1 M NaOH).[6]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 0.0005% to 3% v/v H₂O₂), at a controlled temperature.[2][5]
-
Thermal Degradation: A solid sample of the drug or a solution is exposed to high temperatures (e.g., 80°C or 105°C) for a set duration.[5][6]
-
Photolytic Degradation: The drug substance (solid or in solution) is exposed to UV or fluorescent light to assess its photosensitivity.[6] A common exposure level is 1.2 million lux hours.[6]
Method Validation Protocol (as per ICH Guidelines)
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by the resolution of the analyte peak from other peaks in the chromatogram of stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the response against concentration. A linear relationship is indicated by a correlation coefficient (r²) close to 1.[2][5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.[5]
Visualizing the Workflow
The following diagram illustrates the typical workflow for the validation of a stability-indicating analytical method for azithromycin.
Caption: Workflow for the validation of a stability-indicating analytical method.
This comprehensive guide provides a foundational understanding for researchers and professionals involved in the development and validation of analytical methods for azithromycin. By comparing existing methods and adhering to systematic validation protocols, robust and reliable data can be generated to ensure the quality, safety, and efficacy of azithromycin products.
References
- 1. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. japsonline.com [japsonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
cross-validation of different analytical techniques for azithromycin hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of different analytical techniques for the quantification and characterization of azithromycin hydrate. The following sections detail the experimental protocols, present comparative quantitative data, and illustrate the logical workflow for cross-validation to aid in the selection of the most appropriate analytical methodology for your research and development needs.
Overview of Analytical Techniques
The analysis of azithromycin, a macrolide antibiotic, is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.[1] Several analytical techniques are employed for its determination, with High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Mass Spectrometry (MS) being the most prevalent.[2] This guide focuses on a comparative analysis of these three methods. While HPLC is a widely used technique for quantifying azithromycin, Liquid Chromatography-Mass Spectrometry (LC-MS) offers the highest sensitivity.[3]
Comparative Performance Data
The performance of HPLC, UV-Vis Spectrophotometry, and LC-MS for the analysis of this compound was evaluated based on key validation parameters as per the International Conference on Harmonization (ICH) guidelines. The results are summarized in the tables below.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Validation Parameter | Reported Performance Data |
| Linearity Range | 0.3–2.0 mg/mL[4], 50%–150% of nominal concentration[5] |
| Correlation Coefficient (r²) | > 0.999[4], 0.997[5] |
| Accuracy (% Recovery) | 100.5%[4], 100.7%[5] |
| Precision (% RSD) | 0.2%[4] |
| Limit of Detection (LOD) | 0.0005 mg/mL[4], 20 µg (0.02%)[5] |
| Limit of Quantification (LOQ) | 78 µg (0.078%)[5] |
Table 2: UV-Visible Spectrophotometry
| Validation Parameter | Reported Performance Data |
| Linearity Range | 20 to 60 μg/mL[6], 10-75 µg/ml[7] |
| Correlation Coefficient (r²) | 0.9994[6], 0.9978[7] |
| Accuracy (% Recovery) | 99.25%[6] |
| Precision (% RSD) | < 2%[6] |
| Limit of Detection (LOD) | 1.936 μg/mL[6], 1.6µg/ml[8] |
| Limit of Quantification (LOQ) | 5.868 μg/mL[6], 5µg/ml[8] |
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
| Validation Parameter | Reported Performance Data |
| Linearity Range | 10-1000 ng/mL[9], 0.5−50.0 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.999[9], 0.9998[10] |
| Accuracy (% Recovery) | >75%[9], 98.11%[10] |
| Precision (% RSD) | < 11%[9], Intra-day: 1.64% – 8.43%, Inter-day: 2.32% – 9.92%[10] |
| Limit of Detection (LOD) | 0.0005 µg/mL[3] |
| Limit of Quantification (LOQ) | 10 ng/mL[9], 0.5 ng/mL[10] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established and validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of azithromycin in bulk drug and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.[4]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer and methanol (e.g., 20:80 v/v) is used.[4] Another reported mobile phase is a mixture of acetonitrile, 0.1 M KH2PO4 (pH 6.5), 0.1 M tetrabutyl ammonium hydroxide (pH 6.5), and water (25:15:1:59 v/v/v/v).[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection Wavelength: UV detection is performed at 210 nm or 215 nm.[4][5]
-
Temperature: The column temperature is maintained at 43 °C.[5]
-
Standard Solution Preparation: A stock solution of azithromycin dihydrate is prepared by dissolving an accurately weighed amount in a mixture of acetonitrile and water (50:50 v/v).[5]
-
Sample Preparation (Tablets): Twenty tablets are weighed and pulverized. A quantity of powder equivalent to a specific amount of azithromycin is dissolved in a mixture of acetonitrile and water, sonicated, and then diluted to the final concentration. The solution is filtered through a 0.45 µm membrane filter before injection.[5]
-
Sample Preparation (Suspensions): An amount of suspension equivalent to a specific dose of azithromycin is dissolved in acetonitrile, sonicated, and diluted with distilled water. The sample is then filtered through a 0.45 µm membrane filter.[5]
UV-Visible Spectrophotometry
This method is a simple and cost-effective technique for the quantification of azithromycin.
-
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm quartz cells is used.[6]
-
Principle: One method involves the reaction of azithromycin with concentrated sulfuric acid, which leads to a hydrolytic reaction at the glycosidic bond, producing a yellow-colored aglycone solution.[6] Another method involves the oxidation of azithromycin with potassium permanganate to liberate formaldehyde, which then reacts with acetyl acetone in the presence of ammonium acetate to form a yellow chromogen.[7]
-
Method 1 (with Sulfuric Acid):
-
Reagents: Concentrated H2SO4 and distilled water.[6]
-
Standard Solution Preparation: A standard stock solution (e.g., 1 mg/mL) is prepared by dissolving azithromycin dihydrate in 0.1M H2SO4.[6] Working standards are prepared by further dilution with distilled water and the addition of concentrated H2SO4.[6]
-
Sample Preparation: An accurately weighed portion of the powdered tablet is dissolved in 0.1M H2SO4, filtered, and then treated similarly to the standard solution.[6]
-
Measurement: The absorbance of the resulting yellow solution is measured at 480 nm against a reagent blank.[6]
-
-
Method 2 (with Potassium Permanganate):
-
Reagents: Potassium permanganate solution (0.25% w/v), oxalic acid solution (10% w/v), and ammonium acetate-acetyl acetone reagent.[7]
-
Procedure: A specific volume of the standard or sample solution is treated with glacial acetic acid and potassium permanganate solution and heated. The excess potassium permanganate is neutralized with oxalic acid. The reagent solution is then added, and the mixture is heated again. After cooling, the volume is adjusted with distilled water.[7]
-
Measurement: The absorbance of the yellow chromogen is measured at 412 nm against a reagent blank.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This is a highly sensitive and specific method, particularly suitable for the analysis of azithromycin in biological matrices.
-
Instrumentation: An LC system coupled with a mass spectrometer (e.g., triple quadrupole or ion trap) is used.[10][11]
-
Column: A C18 column is typically used for chromatographic separation.[9]
-
Mobile Phase: A common mobile phase consists of a mixture of methanol, water, ammonium hydroxide, and ammonium acetate.[9] Another option is a gradient elution with acetonitrile and an ammonium acetate buffer.[12]
-
Flow Rate: A flow rate of 0.2 mL/min is often used.[9]
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is employed.[12][13]
-
Detection: Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) is used for quantification. For azithromycin, the transition m/z 749.6 → 591.4 is often monitored.[9]
-
Internal Standard: An internal standard, such as clarithromycin or a deuterium-labeled azithromycin, is used for accurate quantification.[10][13]
-
Sample Preparation (Plasma): Protein precipitation or liquid-liquid extraction is commonly used to extract azithromycin and the internal standard from the plasma matrix.[9]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of different analytical techniques for this compound analysis. This process ensures that the results obtained from different methods are comparable and reliable.
Caption: Workflow for cross-validation of analytical techniques.
This guide provides a foundational comparison of HPLC, UV-Vis, and LC-MS techniques for this compound analysis. The selection of the most suitable method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
- 1. newbioworld.org [newbioworld.org]
- 2. newbioworld.org [newbioworld.org]
- 3. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 13. Quantitative determination of the antibiotic azithromycin in human serum by high-performance liquid chromatography (HPLC)-atmospheric pressure chemical ionization mass spectrometry: correlation with a standard HPLC-electrochemical method - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Azithromycin in Cell Culture: A Guide to Concentration and Stability Analysis
For researchers in cell and drug development, ensuring the precise concentration and stability of antibiotics like azithromycin in cell culture media is critical for reproducible and accurate experimental outcomes. This guide provides a comparative overview of key methods to quantify azithromycin and assess its stability, alongside common alternatives such as Penicillin-Streptomycin and Gentamicin. Detailed experimental protocols and data are presented to support informed methodological choices.
Comparison of Quantification Methods
The choice of quantification method depends on whether the goal is to measure the absolute chemical concentration or the biological activity of the antibiotic. High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the parent compound and its degradation products. In contrast, microbiological bioassays measure the functional ability of the antibiotic to inhibit microbial growth, which can be a more relevant measure of its effective concentration in culture.
| Method | Principle | Target Analyte(s) | Typical Linearity Range | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | Azithromycin & degradation products | 0.5 - 2000 ng/mL[1] | 0.5 ng/mL[1] | High specificity and sensitivity; can quantify parent drug and metabolites/degradants simultaneously. | Requires expensive equipment and specialized expertise. |
| Microbiological Bioassay | Inhibition of microbial growth (e.g., Micrococcus luteus, Bacillus subtilis) in agar diffusion or turbidimetric assays. | Biologically active azithromycin | 0.1 - 0.4 µg/mL (M. luteus)[2][3]; 50 - 200 µg/mL (B. subtilis) | ~0.1 µg/mL[2][3] | Measures biological activity, which is often the parameter of interest; relatively inexpensive. | Lower specificity (interference from other active compounds is possible); can be more variable than chemical methods. |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Azithromycin | 5 - 200 µg/mL[4] | 1.443 µg/mL[4] | Widely available equipment; robust and reliable. | Lower sensitivity than LC-MS/MS; azithromycin has weak UV absorbance, requiring specific detection wavelengths (e.g., 210 nm)[4]. |
Stability of Azithromycin and Alternatives in Cell Culture Conditions
The stability of an antibiotic in culture medium is influenced by factors such as temperature, pH, and light exposure. Azithromycin is known for its improved acid stability compared to older macrolides. However, like all reagents, its potency can diminish over time under standard incubator conditions (37°C, 5% CO2). Forced degradation studies are essential to understand its stability profile.
| Antibiotic | Condition | Stability/Degradation Profile | Reference(s) |
| Azithromycin | Acidic Hydrolysis (0.025 M HCl, 70°C) | Significant degradation observed.[5] | [5] |
| Alkaline Hydrolysis (0.05 M NaOH) | Undergoes degradation, forming two main products.[5] | [5] | |
| Oxidation (3% H2O2) | The fastest degradation was noted in the presence of an oxidizing agent at room temperature. | ||
| Thermal (37°C in media) | Generally stable, but specific stability in complex media should be empirically determined. | ||
| Photodegradation (UV and Solar Light) | Suffered degradation when exposed to ultraviolet, germicidal, and solar light.[6] | [6] | |
| Penicillin-Streptomycin | Thermal (37°C in media) | Stable for approximately 3 days. | |
| pH | Penicillin is unstable in acidic and alkaline pH; Streptomycin is rapidly destroyed at alkaline pH.[7] | [7] | |
| Gentamicin | Thermal (37°C in media) | Stable for 5 to 15 days.[2][5][8] | [2][5][8] |
| pH | Stable over a wide pH range (4.5 to 7.0).[8][9] | [8][9] |
Experimental Protocols
Quantification of Azithromycin by LC-MS/MS
This protocol is a representative method for quantifying azithromycin in a biological matrix like cell culture medium.
a. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma (or cell culture supernatant), add an internal standard (e.g., AZI-d5).
-
Perform a solid-phase extraction to remove interfering substances from the matrix.[1]
-
Elute the analyte and internal standard from the extraction column.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
b. Chromatographic Conditions:
-
Column: C18 analytical column (e.g., ACE C18, 2.1 × 100 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol-acetonitrile (1:1, v/v).[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 60°C.[4]
c. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantification by Microbiological Agar Diffusion Assay (Cylinder-Plate Method)
This bioassay determines the concentration of active azithromycin based on its ability to inhibit the growth of a susceptible microorganism.
a. Preparation of Materials:
-
Test Organism: Use a standardized culture of Micrococcus luteus ATCC 9341 or Bacillus subtilis ATCC 9372.[2]
-
Assay Medium: Prepare the appropriate agar medium (e.g., Antibiotic Medium No. 11).[11]
-
Standard Solutions: Prepare a series of azithromycin standard solutions of known concentrations in a suitable buffer.
-
Sample Preparation: Dilute the cell culture samples to an expected concentration within the range of the standard curve.
b. Assay Procedure:
-
Inoculate a molten agar medium with the test organism and pour it into petri dishes to create a uniform layer.
-
Once solidified, place sterile stainless-steel cylinders onto the agar surface.
-
Pipette the standard solutions and test samples into separate cylinders.
-
Incubate the plates under appropriate conditions (e.g., 24 hours at 37°C).
-
Measure the diameter of the zone of growth inhibition around each cylinder.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the antibiotic concentration.
-
Determine the concentration of the test samples from the standard curve.[2]
Azithromycin Stability Assessment via Forced Degradation
This protocol outlines how to stress azithromycin to identify its degradation pathways and kinetics.
a. Stress Conditions:
-
Acid Hydrolysis: Dissolve azithromycin in 0.025 M HCl and incubate at various temperatures (e.g., 30, 50, 70°C). Take samples at different time points.
-
Alkaline Hydrolysis: Dissolve azithromycin in 0.05 M NaOH and incubate at elevated temperatures (e.g., 60, 70, 90°C).
-
Oxidative Degradation: Treat an azithromycin solution with 3% hydrogen peroxide (H2O2) at room temperature.[4]
-
Thermal Degradation: Heat an azithromycin solution in a water bath at 80°C for a defined period (e.g., 2 hours).[4]
-
Photodegradation: Expose an azithromycin solution to UV light (254 nm or 284 nm) or solar light for various durations.[6]
b. Analysis:
-
At each time point, neutralize the sample if necessary.
-
Analyze the remaining concentration of the parent azithromycin and the formation of degradation products using a stability-indicating method like HPLC-UV, TLC-Densitometry, or LC-MS/MS.[4]
Visualizing Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
- 1. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. immunologicalsciences.com [immunologicalsciences.com]
- 5. gulhanemedj.org [gulhanemedj.org]
- 6. primescholars.com [primescholars.com]
- 7. Pen-Strep - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Impact of Gentamicin Concentration and Exposure Time on Intracellular Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosera.com [biosera.com]
A Researcher's Guide to Verifying the Antibacterial Potency of New Azithromycin Hydrate Batches
For researchers, scientists, and professionals in drug development, ensuring the consistent antibacterial potency of new batches of azithromycin hydrate is a critical step in quality control and preclinical assessment. This guide provides a detailed comparison of the two primary methods for this verification: the traditional microbiological bioassay and the modern high-performance liquid chromatography (HPLC) method. We will delve into their experimental protocols, present comparative performance data, and illustrate the underlying biological and experimental workflows.
Method Comparison: Microbiological Bioassay vs. HPLC
The choice between a microbiological bioassay and an HPLC method for determining the potency of azithromycin depends on a variety of factors, including the specific information required, available equipment, and desired throughput. The microbiological assay directly measures the biological activity of the antibiotic, providing a true indication of its ability to inhibit bacterial growth. In contrast, HPLC is a physicochemical method that quantifies the concentration of the active pharmaceutical ingredient (API) with high precision and specificity.
A strong correlation has been demonstrated between the two methods for azithromycin, with a reported correlation coefficient of r² = 0.96, indicating excellent agreement in their measurements.[1] While HPLC is often favored for its speed and precision, the bioassay remains the gold standard for confirming biological activity, as it can detect subtle changes in the molecule that might not be apparent through chemical analysis alone but could impact its efficacy.[2]
Quantitative Performance Data
The following table summarizes key validation parameters for both the microbiological bioassay and the HPLC method for azithromycin potency determination, compiled from various studies.
| Parameter | Microbiological Bioassay (Cylinder-Plate) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures inhibition of microbial growth | Quantifies the concentration of the analyte |
| Linearity (Correlation Coefficient) | r = 0.998[3] | R² > 0.999[4][5] |
| Precision (Relative Standard Deviation - RSD) | 1.19% - 1.73%[3] | < 2.0%[4][6] |
| Accuracy (Recovery) | Data indicates good accuracy[3] | > 99%[4][7] |
| Sensitivity (LOD/LOQ) | Typically in the µg/mL range | LOD: ~0.476 µg/mL, LOQ: ~1.443 µg/mL[5] |
| Specificity | Can be influenced by other antimicrobial substances | High, separates azithromycin from impurities |
| Analysis Time | 18-24 hours (incubation) | < 15 minutes per sample[6] |
Experimental Protocols
Below are detailed methodologies for performing both the microbiological bioassay and the HPLC assay for azithromycin potency.
Microbiological Bioassay: Cylinder-Plate Method
This method is based on the diffusion of azithromycin from a cylinder through a solidified agar medium, resulting in a zone of inhibition of a susceptible microorganism. The diameter of this zone is proportional to the concentration of the antibiotic.
1. Test Organism and Media:
-
Test Organism: Micrococcus luteus (ATCC 9341) is a commonly used and sensitive organism.[3]
-
Culture Medium: Prepare a suitable agar medium, such as Antibiotic Medium No. 11, and sterilize.
-
Inoculum Preparation: Culture the test organism in a suitable broth and dilute to a standardized turbidity. Add a specified volume of this inoculum to the molten agar medium cooled to 48-50°C.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a suitable amount of USP Azithromycin Reference Standard and dissolve in a small volume of a suitable solvent (e.g., acetonitrile), then dilute to a final concentration with a specified buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.0).
-
Standard Curve Solutions: Prepare a series of dilutions from the stock solution to create a standard curve. For Micrococcus luteus, a typical concentration range is 0.1 to 0.4 µg/mL.[3]
-
Sample Solution: Accurately weigh the new batch of this compound and prepare a stock solution in the same manner as the standard. Dilute to a concentration expected to fall within the range of the standard curve.
3. Assay Procedure:
-
Pour a base layer of uninoculated agar into sterile petri dishes and allow it to solidify.
-
Overlay the base layer with a seeded layer of inoculated agar.
-
Aseptically place sterile stainless steel cylinders onto the surface of the solidified agar.
-
Carefully fill the cylinders with the standard and sample solutions.
-
Incubate the plates at a specified temperature (e.g., 32-35°C) for 18-24 hours.
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the mean zone diameters and determine the concentration of the sample solution from the standard curve.
High-Performance Liquid Chromatography (HPLC) Method
This method provides a rapid and precise quantification of azithromycin.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[4][6]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 7.5) in a ratio of approximately 50:50 (v/v) is a common mobile phase.[4]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4][6]
-
Detection: UV detection at 215 nm is suitable for azithromycin.[4]
-
Injection Volume: 50 µL is a typical injection volume.[4]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh USP Azithromycin RS and dissolve in the mobile phase to a known concentration (e.g., 500 µg/mL).
-
Standard Curve Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 300-700 µg/mL).[4]
-
Sample Solution: Accurately weigh the new this compound batch and dissolve it in the mobile phase to a concentration within the calibration range.
3. Assay Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of azithromycin in the sample by comparing its peak area to the calibration curve.
Visualizing the Experimental Workflow and Mechanisms of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow of the bioassay and the molecular mechanisms of azithromycin.
Conclusion
Both microbiological bioassays and HPLC methods are valuable tools for verifying the potency of new this compound batches. The microbiological bioassay provides a direct measure of biological activity, which is crucial for ensuring therapeutic efficacy. On the other hand, HPLC offers superior speed, precision, and specificity, making it ideal for high-throughput screening and routine quality control. The choice of method will depend on the specific goals of the analysis. For comprehensive batch release testing, a combination of both methods can provide the most complete picture of the product's quality, confirming both the quantity of the active ingredient and its biological functionality.
References
- 1. Equivalence of a high-performance liquid chromatographic assay and a bioassay of azithromycin in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of appropriate analytical tools to determine the potency and bioactivity of antibiotics and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. japsonline.com [japsonline.com]
- 6. japsr.in [japsr.in]
- 7. researchgate.net [researchgate.net]
Elucidation and Confirmation of Azithromycin Hydrate Degradation Products: A Comparative Guide
This guide provides a comprehensive comparison of the degradation products of azithromycin hydrate under various stress conditions. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of azithromycin's stability profile against other macrolide antibiotics, supported by experimental data.
Degradation Profile of this compound
Azithromycin, a widely used macrolide antibiotic, is susceptible to degradation under various environmental conditions. Forced degradation studies are crucial to identify potential degradants that may arise during manufacturing, storage, and administration. The following table summarizes the degradation of this compound under different stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines.
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl, heat | Desosaminylazithromycin, Anhydroerythromycin A | Complete degradation observed in some studies.[1][2] | [1][2][3] |
| Base Hydrolysis | 0.1 M NaOH, heat | Stable or slight degradation observed. | Minimal degradation.[1][4] | [1][2][4] |
| Oxidative Degradation | 3-35% H₂O₂, room temperature | N-oxide, N-desmethyl, and N-didesmethyl forms. | Significant degradation.[4][5][6] | [2][4][5][6] |
| Thermal Degradation | 80°C, 2 hours | Minimal degradation. | Generally stable.[4] | [4] |
| Photolytic Degradation | UV light (365 nm), 24 hours | N-oxide, N-desmethyl, and N-didesmethyl forms under sunlight irradiation. | Stable under UV light alone, but degrades under sunlight.[4][6] | [4][6] |
Comparative Stability of Macrolide Antibiotics
Understanding the stability of azithromycin in comparison to other macrolides is essential for drug development and formulation. Erythromycin, the progenitor of macrolides, and clarithromycin, another widely used derivative, serve as key comparators.
| Macrolide | Acid Stability | Base Stability | Oxidative Stability | Photostability |
| Azithromycin | Unstable; degrades to several products.[1][2] | Generally stable.[1][4] | Susceptible to oxidation.[4][5][6] | Degrades under sunlight.[6] |
| Erythromycin | Highly unstable; rapidly forms inactive anhydroerythromycin A.[7][8][9] | Susceptible to hydrolysis. | Degrades into multiple products.[1] | Degrades under UVC irradiation.[10] |
| Clarithromycin | More stable than erythromycin but degrades below pH 3 to 5-O-desosaminyl-6-O-methyl-erythronolide A.[11][12] | More stable than erythromycin. | Susceptible to oxidation, forming N-oxide and N-desmethyl derivatives.[][14] | Degrades under sunlight.[15] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to generate degradation products under accelerated conditions. A typical workflow is illustrated below.
A general procedure for forced degradation involves dissolving the drug substance in a suitable solvent and exposing it to various stress conditions for a specified duration.[2][4] Aliquots are withdrawn at different time points, neutralized if necessary, and then analyzed by a stability-indicating analytical method.[5][16]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC): A common method for the analysis of azithromycin and its degradation products is reverse-phase HPLC with UV detection.[5][17]
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[5][17]
-
Detection: UV detection at a low wavelength, typically around 210-215 nm, as azithromycin lacks a strong chromophore.[5][17]
-
Flow Rate: Typically 1.0 mL/min.[5]
Thin-Layer Chromatography (TLC)-Densitometry: This method provides a simpler alternative for the quantification of azithromycin and its impurities.[2]
-
Stationary Phase: Silica gel 60 F254 plates.[2]
-
Mobile Phase: A mixture of solvents such as methanol, acetone, and ammonia.[2]
-
Detection: Post-chromatographic derivatization, for instance, by spraying with a sulfuric acid-ethanol mixture followed by heating, with densitometric analysis around 483 nm.[2]
Degradation Pathways and Comparative Stability
Acidic Degradation Pathway of Azithromycin
Under acidic conditions, azithromycin undergoes significant degradation. The primary pathway involves the hydrolysis of the cladinose sugar, leading to the formation of desosaminylazithromycin.
Comparative Acid Stability of Macrolides
The acid stability of macrolides is a critical factor influencing their oral bioavailability. Azithromycin's structure, with a nitrogen atom in the lactone ring, confers greater acid stability compared to erythromycin.
Erythromycin is highly susceptible to acid-catalyzed degradation in the stomach, leading to the formation of inactive spiroketal products.[7][8] Clarithromycin, with a methoxy group at the C-6 position, exhibits improved acid stability over erythromycin.[11] Azithromycin's unique azalide structure provides better stability in acidic environments compared to erythromycin, which is a key advantage for oral administration.[6]
References
- 1. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. japsonline.com [japsonline.com]
- 5. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. service.unibas.it [service.unibas.it]
- 15. researchgate.net [researchgate.net]
- 16. pjps.pk [pjps.pk]
- 17. academic.oup.com [academic.oup.com]
Confirming the Removal of Isomers from Purified Azithromycin Dihydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. For complex molecules like azithromycin, a macrolide antibiotic, the presence of closely related isomers poses a significant challenge during purification. This guide provides a comparative overview of common purification strategies for removing isomers from azithromycin dihydrate, supported by experimental data. It also details the analytical methodology required to confirm the successful removal of these impurities.
Introduction to Azithromycin Isomers
Azithromycin's intricate structure gives rise to several potential isomers, which are molecules with the same chemical formula but different spatial arrangements. These isomers can form during the synthesis or degradation of the API. "Azithromycin B" is a commonly cited process-related impurity. Regulatory bodies require stringent control and monitoring of these isomers to ensure the final drug product's quality and safety.
Comparison of Purification Methods
Crystallization is the most prevalent and economically viable method for purifying azithromycin dihydrate and reducing isomer content on an industrial scale. The principle lies in the differential solubility of azithromycin and its isomers in a given solvent system. By carefully controlling parameters such as solvent composition, temperature, and addition rates, it is possible to selectively crystallize the desired azithromycin dihydrate, leaving the more soluble isomers in the mother liquor.
While preparative chromatography could theoretically be used for isomer separation, it is generally not the preferred method for large-scale purification of azithromycin due to higher costs and solvent consumption. Crystallization remains the industry standard.
The following table summarizes the effectiveness of different crystallization conditions on the removal of azithromycin isomers, based on published data.
| Purification Method | Starting Isomer Content (%) | Final Isomer Content (%) | Solvent System | Key Parameters | Yield (%) | Reference |
| Crystallization | Azithromycin B: 2.44 | Azithromycin B: 0.93 | Acetone-Water | Stepwise water addition at 35°C | 91.8 | |
| Crystallization | Azithromycin B: 1.53 | Azithromycin B: 1.47 | Methanol-Water | Single water addition at 30°C | 94.0 | |
| Crystallization | Isomers: ~0.5 - 1.0 | Isomers: < 0.1 | Acetone-Water | Two-step water addition at 20-25°C | > 90 | [1] |
Note: The data presented is derived from patent literature and may vary based on the specific scale and equipment used.
Experimental Protocols
This protocol is a representative example based on common practices for reducing isomer content.
Objective: To reduce the percentage of isomers in crude azithromycin through controlled crystallization to obtain purified azithromycin dihydrate.
Materials:
-
Crude Azithromycin (containing isomers)
-
Acetone (ACS grade)
-
Purified Water
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Charge the jacketed glass reactor with crude azithromycin and acetone (e.g., a 1:3 w/v ratio).
-
Heating: Heat the mixture to 35°C while stirring until the azithromycin is completely dissolved.
-
First Water Addition: Slowly add a specified volume of purified water (e.g., 0.7 volumes relative to acetone) to the solution over a period of 2 hours, maintaining the temperature at 35°C.
-
Stirring: Stop the water addition and continue to stir the solution at 35°C for 4 hours. The solution may become turbid as crystals begin to form.
-
Second Water Addition: Add a second portion of purified water (e.g., 0.7 volumes relative to acetone) over 2 hours at 35°C.
-
Third Water Addition: Add a final portion of purified water (e.g., 1 volume relative to acetone) over 1 hour at 35°C.
-
Cooling and Crystallization: After the final water addition, slowly cool the suspension to room temperature and then further to 0-5°C and stir for an additional 2 hours.
-
Filtration: Isolate the crystallized product by filtration. Wash the filter cake with cold purified water.
-
Drying: Dry the purified azithromycin dihydrate under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Analysis: Analyze the dried product for purity and isomer content using the HPLC method detailed below.
This HPLC method is suitable for the quantitative determination of azithromycin and the separation of its related isomers.
Objective: To confirm the removal of isomers and determine the purity of the azithromycin dihydrate sample.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a 20:80 (v/v) mixture of 0.05 M potassium phosphate buffer (pH adjusted to 8.2) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of azithromycin reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution to different concentrations. Also, prepare a standard solution of the known isomer(s) if available.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the purified azithromycin dihydrate sample in the mobile phase to achieve a concentration within the calibration range of the standards.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. Check for parameters like theoretical plates, tailing factor, and reproducibility of the peak area.
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Processing: Identify and integrate the peaks corresponding to azithromycin and its isomers based on their retention times compared to the standards.
-
Quantification: Calculate the percentage of each isomer in the sample using the peak areas and the calibration curve generated from the standard solutions. The purity of azithromycin can also be determined.
Visualizing the Workflows
To better illustrate the processes described, the following diagrams outline the purification and analytical workflows.
Caption: Purification workflow for azithromycin dihydrate.
Caption: Analytical workflow for isomer confirmation.
Conclusion
The removal of isomers from azithromycin dihydrate is a critical step in ensuring the quality and safety of the final drug product. Controlled crystallization from a suitable solvent system, such as acetone-water, has been demonstrated to be an effective method for significantly reducing isomer content to acceptable levels (typically below 0.1%). The successful removal of these impurities must be confirmed using a validated and robust analytical method, with reverse-phase HPLC being the standard technique. By implementing well-defined purification and analytical protocols, researchers and drug development professionals can consistently produce high-purity azithromycin dihydrate that meets stringent regulatory requirements.
References
A Comparative Guide to UV-Vis Spectrophotometric Assay Validation for Azithromycin Formulations
For Researchers, Scientists, and Drug Development Professionals
The quantification of Azithromycin, a widely prescribed macrolide antibiotic, in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. While High-Performance Liquid Chromatography (HPLC) is a commonly employed method, UV-Vis spectrophotometry presents a simpler, more cost-effective, and rapid alternative for routine analysis. This guide provides a comprehensive comparison of the UV-Vis spectrophotometric assay for azithromycin with other analytical techniques, supported by experimental data and detailed protocols for validation as per International Council for Harmonisation (ICH) guidelines.
Performance Comparison: UV-Vis Spectrophotometry vs. HPLC
UV-Vis spectrophotometry for azithromycin analysis can be categorized into two main approaches: direct UV measurement and indirect methods involving a chromogenic reaction. The choice of method can influence sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique often considered the benchmark for pharmaceutical analysis.[1] A comparison of these methods is summarized below.
| Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of light absorbance by the drug molecule or a colored derivative. | Separation of the drug from excipients based on its affinity for a stationary phase, followed by detection.[1] |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with a pump, injector, column, and detector (e.g., UV, Electrochemical, Mass Spectrometry).[2] |
| Speed | Rapid analysis time. | Longer run times per sample.[3] |
| Cost | Lower instrument and operational costs.[3] | Higher initial investment and ongoing maintenance costs.[3] |
| Specificity | Can be susceptible to interference from excipients or degradation products, though method variations can improve this.[3] | High specificity due to the separation of components before detection.[2] |
| Sensitivity | Generally lower sensitivity compared to HPLC, though some derivatization methods can enhance it.[4] | High sensitivity, with various detectors available for trace-level analysis.[2] |
| Solvent Consumption | Minimal solvent usage. | Higher consumption of organic solvents. |
Validated UV-Vis Spectrophotometric Methods for Azithromycin
Several UV-Vis spectrophotometric methods have been developed and validated for the determination of azithromycin in pharmaceutical dosage forms. These methods often vary in the solvent system, wavelength of maximum absorbance (λmax), and the use of derivatizing agents.
Method 1: Direct UV Spectrophotometry in Phosphate Buffer
A straightforward and rapid method involves the direct measurement of azithromycin's absorbance in a suitable buffer system.
Experimental Protocol:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of azithromycin reference standard and dissolve it in a 10 mL volumetric flask with 0.1 N HCl. Further dilute with pH 6.8 phosphate buffer to obtain a working standard solution of 100 µg/mL.[5]
-
Preparation of Sample Solution: For tablets, weigh and powder ten tablets. Take an amount of powder equivalent to 10 mg of azithromycin, dissolve in 0.1 N HCl, and then dilute with pH 6.8 phosphate buffer to a final concentration within the linearity range.[5] For other formulations, an equivalent amount of the active pharmaceutical ingredient (API) should be processed.
-
Determination of λmax: Scan the working standard solution from 200-400 nm against a phosphate buffer blank to determine the wavelength of maximum absorbance. For azithromycin in pH 6.8 phosphate buffer, the λmax is typically observed around 208 nm.[5]
-
Calibration Curve: Prepare a series of dilutions from the working standard solution (e.g., 10-50 µg/mL) and measure their absorbance at the determined λmax.[5] Plot a graph of absorbance versus concentration to establish the calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
Validation Parameters for Direct UV Method:
| Parameter | Result |
| Linearity Range | 10-50 µg/mL[5] |
| Correlation Coefficient (R²) | 0.9962[5] |
| Accuracy (% Recovery) | 99.72%[5] |
| Precision (%RSD) | < 2%[5] |
| Limit of Detection (LOD) | 1.6 µg/mL[5] |
| Limit of Quantification (LOQ) | 5.0 µg/mL[5] |
Method 2: Indirect Spectrophotometry via Chromogen Formation
This method enhances sensitivity and specificity by reacting azithromycin with a reagent to form a colored product that can be measured in the visible region, reducing interference from UV-absorbing excipients.[6][7]
Experimental Protocol:
-
Principle: Azithromycin is oxidized by potassium permanganate to liberate formaldehyde. The formaldehyde then reacts with acetyl acetone and ammonium acetate to form a yellow-colored chromogen, 3,5-diacetyl-2,6-dihydrolutidine.[6][7]
-
Preparation of Reagents:
-
Potassium permanganate solution.
-
Acetyl acetone-ammonium acetate reagent.[7]
-
-
Preparation of Standard and Sample Solutions: Prepare stock solutions of the azithromycin reference standard and the pharmaceutical formulation in distilled water.
-
Color Development: To a series of volumetric flasks containing aliquots of the standard or sample solutions, add the potassium permanganate solution and allow the oxidation to proceed. Decolorize the excess permanganate with a suitable reagent like oxalic acid. Then, add the acetyl acetone-ammonium acetate reagent and heat in a water bath (e.g., at 37°C for 1 minute).[6][7]
-
Spectrophotometric Measurement: After cooling, dilute the solutions to the mark with distilled water and measure the absorbance of the yellow-colored solution at its λmax, which is typically around 412 nm, against a reagent blank.[6]
-
Calibration and Analysis: Construct a calibration curve using the absorbance values of the processed standards and determine the concentration of azithromycin in the sample.
Validation Parameters for Indirect Colorimetric Method:
| Parameter | Result |
| Linearity Range | 10-75 µg/mL[6] |
| Correlation Coefficient (R²) | 0.9978[6] |
| Accuracy (% Recovery) | Typically >99% |
| Precision (%RSD) | Intra-day and Inter-day RSD ≤ 2.0%[7] |
Visualizing the Validation Workflow
The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates the key stages involved in validating a UV-Vis spectrophotometric assay for azithromycin according to ICH guidelines.
Caption: Workflow for the validation of a UV-Vis spectrophotometric assay.
Comparison of Analytical Techniques
The selection of an analytical method depends on various factors, including the specific requirements of the analysis, available resources, and the nature of the sample. The following diagram provides a comparative overview of common analytical techniques for azithromycin determination.
Caption: Comparison of analytical techniques for azithromycin determination.
Conclusion
Validated UV-Vis spectrophotometric methods offer a practical and efficient alternative to HPLC for the routine quality control analysis of azithromycin in pharmaceutical formulations. The choice between direct and indirect methods will depend on the sample matrix and the required sensitivity. While HPLC remains the gold standard for stability-indicating assays and the analysis of complex mixtures, the simplicity, speed, and cost-effectiveness of UV-Vis spectrophotometry make it a valuable tool for many applications in the pharmaceutical industry. The data and protocols presented in this guide provide a solid foundation for the development and validation of robust UV-Vis spectrophotometric assays for azithromycin.
References
- 1. newbioworld.org [newbioworld.org]
- 2. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric Estimation of Azithromycin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. sudps.org [sudps.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. scispace.com [scispace.com]
Comparative Analysis
A Comparative Guide to the In Vitro Efficacy of Azithromycin Hydrate and Clarithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of two widely used macrolide antibiotics: azithromycin hydrate and clarithromycin. The information presented is based on experimental data from peer-reviewed studies to assist researchers and drug development professionals in their understanding of these compounds.
Mechanism of Action
Both azithromycin and clarithromycin are macrolide antibiotics that inhibit bacterial protein synthesis.[1][2][3] They achieve this by binding to the 50S subunit of the bacterial ribosome, which ultimately prevents the translation of messenger RNA (mRNA).[2] This action is primarily bacteriostatic, meaning it inhibits the growth of bacteria, but at higher concentrations, they can be bactericidal against certain pathogens.[1]
In Vitro Efficacy Comparison
The in vitro activity of azithromycin and clarithromycin varies depending on the bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for key respiratory pathogens.
Table 1: In Vitro Activity against Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MPC₅₀ (mg/L) | MPC₉₀ (mg/L) |
| Azithromycin | 0.13 | 0.25 | 1 | 4 |
| Clarithromycin | 0.031 | 0.063 | 0.13 | 0.5 |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.[4][5][6] MPC₅₀/₉₀: Mutant prevention concentration for 50% and 90% of isolates, respectively.[4][6]
Studies consistently show that clarithromycin is more potent in vitro against susceptible strains of Streptococcus pneumoniae when compared to azithromycin.[1][7] The lower MIC and MPC values for clarithromycin suggest it may have a lower propensity to select for resistant mutants of S. pneumoniae.[4][5][8]
Table 2: In Vitro Activity against Haemophilus influenzae
| Antibiotic | MIC Range (mg/L) | MIC₉₀ (mg/L) |
| Azithromycin | 0.5 - 2.0 | 1 - 2 |
| Clarithromycin | 4 - 16 | 8 - 16 |
MIC Range and MIC₉₀ values are typical ranges reported across various studies.[1][7][9]
In contrast to its activity against S. pneumoniae, azithromycin demonstrates greater in vitro potency against Haemophilus influenzae than clarithromycin.[1][3][9][10] It is important to note, however, that the active metabolite of clarithromycin, 14-hydroxy-clarithromycin, can act synergistically with the parent compound, enhancing its activity against H. influenzae.[1][9]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing performed according to standardized methods. The following is a generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Diagram 1: Generalized Workflow for MIC Determination
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology Details
-
Bacterial Strains and Culture Conditions: Clinical isolates of bacteria such as S. pneumoniae and H. influenzae are cultured on appropriate media (e.g., Mueller-Hinton agar supplemented with blood for fastidious organisms).[11][12]
-
Inoculum Preparation: A standardized inoculum is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][14]
-
Susceptibility Testing Methods:
-
Broth Microdilution: This is a common method where serial dilutions of the antibiotics are prepared in a liquid growth medium in microtiter plates.[14][15] Each well is then inoculated with the standardized bacterial suspension.[14]
-
Agar Dilution: In this method, the antibiotic is incorporated into an agar medium at various concentrations.[13][15] The standardized bacterial inoculum is then spotted onto the surface of the agar plates.
-
-
Incubation: The inoculated plates or tubes are incubated under appropriate atmospheric conditions (e.g., ambient air or CO₂ enriched) at 35-37°C for 16-24 hours.[12][14]
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.[13][14]
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of macrolide antibiotics at the bacterial ribosome.
Diagram 2: Macrolide Mechanism of Action
Caption: Macrolides bind to the 50S ribosomal subunit, inhibiting protein synthesis.
Conclusion
References
- 1. In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azithromycin - Wikipedia [en.wikipedia.org]
- 3. Clarithromycin and azithromycin: new macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative efficacy of azithromycin versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacodynamics of clarithromycin and azithromycin against respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. publications.aap.org [publications.aap.org]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. apec.org [apec.org]
- 14. microrao.com [microrao.com]
- 15. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Azithromycin Hydrates: A Comparative Stability Analysis of Monohydrate versus Dihydrate Forms
A comprehensive guide for researchers and formulation scientists on the comparative stability of azithromycin monohydrate and dihydrate, supported by experimental data and detailed protocols.
In the development of robust pharmaceutical formulations, a thorough understanding of the solid-state properties of the active pharmaceutical ingredient (API) is paramount. Azithromycin, a widely used macrolide antibiotic, can exist in different hydrated forms, primarily as a monohydrate and a dihydrate. The degree of hydration can significantly influence the physicochemical properties of the API, including its stability, solubility, and bioavailability. This guide provides a detailed comparative stability analysis of azithromycin monohydrate and dihydrate, presenting key experimental data and methodologies to aid researchers in selecting the optimal form for their formulation needs.
Executive Summary
Overall, experimental evidence strongly indicates that azithromycin dihydrate is the more thermodynamically stable form compared to the monohydrate and the anhydrous form. The monohydrate is described as a stable crystalline form, but it can convert to the more stable dihydrate, particularly in the presence of moisture. The anhydrous form is highly hygroscopic and readily converts to the dihydrate form upon exposure to ambient conditions. Commercially available azithromycin is typically the dihydrate form.
Data Presentation: Physicochemical Properties and Stability
The following tables summarize the key comparative data between azithromycin monohydrate and dihydrate based on available scientific literature.
Table 1: Comparative Physicochemical Properties
| Property | Azithromycin Monohydrate | Azithromycin Dihydrate | References |
| Molecular Formula | C₃₈H₇₂N₂O₁₂·H₂O | C₃₈H₇₂N₂O₁₂·2H₂O | |
| Water Content (theoretical) | ~2.3% | ~4.6% | |
| Hygroscopicity | Considered hygroscopic, can convert to dihydrate | Non-hygroscopic under normal storage conditions | |
| Solubility | May convert to dihydrate during solubility studies, leading to no significant difference in equilibrium solubility. | Lower intrinsic solubility compared to the anhydrous form, but is the stable form in aqueous environments. |
Table 2: Comparative Thermal Stability
| Parameter | Azithromycin Monohydrate | Azithromycin Dihydrate | References |
| Dehydration Onset (TGA) | Dehydration and melting may occur simultaneously. | Dehydration starts around 25°C under nitrogen flow and is complete by 120°C. | |
| Weight Loss (TGA) | Corresponds to the loss of one water molecule. | A weight loss of approximately 4.38% corresponds to the stoichiometric loss of two water molecules. | |
| Melting Point (DSC) | Dehydration and melting may occur concurrently. | Exhibits an endothermic event corresponding to dehydration and melting. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the stability analysis are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the water content and thermal decomposition profile of azithromycin hydrates.
Methodology:
-
Instrument: Mettler TGA apparatus or equivalent.
-
Sample Preparation: 1-5 mg of the azithromycin hydrate sample is placed in an aluminum pan.
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 40 ml/min.
-
Heating Rate: A linear heating rate of 1°C/min is applied.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25°C) up to 250°C.
-
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. The percentage of weight loss corresponding to the loss of water molecules is calculated.
Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal transitions, such as melting and dehydration, of azithromycin hydrates.
Methodology:
-
Instrument: DSC apparatus (e.g., TA Instruments DSC 2920) calibrated with indium.
-
Sample Preparation: 10-15 mg of the sample is weighed into sealed or open aluminum pans. An empty pan is used as a reference.
-
Analysis Conditions:
-
Purge Gas: Nitrogen.
-
Heating Rate: A heating rate of 2°C/min is employed.
-
Temperature Range: The analysis is typically run from 0°C to 250°C after an initial stabilization period.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. Endothermic and exothermic events are identified and analyzed.
X-Ray Powder Diffraction (XRPD)
Objective: To characterize the crystalline structure of azithromycin hydrates and identify different polymorphic or hydrated forms.
Methodology:
-
Instrument: X-ray diffractometer (e.g., PANalytical X'pert PRO MPM) with Cu Kα radiation.
-
Sample Preparation: The powder sample is placed on a sample holder.
-
Analysis Conditions:
-
Radiation: Cu Kα radiation (tube typically operated at 45 kV and 40 mA).
-
Scan Range: Data is collected over an angular range of 5° to 50° 2θ.
-
Temperature and Humidity: The analysis is performed at room temperature (e.g., 20°C) and controlled relative humidity (e.g., ~50%).
-
-
Data Analysis: The diffraction pattern (intensity versus 2θ angle) is recorded and compared with reference patterns for azithromycin monohydrate and dihydrate to determine the crystalline form.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the comparative stability analysis of azithromycin hydrates.
Caption: Experimental workflow for comparative stability analysis.
Conclusion
The selection of the appropriate hydrated form of azithromycin is a critical decision in drug development. The available data consistently points to the superior thermodynamic stability of the dihydrate form over the monohydrate and anhydrous forms. The monohydrate, while crystalline, exhibits a tendency to convert to the more stable dihydrate, particularly under humid conditions. For the development of a stable and robust solid dosage form, azithromycin dihydrate is the preferred choice. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and scientists working on the formulation of azithromycin.
Azithromycin Hydrate Shows Superior Stability Over Erythromycin in Acidic Environments
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data confirms that azithromycin hydrate exhibits significantly greater stability in acidic conditions compared to erythromycin. This key difference, attributed to a structural modification in the azithromycin molecule, prevents the acid-catalyzed degradation that rapidly inactivates erythromycin, a finding of critical importance for drug development and formulation scientists.
Erythromycin, a well-established macrolide antibiotic, is known for its instability in the acidic environment of the stomach. This instability leads to the formation of inactive degradation products, reducing its oral bioavailability.[1][2][3][4] In contrast, azithromycin, a newer azalide antibiotic, was specifically designed to overcome this limitation.[5] Its chemical structure blocks the internal dehydration pathway that plagues erythromycin, resulting in enhanced acid stability.[6][7]
Quantitative Comparison of Stability
Experimental data highlights the stark contrast in the acid stability of these two macrolides. In a solution at pH 2 and 37°C, erythromycin undergoes 10% degradation in a mere 3.7 seconds. Under the same conditions, azithromycin demonstrates remarkably higher stability, with a 10% degradation time of 20.1 minutes.[6][7] This represents a several hundred-fold increase in stability for azithromycin.
The activation energy required for the degradation of each compound further underscores this difference. The acid-catalyzed hydrolysis of azithromycin has a significantly higher activation energy of 25.3 kcal/mol, compared to the 15.6 kcal/mol required for the internal dehydration of erythromycin.[6][7] This indicates that more energy is needed to initiate the degradation of azithromycin, making it inherently more stable in acidic environments.
| Parameter | Azithromycin Dihydrate | Erythromycin | Reference(s) |
| Degradation Pathway | Acid-catalyzed hydrolysis of the cladinose sugar | Intramolecular dehydration to form anhydroerythromycin | [6][7] |
| Time for 10% Decay (T1/10) at pH 2, 37°C | 20.1 minutes | 3.7 seconds | [6][7] |
| Activation Energy for Degradation | 25.3 kcal/mol | 15.6 kcal/mol | [6][7] |
| Key Structural Difference | Methyl-substituted nitrogen at the 9a position | Carbonyl group at the 9a position | [6][7] |
Degradation Pathways
The differing stabilities of azithromycin and erythromycin are a direct result of their distinct chemical structures and consequent degradation pathways under acidic conditions.
Caption: Degradation pathways of Erythromycin and Azithromycin in acidic conditions.
Erythromycin rapidly degrades in acidic aqueous media through an intramolecular dehydration process, forming inactive anhydroerythromycin.[6][7] Azithromycin's structure, which includes a methyl-substituted nitrogen at the 9a position of the aglycone ring, blocks this internal dehydration pathway.[6][7] Consequently, azithromycin's degradation occurs through a much slower acid-catalyzed hydrolysis of the ether bond to the cladinose sugar.[6][7]
Experimental Protocols
The determination of the acid stability of macrolide antibiotics like azithromycin and erythromycin is typically conducted following a systematic experimental protocol. The International Council for Harmonisation (ICH) guidelines for stability testing provide a framework for these studies.
Objective: To compare the degradation kinetics of this compound and erythromycin in an acidic solution.
Materials:
-
Azithromycin dihydrate reference standard
-
Erythromycin reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Potassium phosphate monobasic
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Thermostatically controlled water bath or incubator
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Acidic Buffer:
-
Prepare a buffer solution of the desired pH (e.g., pH 2.0) using appropriate reagents (e.g., HCl and KCl).
-
Verify the pH using a calibrated pH meter.
-
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of azithromycin dihydrate and erythromycin reference standards in a suitable solvent (e.g., acetonitrile or methanol) to prepare individual stock solutions of a specific concentration (e.g., 1 mg/mL).
-
-
Initiation of Degradation Study:
-
Pipette a precise volume of the stock solution into a volumetric flask containing the pre-heated acidic buffer (e.g., 37°C) to achieve the desired final concentration.
-
Immediately withdraw a sample at time zero (t=0) and neutralize it to halt the degradation process. This can be done by adding a predetermined amount of a basic solution (e.g., NaOH).
-
Place the flasks in a thermostatically controlled environment (e.g., a water bath at 37°C).
-
-
Sampling:
-
Withdraw aliquots of the reaction mixture at predetermined time intervals. The sampling frequency should be higher for the less stable compound (erythromycin).
-
Immediately neutralize each sample to stop the degradation.
-
-
Sample Analysis (HPLC):
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method for macrolides would involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at an appropriate wavelength (e.g., 215 nm).
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min).
-
Temperature: Controlled column temperature.
-
-
-
Data Analysis:
-
Quantify the amount of the parent drug remaining at each time point by comparing the peak area with a standard curve.
-
Plot the natural logarithm of the drug concentration versus time. The degradation rate constant (k) can be determined from the slope of this line.
-
Calculate the time for 10% degradation (T1/10) using the equation: T1/10 = 0.105 / k.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for antibiotic acid stability testing.
This rigorous comparison provides clear evidence of the superior stability of this compound in acidic conditions, a crucial factor in its enhanced oral bioavailability and clinical efficacy compared to erythromycin. These findings are essential for researchers and professionals involved in the development and formulation of oral antibiotic therapies.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. scribd.com [scribd.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. database.ich.org [database.ich.org]
- 5. japsonline.com [japsonline.com]
- 6. database.ich.org [database.ich.org]
- 7. Macrolides: From Toxins to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Azithromycin's In Vitro Efficacy Against Respiratory Pathogens: A Comparative Analysis with Other Macrolides
In the landscape of antimicrobial agents, macrolides hold a significant position in the management of respiratory tract infections. This guide provides an objective in vitro comparison of azithromycin against other commonly used macrolides, namely clarithromycin, erythromycin, and roxithromycin. The analysis is based on experimental data for key respiratory pathogens: Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
Comparative In Vitro Activity
The in vitro potency of macrolides is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for azithromycin and other macrolides against major respiratory pathogens.
Table 1: In Vitro Activity Against Streptococcus pneumoniae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Azithromycin | ≤0.12 - 0.25 | ≤0.12 - 0.5 |
| Clarithromycin | ≤0.06 - 0.12 | ≤0.06 - 0.125 |
| Erythromycin | ≤0.06 - 0.125 | ≤0.12 - 0.125 |
| Roxithromycin | 0.25 | 0.5 |
Data compiled from multiple sources. Ranges indicate variations observed across different studies.
Against Streptococcus pneumoniae, clarithromycin and erythromycin generally exhibit lower MIC values compared to azithromycin, suggesting greater in vitro potency.[1][2] Azithromycin's activity is comparable, with MIC90 values remaining within a clinically relevant range for susceptible isolates.[3]
Table 2: In Vitro Activity Against Haemophilus influenzae
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Azithromycin | 0.5 - 1 | 1 - 2 |
| Clarithromycin | 2 - 4 | 4 - 8 |
| Erythromycin | 2 - 4 | 4 - 8 |
| Roxithromycin | 2 | 4 |
Data compiled from multiple sources. Ranges indicate variations observed across different studies.
Azithromycin demonstrates superior in vitro activity against Haemophilus influenzae when compared to other macrolides.[4][5][6][7][8] Its MIC values are consistently lower, indicating that a smaller concentration of the drug is required to inhibit the growth of this pathogen.
Table 3: In Vitro Activity Against Moraxella catarrhalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Azithromycin | ≤0.06 | ≤0.06 - 0.12 |
| Clarithromycin | ≤0.12 | ≤0.12 - 0.25 |
| Erythromycin | ≤0.12 | ≤0.12 - 0.25 |
| Roxithromycin | 0.12 | 0.25 |
Data compiled from multiple sources. Ranges indicate variations observed across different studies.
Against Moraxella catarrhalis, azithromycin is the most potent agent in vitro, exhibiting the lowest MIC50 and MIC90 values among the compared macrolides.[4]
Table 4: In Vitro Activity Against Mycoplasma pneumoniae
| Antibiotic | MIC90 (µg/mL) |
| Azithromycin | 0.00024 |
| Clarithromycin | 0.0078 |
| Erythromycin | 0.0156 |
| Roxithromycin | 0.03125 |
Data from a single study, highlighting the high potency of macrolides against this atypical pathogen.[9]
Azithromycin shows exceptional in vitro activity against Mycoplasma pneumoniae, being the most potent antimicrobial agent tested among the macrolides in this particular study.[9]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized in vitro susceptibility testing methods. The following is a generalized description of the key experimental protocols used.
Bacterial Isolates Clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis are obtained from various medical centers. The isolates are identified to the species level using standard microbiological techniques.
Antimicrobial Agents Standard laboratory powders of azithromycin, clarithromycin, erythromycin, and roxithromycin are obtained from their respective manufacturers. Stock solutions are prepared according to the manufacturers' instructions.
Minimum Inhibitory Concentration (MIC) Determination The MICs are determined using either the agar dilution or broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or other relevant standards such as the Deutsches Institut für Normung (DIN).[10][11]
-
Agar Dilution Method:
-
Serial twofold dilutions of each antimicrobial agent are prepared and added to molten Mueller-Hinton agar. For H. influenzae, the medium is supplemented with hemin and NAD (Haemophilus Test Medium). For S. pneumoniae, supplementation with 5% sheep blood is used.
-
The agar is poured into petri dishes and allowed to solidify.
-
Bacterial isolates are cultured overnight and the suspensions are adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
A standardized inoculum of each bacterial suspension is applied to the surface of the agar plates containing the different antibiotic concentrations.
-
The plates are incubated at 35-37°C for 18-24 hours. For H. influenzae and S. pneumoniae, incubation is performed in an atmosphere of 5% CO2.
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
-
Broth Microdilution Method: [12]
-
Serial twofold dilutions of the antimicrobial agents are prepared in a liquid broth medium (e.g., cation-adjusted Mueller-Hinton broth) in 96-well microtiter plates.
-
A standardized inoculum of the test organism is added to each well.
-
The plates are incubated under appropriate conditions as described for the agar dilution method.
-
The MIC is determined as the lowest concentration of the antibiotic that prevents visible turbidity or a color change, indicating bacterial growth.[12]
-
Quality Control Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, are included in each experiment to ensure the accuracy and reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of different macrolides against respiratory pathogens.
Caption: Workflow for MIC Determination of Macrolides.
Conclusion
The in vitro data consistently demonstrate that while macrolides as a class are active against common respiratory pathogens, there are notable differences in their potency. Azithromycin shows superior in vitro activity against H. influenzae and M. catarrhalis.[4] Clarithromycin and erythromycin tend to be more potent against S. pneumoniae in vitro.[1][2] It is important to note that in vitro activity is one of several factors, including pharmacokinetics and local resistance patterns, that influence the clinical efficacy of an antibiotic.[5] This guide provides foundational data to inform further research and drug development efforts in the field of respiratory infectious diseases.
References
- 1. In vitro activity and pharmacodynamic/pharmacokinetic parameters of clarithromycin and azithromycin: why they matter in the treatment of respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of the new oral macrolide azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative antimicrobial activity and post-antibiotic effect of azithromycin, clarithromycin and roxithromycin against some respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.aap.org [publications.aap.org]
- 7. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo activities of macrolides against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Azithromycin vs. Clarithromycin: An In Vitro Comparison Against Streptococcus pneumoniae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of azithromycin and clarithromycin against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, meningitis, and other invasive diseases. The following sections present a comprehensive analysis based on experimental data, detailing the antimicrobial activity, mechanisms of action, and resistance pathways.
Quantitative Analysis of In Vitro Activity
The in vitro potency of azithromycin and clarithromycin against Streptococcus pneumoniae is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize MIC data from various studies, offering a comparative view of the two macrolides.
| Metric | Azithromycin (mg/L) | Clarithromycin (mg/L) | Reference |
| Modal MIC | 0.125 | 0.031 | [1] |
| MIC90 | 0.25 | 0.063 | [1] |
| MIC Range | 0.12 - 4 | 0.015 - 16 | [2] |
Table 1: Comparative MIC Values for Azithromycin and Clarithromycin against S. pneumoniae
| Penicillin Susceptibility | Antibiotic | MIC90 (µg/mL) | Reference |
| Penicillin-Susceptible & Intermediate | Azithromycin | ≤ 0.125 | [3] |
| Clarithromycin | ≤ 0.125 | [3] | |
| Penicillin-Resistant | Azithromycin | > 128.0 | [3] |
| Clarithromycin | > 128.0 | [3] |
Table 2: Influence of Penicillin Susceptibility on Macrolide MIC90s
In general, clarithromycin demonstrates greater in vitro potency against susceptible S. pneumoniae isolates, often exhibiting MIC values that are one to two dilutions lower than those of azithromycin.[3] However, for strains resistant to erythromycin, cross-resistance to both azithromycin and clarithromycin is observed.[3] It is also noteworthy that against penicillin-resistant strains, the efficacy of both macrolides is significantly diminished.[3]
Mechanisms of Action and Resistance
Azithromycin and clarithromycin are macrolide antibiotics that inhibit bacterial protein synthesis.[4] They achieve this by binding to the 50S ribosomal subunit, thereby interfering with the translation of mRNA.[5]
Resistance of Streptococcus pneumoniae to macrolides is primarily mediated by two main mechanisms:
-
Target Site Modification: This is most commonly due to the methylation of the 23S rRNA, a component of the 50S ribosomal subunit. This modification is carried out by an enzyme encoded by the erm(B) gene, which leads to a high level of resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[4][6]
-
Active Efflux: This mechanism involves the active pumping of the antibiotic out of the bacterial cell. This is mediated by an efflux pump encoded by the mef (macrolide efflux) genes, such as mef(E).[4][7] This typically confers a lower level of resistance to 14- and 15-membered macrolides.[7]
A smaller percentage of macrolide resistance can be attributed to mutations in the ribosomal proteins or 23S rRNA.[6]
Experimental Protocols
The determination of in vitro susceptibility of Streptococcus pneumoniae to azithromycin and clarithromycin is crucial for understanding their comparative efficacy. The following are detailed methodologies for key experiments cited in the literature.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
An alternative standardized method for MIC determination.
Caption: Workflow for MIC determination by agar dilution.
Macrolide Resistance Gene Detection by PCR
This protocol is used to identify the genetic determinants of macrolide resistance.
Caption: Workflow for detecting macrolide resistance genes via PCR.
Signaling Pathways and Resistance Mechanisms
The interaction of macrolides with the bacterial ribosome and the subsequent resistance mechanisms do not involve classical signaling pathways with cascades of protein phosphorylation. Instead, the process is a direct molecular interaction and subsequent modification or efflux.
Caption: Macrolide action and primary resistance mechanisms in S. pneumoniae.
References
- 1. Minimal inhibitory and mutant prevention concentrations of azithromycin, clarithromycin and erythromycin for clinical isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of azithromycin versus clarithromycin in combination with beta-lactams to treat community-acquired pneumonia in hospitalized patients: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolide Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin - Wikipedia [en.wikipedia.org]
- 6. Two New Mechanisms of Macrolide Resistance in Clinical Strains of Streptococcus pneumoniae from Eastern Europe and North America - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
a comparative review of modern analytical methods for azithromycin
A Comparative Review of Modern Analytical Methods for Azithromycin
Azithromycin, a broad-spectrum macrolide antibiotic, is widely used to treat various bacterial infections.[1] Its prevalence in clinical use necessitates robust, accurate, and sensitive analytical methods for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This guide provides a comparative overview of modern analytical techniques, presenting their performance data, experimental protocols, and a generalized workflow for researchers, scientists, and drug development professionals. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Methods, with additional mention of Capillary Electrophoresis (CE).
Method Comparison and Performance
The choice of an analytical method for azithromycin depends heavily on the application, required sensitivity, and the available instrumentation. While HPLC with UV detection is common for routine quality control of pharmaceutical forms, LC-MS/MS is the gold standard for bioanalytical applications due to its superior sensitivity and specificity.[2] Electrochemical methods offer a cost-effective and sensitive alternative, particularly for specific applications.[3]
High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for azithromycin analysis.[4] Coupled with an Ultraviolet (UV) detector, it provides a reliable method for assay and impurity profiling in bulk drugs and dosage forms.[5][6] Since azithromycin's chromophore provides weak UV absorbance, detection is typically performed at low wavelengths, such as 210-215 nm.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it ideal for quantifying low concentrations of azithromycin in complex biological matrices like plasma and tears.[2][9][10] The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition.[9][11]
Electrochemical Methods present a sensitive and often simpler alternative to chromatography.[12] Techniques like differential pulse voltammetry (DPV) can be used for azithromycin determination in pharmaceutical products and environmental samples.[13] These methods are based on the electrochemical oxidation of azithromycin at a modified electrode surface.[12]
Capillary Electrophoresis (CE) is another separation technique that has been applied to the analysis of azithromycin.[14] It offers high efficiency and requires minimal solvent consumption. Notably, azithromycin itself has been investigated as a chiral selector in CE for separating enantiomers of other drugs.[15][16]
Data Presentation
The following table summarizes the quantitative performance data for various modern analytical methods used for azithromycin determination.
| Method | Matrix/Application | Linearity Range | LOD/LOQ | Accuracy/Recovery | Precision (%RSD) | Citation(s) |
| RP-HPLC-UV | Bulk & Dosage Forms | 10 - 50 µg/mL | LOD: 1.6 µg/mL; LOQ: 5 µg/mL | - | - | [2] |
| RP-HPLC-UV | Bulk & Dosage Forms | 0.3 - 2.0 mg/mL | LOD: 0.0005 mg/mL | 100.5% | 0.2% | [8] |
| RP-HPLC-UV | Bulk & Dosage Forms | - | LOD: 0.02%; LOQ: 0.078% | 100.7% | - | [17] |
| LC-MS/MS | Human Plasma | 0.5 - 2,000 ng/mL | - | ~90% | - | [9] |
| LC-MS/MS | Human Tears | 5 - 1,000 ng/mL | LLOQ: 5 ng/mL | Within ±15% | <10% | [10][11] |
| Electrochemical (DPV) | Water Samples | 0.5 - 10.0 µM | LOD: 0.08 µM; LOQ: 0.3 µM | - | - | [13] |
| Electrochemical (FIA-AM) | Pharmaceutical Forms | 1.00x10⁻⁶ - 1.50x10⁻⁵ M | LOD: 4.44x10⁻⁷ M | - | Good reproducibility | [18] |
| Capillary Electrophoresis | Formulations | - | LOD: 0.0125 mg/mL; LOQ: 0.03 mg/mL | 99 - 101.7% | Intraday: ≤1.0%; Interday: <3.7% | [14] |
| HPTLC | Bulk & Capsule Forms | 5 - 30 mcg/spot | LOQ: 2 mcg/spot | - | Intra-assay: ≤0.54%; Inter-assay: ≤0.86% | [19] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLOQ: Lower Limit of Quantification; DPV: Differential Pulse Voltammetry; FIA-AM: Flow Injection Analysis-Amperometric Detection; HPTLC: High-Performance Thin-Layer Chromatography.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and serve as a reference for method development.
RP-HPLC-UV Method for Bulk and Pharmaceutical Dosage Forms
This method is an alternative to the official USP method and uses a more common UV detector.[5][7]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18, 5 µm, 250 mm × 4.6 mm.[5]
-
Mobile Phase: An isocratic mixture of methanol and a buffer solution in a 90:10 (v/v) ratio.[5][7]
-
Flow Rate: 1.5 mL/min.[5]
-
Detection: UV at 210 nm.[7]
-
Injection Volume: 500 µL.[5]
-
Sample Preparation: Azithromycin standards and samples are dissolved in a suitable solvent, typically the mobile phase, to achieve a concentration within the linear range.
LC-MS/MS Method for Azithromycin in Human Plasma
This protocol describes a high-throughput method for pharmacokinetic studies.[9]
-
Instrumentation: Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water and a mixture of methanol–acetonitrile (1:1, v/v).[9]
-
Flow Rate: 0.25 mL/min.[9]
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection (MRM):
-
Sample Preparation: Solid-phase extraction (SPE) is used to isolate azithromycin from 100 µL of human plasma.[9] The extraction recovery is typically around 90%.[9]
Electrochemical Determination using a Modified Electrode
This protocol outlines a sensitive voltammetric method for azithromycin quantification.[13]
-
Instrumentation: An electrochemical workstation with a three-electrode system.
-
Working Electrode: A screen-printed carbon electrode (SPCE) modified with a molecularly imprinted polymer (MIP).[13]
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire.
-
Electrolyte: A suitable buffer solution (e.g., phosphate buffer).[18]
-
Technique: Differential Pulse Voltammetry (DPV).[13]
-
Procedure: The modified electrode is immersed in the electrolyte solution containing the azithromycin sample. The potential is scanned, and the resulting peak current, which is proportional to the azithromycin concentration, is measured.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the analysis of azithromycin, particularly applicable to chromatographic methods like HPLC and LC-MS.
References
- 1. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. newbioworld.org [newbioworld.org]
- 4. newbioworld.org [newbioworld.org]
- 5. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Electrochemical behavior of azithromycin at graphene and ionic liquid composite film modified electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azithromycin electrochemical detection using a molecularly imprinted polymer prepared on a disposable screen-printed electrode - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Capillary electrophoresis with capacitively coupled contactless conductivity detection method development and validation for the determination of azithromycin, clarithromycin, and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azithromycin as a new chiral selector in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. academic.oup.com [academic.oup.com]
- 20. HPLC Analysis of Azithromycin on Ascentis® Express C18 5μm application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
Azithromycin-Beta-Lactam Combination Therapy: A Superior Strategy to Monotherapy in Preclinical Models
A comprehensive analysis of experimental data reveals that the combination of azithromycin with a beta-lactam antibiotic offers significant advantages over beta-lactam monotherapy in animal models of severe bacterial infections. This enhanced efficacy is attributed not to a direct synergistic antibacterial action, but to the potent immunomodulatory effects of azithromycin, which dampen excessive inflammation and modulate the host immune response.
For researchers and drug development professionals, understanding the preclinical evidence is crucial for designing effective therapeutic strategies against severe infections like pneumonia and sepsis. This guide provides a detailed comparison of azithromycin-beta-lactam combination therapy versus beta-lactam monotherapy, supported by quantitative data from murine models, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Superior Survival and Inflammation Control with Combination Therapy
Multiple studies in mouse models of pneumococcal pneumonia and polymicrobial sepsis have demonstrated a significant survival benefit with the combination of a beta-lactam (such as ceftriaxone) and azithromycin, compared to ceftriaxone alone.[1][2][3] This improved survival is consistently observed even in cases where the infecting pathogen is resistant to azithromycin, underscoring the importance of its non-antibiotic properties.[4]
A key finding across these studies is that the combination therapy does not typically result in a greater reduction in bacterial load in the lungs or blood compared to beta-lactam monotherapy.[1][2][3][5] Instead, the benefit appears to stem from azithromycin's ability to modulate the host's inflammatory response. Animals treated with the combination therapy exhibit a significant reduction in the influx of neutrophils into the lungs and lower levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both plasma and lung tissue.[2][3][4]
Quantitative Efficacy Data in Murine Models
| Outcome Measure | Infection Model | Beta-Lactam Monotherapy | Azithromycin + Beta-Lactam Combination | Key Finding | Reference |
| Survival Rate | Pneumococcal Pneumonia | 20-40% | 80-100% | Significant survival benefit with combination therapy. | [1] |
| Survival Rate | Polymicrobial Sepsis (CLP) | 37.5% (subprotective dose) | 75% | Combination therapy significantly improved survival. | [2][3] |
| Bacterial Load (Lung) | Pneumococcal Pneumonia | Significant reduction vs. no treatment | No significant difference compared to monotherapy | Survival benefit is independent of enhanced bacterial clearance. | [1] |
| Bacterial Load (Blood, Peritoneal Fluid, Lung) | Polymicrobial Sepsis (CLP) | Significant reduction vs. no treatment | No further reduction compared to monotherapy | Azithromycin's benefit is not due to synergistic antibacterial action. | [2][3][5] |
| Neutrophil Influx (BALF) | Pneumococcal Pneumonia | High | Significantly lower than monotherapy | Combination therapy reduces lung inflammation. | [1][4] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Polymicrobial Sepsis (CLP) | Elevated | Significantly attenuated levels in plasma and lung | Azithromycin dampens the systemic inflammatory response. | [2][3][6] |
CLP: Cecal Ligation and Puncture; BALF: Bronchoalveolar Lavage Fluid.
The Immunomodulatory Mechanism of Azithromycin
The enhanced efficacy of the combination therapy is primarily linked to the immunomodulatory properties of azithromycin. Mechanistic studies have revealed that azithromycin can reprogram the host's immune response, shifting it from a pro-inflammatory state to a more regulated, pro-resolution and repair phenotype.[7] This is achieved through the modulation of key inflammatory signaling pathways.
Key Signaling Pathways Modulated by Azithromycin
Azithromycin exerts its immunomodulatory effects by targeting critical signaling cascades within immune cells, particularly macrophages. The two primary pathways affected are the NF-κB and STAT1 signaling pathways.
-
Inhibition of NF-κB Signaling: Azithromycin prevents the activation and nuclear translocation of the p65 subunit of NF-κB.[4][8] This leads to a downstream reduction in the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[1][7]
-
Modulation of Macrophage Polarization: Azithromycin promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[4][7][9][10] This shift is mediated, in part, by the inhibition of the STAT1 signaling pathway, which is crucial for M1 macrophage activation.[4][5] M2 macrophages are involved in the resolution of inflammation and tissue repair.
Caption: Azithromycin's modulation of NF-κB and STAT1 signaling pathways.
Experimental Protocols in Murine Models
The findings presented are based on well-established murine models of pneumonia and sepsis. While specific parameters may vary between studies, the general experimental workflow follows a consistent pattern. Standardization of these models is an ongoing effort to improve the reproducibility and clinical translation of preclinical data.[11][12][13][14]
Murine Pneumonia Model: A Standardized Workflow
The following diagram illustrates a typical experimental workflow for evaluating antibiotic efficacy in a murine model of bacterial pneumonia.
Caption: A typical experimental workflow for a murine pneumonia model.
Key Methodological Considerations:
-
Animal Models: Outbred CD-1 or inbred C57BL/6 mice are commonly used. Immunocompetent or neutropenic models can be employed depending on the research question.[11][12]
-
Bacterial Strains and Inoculum: Clinically relevant strains of pathogens such as Streptococcus pneumoniae, Pseudomonas aeruginosa, or a combination of enteric bacteria in sepsis models are used. The inoculum size is a critical parameter that is optimized to establish a robust infection without causing overwhelming early mortality.
-
Antibiotic Dosing and Administration: Dosages are often selected to be clinically relevant and may be administered via subcutaneous, intraperitoneal, or oral routes. In some studies, a subprotective dose of the beta-lactam is used in the combination arm to better highlight the contribution of azithromycin's immunomodulatory effects.[2][3]
-
Endpoints: The primary outcome is often survival. Secondary endpoints include bacterial burden in various organs (lungs, spleen, blood), inflammatory cell counts in bronchoalveolar lavage fluid (BALF), and cytokine and chemokine levels in BALF and plasma.[1][2][3]
Conclusion
The evidence from preclinical models strongly supports the use of azithromycin-beta-lactam combination therapy over beta-lactam monotherapy for severe bacterial infections. The significant survival advantage conferred by the combination therapy is primarily driven by the immunomodulatory effects of azithromycin, which mitigate the detrimental hyper-inflammatory response of the host without compromising, and often improving, overall outcomes. These findings provide a solid rationale for the clinical use of this combination therapy and for further research into host-directed therapies for infectious diseases. For drug development professionals, these models and the mechanistic insights they provide are invaluable for the preclinical evaluation of novel anti-infective and immunomodulatory agents.
References
- 1. Frontiers | Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury [frontiersin.org]
- 2. Azithromycin in Combination with Ceftriaxone Reduces Systemic Inflammation and Provides Survival Benefit in a Murine Model of Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azithromycin in Combination with Ceftriaxone Reduces Systemic Inflammation and Provides Survival Benefit in a Murine Model of Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azithromycin polarizes macrophages to an M2 phenotype via inhibition of the STAT1 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azithromycin Polarizes Macrophages to an M2 Phenotype via Inhibition of the STAT1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunomodulatory Effects of Azithromycin Revisited: Potential Applications to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azithromycin inhibits nuclear factor-κB activation during lung inflammation: an in vivo imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Azithromycin vs. Erythromycin: A Comparative Analysis of Adverse Effect Profiles
An in-depth comparison of the adverse effect profiles of the macrolide antibiotics azithromycin and erythromycin reveals a significant divergence in tolerability, particularly concerning gastrointestinal and cardiovascular events. While both are effective antibacterial agents, azithromycin generally exhibits a more favorable safety profile, a factor that has contributed to its widespread clinical use over its predecessor, erythromycin.
This guide provides a detailed comparative analysis of the adverse effect profiles of azithromycin and erythromycin, drawing upon data from clinical trials and scientific literature. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the relative safety of these two commonly prescribed antibiotics.
Key Differences in Adverse Effect Profiles
Erythromycin, the first macrolide antibiotic, is well-known for its propensity to cause gastrointestinal disturbances.[1] Azithromycin, a semi-synthetic derivative, was developed to improve upon erythromycin's limitations, including a better side-effect profile. The core structural differences between the two molecules are believed to underlie their distinct pharmacokinetic properties and adverse effect profiles.
The most pronounced difference in the adverse effect profiles of azithromycin and erythromycin lies in the incidence of gastrointestinal side effects. Clinical data consistently demonstrates a significantly higher rate of these events with erythromycin.[2][3][4][5] Both drugs also carry a risk of cardiovascular side effects, primarily related to the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of a potentially fatal heart rhythm disturbance known as torsades de pointes.[6][7][8] However, the risk appears to be more pronounced with erythromycin.[6][8] Ototoxicity, or damage to the inner ear, has been reported with both medications, though the comparative incidence is less clearly defined in human studies.[9][10][11]
Quantitative Comparison of Adverse Effects
The following table summarizes the incidence of key adverse effects reported for azithromycin and erythromycin from available clinical data and user-reported experiences. It is important to note that the data from user reviews are not from controlled clinical trials and may be subject to reporting bias.
| Adverse Effect | Azithromycin | Erythromycin | Source |
| Gastrointestinal | |||
| Any GI Side Effects | 19.4% | 65.5% | [2][3] |
| Diarrhea | 30.7% (user-reported) | 17.9% (user-reported) | [12] |
| Nausea | 23.7% (user-reported) | 20.9% (user-reported) | [12] |
| Upset Stomach | 15.0% (user-reported) | 19.4% (user-reported) | [12] |
| Vomiting | 7.2% (user-reported) | 11.9% (user-reported) | [12] |
| Stomach Pain | 13.1% (user-reported) | 10.4% (user-reported) | [12] |
| Cardiovascular | |||
| TdP/QT Abnormalities (Case Reports) | 63 cases | 19 cases | [6] |
| Ototoxicity | |||
| Reversible Hearing Loss | Reported | Reported | [9][11] |
Experimental Protocols
Assessment of Gastrointestinal Adverse Events
A prospective, randomized clinical trial comparing single-dose azithromycin with a 7-day course of erythromycin for the treatment of chlamydia cervicitis in pregnant women provides a clear example of the methodology for assessing gastrointestinal side effects.[2][3] In this study, patients were monitored and directly questioned about the occurrence of any gastrointestinal disturbances following drug administration. The incidence of reported side effects, such as nausea, vomiting, and abdominal pain, was then statistically compared between the two treatment groups.[2][3]
Evaluation of Cardiovascular Safety (QTc Interval Prolongation)
The potential for a drug to prolong the QT interval is a critical safety assessment in drug development. The standard methodology is outlined in the FDA's E14 guidance for clinical evaluation of QT/QTc interval prolongation.[1] This typically involves a "thorough QT/QTc study," which is a randomized, double-blind, placebo- and positive-controlled crossover or parallel-group study in healthy volunteers.
The core components of this protocol include:
-
Baseline and Serial ECGs: 12-lead ECGs are recorded at baseline and at multiple time points after drug administration, corresponding to the expected peak plasma concentrations of the drug and its metabolites.[1]
-
Heart Rate Correction: The measured QT interval is corrected for heart rate using a standard formula, most commonly Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR), to provide the QTc interval.[1]
-
Centralized ECG Reading: To ensure consistency and accuracy, all ECGs are typically analyzed at a central laboratory by a limited number of trained readers who are blinded to treatment allocation.[1]
-
Data Analysis: The change in QTc from baseline is compared between the drug, placebo, and positive control groups. A predefined margin of clinical significance (often a 10 ms increase in QTc) is used to assess the drug's effect.[1]
Assessment of Ototoxicity
The evaluation of ototoxicity in clinical trials typically involves audiometric testing. A prospective study on erythromycin-induced ototoxicity provides a relevant protocol.[13]
-
Baseline and Follow-up Audiograms: Pure-tone audiometry is performed at baseline before the initiation of antibiotic therapy.[13]
-
Sequential Monitoring: Audiograms are repeated at specified intervals during and after treatment to detect any changes in hearing thresholds.[13]
-
Symptom Monitoring: Patients are also monitored for subjective symptoms of ototoxicity, such as tinnitus (ringing in the ears) and hearing loss.[13]
-
Confirmation of Findings: Any symptomatic reports of hearing loss are confirmed with audiometric testing.[13]
Signaling Pathways and Experimental Workflows
Caption: Workflow for a clinical trial assessing adverse effects.
Caption: Relationship between macrolides and adverse effects.
Conclusion
The available evidence strongly indicates that azithromycin has a more favorable adverse effect profile compared to erythromycin. The significantly lower incidence of gastrointestinal disturbances with azithromycin is a major clinical advantage, leading to better patient compliance. While both drugs have the potential to cause QT interval prolongation, the risk appears to be lower with azithromycin. The comparative risk of ototoxicity is less well-established in humans, but both drugs warrant caution in patients with pre-existing auditory or vestibular dysfunction. For drug development professionals and researchers, the distinct safety profiles of these two structurally related macrolides underscore the importance of minor chemical modifications in influencing a drug's interaction with biological systems and its ultimate clinical tolerability.
References
- 1. fda.gov [fda.gov]
- 2. Randomized Clinical Trial of Azithromycin vs. Erythromycin for the Treatment of Chlamydia Cervicitis in Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety profiles and adverse reactions of azithromycin in the treatment of pediatric respiratory diseases: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin vs. Azithromycin for Skin Infection and Bacterial Infection: Important Differences and Potential Risks. [goodrx.com]
- 6. Azithromycin, cardiovascular risks, QTc interval prolongation, torsade de pointes, and regulatory issues: A narrative review based on the study of case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. health.gov.za [health.gov.za]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ototoxicity of Non-aminoglycoside Antibiotics [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. drugs.com [drugs.com]
- 13. Erythromycin ototoxicity: prospective assessment with serum concentrations and audiograms in a study of patients with pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing physicochemical properties of azithromycin-paracetamol co-crystal to pure drug
A detailed analysis for researchers and drug development professionals.
The formation of co-crystals represents a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their intrinsic pharmacological activity. This guide provides a comprehensive comparison of the physicochemical properties of an azithromycin-paracetamol co-crystal versus the individual pure drugs. The data presented is compiled from scientific literature, offering an objective overview supported by experimental evidence.
Executive Summary
Co-crystallization of azithromycin and paracetamol has been shown to modify key physicochemical parameters. Notably, the co-crystal exhibits altered thermal behavior, a unique crystalline structure, and enhanced dissolution and solubility profiles compared to the pure forms of azithromycin and paracetamol. These changes can have significant implications for drug formulation, bioavailability, and therapeutic efficacy.
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data comparing the azithromycin-paracetamol co-crystal with pure azithromycin dihydrate and pure paracetamol.
Table 1: Thermal Properties
| Property | Azithromycin Dihydrate | Paracetamol | Azithromycin-Paracetamol Co-crystal |
| Melting Point (°C) | ~126 °C (with decomposition) | 169–170.5 °C | ~118 °C (sharp endotherm) |
| Decomposition Onset (°C) | Gradual decomposition after melting | Stable up to melting point | Onset of significant weight loss > 200°C |
Table 2: Crystallographic Properties
| Property | Azithromycin Dihydrate | Paracetamol | Azithromycin-Paracetamol Co-crystal |
| Crystal System | Not specified in provided context | Monoclinic | New crystalline phase |
| Key PXRD Peaks (2θ) | Distinct peaks characteristic of the dihydrate form | Characteristic peaks of Form I | Unique peaks indicating a new crystalline structure |
Table 3: Solubility and Dissolution
| Property | Azithromycin Dihydrate | Paracetamol | Azithromycin-Paracetamol Co-crystal |
| Aqueous Solubility | Minimally soluble in water | Soluble in water (1:70 at 20°C)[1] | Enhanced solubility compared to pure azithromycin |
| In Vitro Dissolution Rate | Slow dissolution | High solubility, but dissolution can be formulation dependent | Significantly enhanced dissolution rate compared to pure azithromycin |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of the azithromycin-paracetamol co-crystal and its constituent pure drugs.
Co-Crystal Synthesis: Slow Solvent Evaporation
The azithromycin-paracetamol co-crystals were prepared using the slow solvent evaporation method.[2]
-
Preparation of Solution: Equimolar amounts of azithromycin dihydrate and paracetamol were dissolved in a suitable solvent system, such as a mixture of methanol and water.
-
Sonication: The solution was sonicated for approximately 10 minutes to ensure complete dissolution and homogeneity.
-
Evaporation: The resulting clear solution was allowed to stand undisturbed at room temperature, protected from light, to facilitate slow evaporation of the solvent.
-
Crystal Collection: After a period of time, the formed crystals were harvested, washed with a small amount of the solvent, and dried under vacuum.
Differential Scanning Calorimetry (DSC)
DSC analysis was performed to determine the thermal properties of the samples.
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) was accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan was used as a reference.
-
Instrumentation: A calibrated differential scanning calorimeter was used.
-
Heating Program: The samples were heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., 30 °C to 300 °C).
-
Atmosphere: The experiment was conducted under an inert nitrogen atmosphere with a constant purge gas flow rate.
-
Data Analysis: The heat flow as a function of temperature was recorded. Endothermic and exothermic events, such as melting and decomposition, were analyzed to determine transition temperatures and enthalpies.
Thermogravimetric Analysis (TGA)
TGA was used to evaluate the thermal stability and solvent/water content of the samples.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) was placed in a tared TGA pan.
-
Instrumentation: A calibrated thermogravimetric analyzer was used.
-
Heating Program: The sample was heated at a controlled rate, for instance, 10 °C/min, over a defined temperature range (e.g., 30 °C to 400 °C).
-
Atmosphere: The analysis was carried out under a controlled nitrogen atmosphere.
-
Data Analysis: The change in mass of the sample as a function of temperature was recorded to identify weight loss events corresponding to desolvation or decomposition.
Powder X-ray Diffraction (PXRD)
PXRD was employed to analyze the crystalline structure of the samples.
-
Sample Preparation: The powder sample was gently packed into a sample holder to ensure a flat, uniform surface.
-
Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source was used.
-
Data Collection: The diffraction patterns were collected over a specific 2θ range (e.g., 5° to 40°) with a defined step size and scan speed.
-
Data Analysis: The resulting diffractograms, plotting intensity versus 2θ, were analyzed. The positions and intensities of the diffraction peaks were used to identify the crystalline phase and compare the structures of the co-crystal and the pure components.
Solubility and Dissolution Studies
The aqueous solubility and in vitro dissolution rates were determined to assess any improvements in these properties.
-
Solubility Study:
-
An excess amount of the sample (co-crystal or pure drug) was added to a known volume of distilled water in a sealed container.
-
The suspension was agitated at a constant temperature (e.g., 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium was reached.
-
The saturated solution was then filtered, and the concentration of the dissolved drug was determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
In Vitro Dissolution Study:
-
A USP-compliant dissolution apparatus (e.g., paddle or basket type) was used.
-
A known amount of the sample was placed in the dissolution vessel containing a specified volume of dissolution medium (e.g., phosphate buffer at pH 7.4) maintained at 37 °C.
-
The apparatus was operated at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, aliquots of the dissolution medium were withdrawn, filtered, and analyzed by HPLC to determine the concentration of the dissolved drug.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comparison of physicochemical properties between the azithromycin-paracetamol co-crystal and the pure drugs.
Caption: Experimental workflow for comparing physicochemical properties.
Conclusion
The formation of an azithromycin-paracetamol co-crystal leads to a new solid phase with distinct physicochemical properties compared to the individual active pharmaceutical ingredients. The notable enhancements in dissolution rate and solubility for azithromycin in its co-crystal form highlight the potential of this approach to improve the biopharmaceutical performance of poorly soluble drugs. The provided data and experimental protocols offer a foundational guide for researchers and professionals in the field of drug development and crystal engineering.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Azithromycin Hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azithromycin hydrate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as a sensitizer, which may cause an allergic skin reaction and may lead to allergy or asthma-like symptoms or breathing difficulties if inhaled[1][2][3][4]. Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following PPE is required to minimize exposure and ensure safety:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | Protects eyes from dust and potential splashes[1][2]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and potential allergic reactions[1][5][6]. |
| Body Protection | Impervious clothing, such as a lab coat | Minimizes skin exposure to the compound[1][2][7]. |
| Respiratory Protection | A suitable respirator (e.g., N95 or P1 dust mask for nuisance dust) should be used, especially when generating dust or aerosols, or in areas with inadequate ventilation. For significant spills, a self-contained breathing apparatus may be necessary. | Avoids inhalation of the compound, which can cause respiratory sensitization[1][2][5][8]. |
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Species | Reference |
| Occupational Exposure Limit (OEL) | 500 µg/m³ (8-hour Time-Weighted Average) | Human | [9] |
| Oral LD50 | > 2000 mg/kg | Rat | [2][10] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or an area with local exhaust ventilation[1][5].
-
Weighing and Aliquoting : When weighing the solid form of this compound, perform this task in a ventilated enclosure to minimize the generation and dispersal of dust. Use appropriate tools to handle the solid material.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Handling : Throughout the process, avoid direct contact with the skin, eyes, and clothing[11]. Do not eat, drink, or smoke in the laboratory area[2].
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water[2]. Clean the work area to remove any residual contamination.
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][8]. If skin irritation or a rash occurs, seek medical attention[3][4][10]. |
| Eye Contact | Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention[8]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist[1][3][8]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1]. |
Spill and Disposal Plan
-
Spill Containment : In the event of a spill, evacuate unnecessary personnel from the area. Wear full PPE, including respiratory protection.
-
Spill Cleanup : For small spills, use appropriate tools to carefully sweep up the solid material and place it into a designated, labeled waste container. Avoid generating dust. Clean the spill area with a damp cloth or a filtered vacuum[5][6][9]. For large spills, use a shovel to place the material into a convenient waste disposal container[5].
-
Waste Disposal : Dispose of this compound waste, including contaminated materials and unused product, in accordance with all applicable local, state, and federal regulations[1][3][10]. Stock solutions of antibiotics are generally considered hazardous chemical waste and should be collected for appropriate disposal[12].
-
Media Disposal : Used cell culture media containing Azithromycin should be treated as chemical waste, as autoclaving may not inactivate the antibiotic[12].
Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal, to ensure a safe and efficient process.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Azithromycin dihydrate - Safety Data Sheet [chemicalbook.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. cdn.accentuate.io [cdn.accentuate.io]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. scribd.com [scribd.com]
- 10. fr.cpachem.com [fr.cpachem.com]
- 11. scribd.com [scribd.com]
- 12. bitesizebio.com [bitesizebio.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
